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  • Product: rac Mono(3,5,5-trimethylhexyl) Phthalate
  • CAS: 297182-83-3

Core Science & Biosynthesis

Foundational

What are the chemical properties of rac Mono(3,5,5-trimethylhexyl) Phthalate?

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Mono(3,5,5-trimethylhexyl) Phthalate (MTHP). It is intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Mono(3,5,5-trimethylhexyl) Phthalate (MTHP). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who are working with or have an interest in this specific phthalate monoester. This document synthesizes available data to offer insights into its identification, handling, and analytical characterization.

Introduction: Understanding the Context of MTHP

rac-Mono(3,5,5-trimethylhexyl) Phthalate is a monoester of phthalic acid and a branched nine-carbon alcohol (3,5,5-trimethylhexanol). As a monoester, it is a primary metabolite of the corresponding diester, Di(3,5,5-trimethylhexyl) phthalate, a plasticizer used to impart flexibility to polymers. The presence of MTHP in biological and environmental samples is often an indicator of exposure to its parent phthalate. From a toxicological perspective, monoesters of phthalates are generally considered the more biologically active form compared to their parent diesters[1]. Notably, MTHP has been identified as having immuno-suppressive effects[2][3][4][5][6].

Chemical and Physical Properties

A precise understanding of the physicochemical properties of MTHP is fundamental for its handling, analysis, and the interpretation of its environmental and biological fate.

Identification and Structure

The chemical structure of rac-Mono(3,5,5-trimethylhexyl) Phthalate consists of a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with a 3,5,5-trimethylhexyl group. The term "rac" indicates that the compound is a racemic mixture of enantiomers at the chiral center of the alkyl chain.

Table 1: Chemical Identifiers for rac-Mono(3,5,5-trimethylhexyl) Phthalate

IdentifierValueSource(s)
Chemical Name 2-(3,5,5-trimethylhexyloxycarbonyl)benzoic acid[2]
Synonyms Mono(3,5,5-trimethylhexyl) Phthalate, MTHP[3][7]
CAS Number 297182-83-3[3][4][7]
Molecular Formula C₁₇H₂₄O₄[3][4][7]
Molecular Weight 292.37 g/mol [3][7]

Diagram 1: Chemical Structure of rac-Mono(3,5,5-trimethylhexyl) Phthalate

Caption: Structure of rac-Mono(3,5,5-trimethylhexyl) Phthalate.

Physical Properties

Detailed experimental data on the physical properties of MTHP are not widely available in the public domain. However, based on the properties of similar phthalate monoesters, the following can be inferred:

Table 2: Physical Properties of rac-Mono(3,5,5-trimethylhexyl) Phthalate

PropertyValue/DescriptionNotes
Appearance Likely a colorless to pale yellow viscous liquid or low melting solid.Based on similar phthalate monoesters.
Solubility Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Limited solubility in water.General property of phthalate esters[8].
Melting Point Not available.
Boiling Point Not available.Phthalate esters generally have high boiling points[1].
Vapor Pressure Expected to be low.A common characteristic of phthalates[1].
Spectroscopic Data

Table 3: Expected Spectroscopic Data for rac-Mono(3,5,5-trimethylhexyl) Phthalate

TechniqueExpected Features
¹H NMR Aromatic protons (phthalate ring), a triplet for the -OCH₂- group, multiple multiplets for the aliphatic chain protons, and singlets for the methyl groups.
¹³C NMR Carbonyl carbons (ester and carboxylic acid), aromatic carbons, and aliphatic carbons of the trimethylhexyl chain.
IR Spectroscopy A broad O-H stretch from the carboxylic acid, a C=O stretch for the carboxylic acid and ester, C-O stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (292.37). Common fragments would include the phthalic anhydride ion (m/z 149) and fragments from the loss of the alkyl chain.

Reactivity and Stability

MTHP is expected to be stable under standard laboratory conditions. Recommended storage is refrigerated at +2°C to +8°C, protected from light[7]. As an ester, it can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield phthalic acid and 3,5,5-trimethylhexanol.

Environmentally, phthalates can undergo biodegradation. The degradation process typically involves the hydrolysis of the ester bond, followed by the breakdown of the aromatic ring[9].

Analytical Methodologies

The analysis of MTHP in various matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of phthalates[10][11].

Diagram 2: General Workflow for GC-MS Analysis of MTHP

G start Sample Collection extraction Solvent Extraction start->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup derivatization Derivatization (optional) cleanup->derivatization injection GC-MS Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: GC-MS analytical workflow for MTHP.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Liquid Samples (e.g., water, urine): Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane, ethyl acetate) or use solid-phase extraction (SPE) for sample cleanup and concentration.

    • Solid Samples (e.g., soil, consumer products): Use Soxhlet extraction or ultrasonic-assisted extraction with an appropriate solvent.

  • Derivatization (Optional but Recommended): To improve chromatographic performance and reduce peak tailing, the carboxylic acid group of MTHP can be derivatized (e.g., silylation with BSTFA).

  • GC-MS Conditions:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for phthalate analysis.

    • Injection: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient program is used to separate the analytes. For example, start at 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for MTHP (e.g., m/z 149, and the molecular ion of the derivatized compound).

  • Quantification: Use an internal standard method with a deuterated analog of a similar phthalate for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an alternative technique that can be used for the analysis of MTHP, particularly in biological matrices, as it often requires less sample cleanup and no derivatization.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Dilute liquid samples with the mobile phase or perform a "dilute-and-shoot" approach.

    • Use protein precipitation for biological fluids like plasma or serum.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of the deprotonated molecule [M-H]⁻.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition from the precursor ion to one or more product ions.

Toxicological Profile and Safety

Known Health Effects

The primary reported toxicological effect of rac-Mono(3,5,5-trimethylhexyl) Phthalate is its immuno-suppressive activity[2][3][4][5][6]. As a metabolite of a high molecular weight phthalate ester, it is part of a class of compounds that have been investigated for reproductive and developmental toxicity[1].

Safety and Handling

Based on available safety data sheets, MTHP should be handled with care.

  • Hazards: May cause skin irritation. Harmful if swallowed[7].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7].

Applications and Research Interest

rac-Mono(3,5,5-trimethylhexyl) Phthalate is primarily of interest as a biomarker of exposure to its parent phthalate diester. Its detection and quantification in human and environmental samples are crucial for risk assessment studies. It is also used as an analytical standard in environmental and toxicological research[7].

Conclusion

rac-Mono(3,5,5-trimethylhexyl) Phthalate is a significant metabolite of a commercial phthalate plasticizer. While detailed experimental data on its physicochemical properties are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on available information and established knowledge of similar compounds. The analytical methods outlined here provide a solid foundation for researchers to develop and validate their own assays for the detection and quantification of this compound. Further research into its toxicological profile is warranted to fully understand its potential impact on human health and the environment.

References

  • Immunomart. (Rac)-Mono(3,5,5-trimethylhexyl) phthalate. [Link]

  • Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

  • Food Packaging Forum. Unexpected SVHC phthalate metabolite found in humans, including children. [Link]

  • PubChem. Bis(3,5,5-trimethylhexyl) phthalate. [Link]

  • Act Malaria. (Rac)-Mono(3,5,5-trimethylhexyl) phthalate. [Link]

  • Agilent Technologies. Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]

  • Adams, K., et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]

  • Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

  • Wang, J., et al. Phthalates biodegradation in the environment. [Link]

Sources

Exploratory

Technical Guide: Structure, Synthesis, and Characterization of rac-Mono(3,5,5-trimethylhexyl) Phthalate

The following technical guide details the structural properties, synthesis pathways, and characterization of rac-Mono(3,5,5-trimethylhexyl) Phthalate (mTMHP). Executive Summary Compound: rac-Mono(3,5,5-trimethylhexyl) Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis pathways, and characterization of rac-Mono(3,5,5-trimethylhexyl) Phthalate (mTMHP).

Executive Summary

Compound: rac-Mono(3,5,5-trimethylhexyl) Phthalate (mTMHP) CAS Number: 297182-83-3 Role: Primary hydrolytic metabolite of Di(3,5,5-trimethylhexyl) phthalate (DINP). Significance: mTMHP serves as a critical biomarker for assessing exposure to specific isomers of DINP plasticizers. Unlike general "isononyl" phthalates, which are complex isomeric mixtures, mTMHP represents a chemically defined single-isomer metabolite derived from 3,5,5-trimethylhexan-1-ol. The "rac" designation indicates the presence of a chiral center at the C3 position of the alkyl chain, typically existing as a racemic mixture in synthetic standards.

Chemical Structure & Properties[1][2][3][4][5]

The structural integrity of mTMHP hinges on the mono-esterification of phthalic acid with 3,5,5-trimethylhexan-1-ol. The molecule possesses both a lipophilic alkyl tail and a hydrophilic carboxylic acid head, giving it amphiphilic properties relevant to its biological transport and extraction protocols.

Structural Data Table[5]
PropertySpecification
IUPAC Name 2-[(3,5,5-trimethylhexyloxy)carbonyl]benzoic acid
Molecular Formula C₁₇H₂₄O₄
Molecular Weight 292.37 g/mol
Exact Mass 292.1675 Da
Chirality Racemic (C3 on hexyl chain)
Appearance Viscous colorless oil or low-melting solid
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); Low water solubility (pH dependent)
pKa (calc) ~3.8 (Carboxylic acid)
Molecular Connectivity

The alkyl chain is branched: HOOC-Ph-COO-CH2-CH2-CH(Me)-CH2-C(Me)3.

  • C1-C2: Ethylene spacer.

  • C3: Methine chiral center (Methyl branch).

  • C4: Methylene spacer.

  • C5: Quaternary carbon (tert-butyl terminal group).

Synthesis Pathways[5][6][7]

The synthesis of mTMHP requires high selectivity to avoid the formation of the diester (DINP) or the retention of unreacted phthalic anhydride. The preferred route is the nucleophilic ring-opening of phthalic anhydride by 3,5,5-trimethylhexan-1-ol.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the alcohol hydroxyl group on one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening generates the mono-ester with a free carboxylic acid group.

Reagents:

  • Phthalic Anhydride (Electrophile)

  • 3,5,5-Trimethylhexan-1-ol (Nucleophile)

  • Pyridine or Triethylamine (Base Catalyst)

  • Toluene (Solvent)

Stoichiometry: 1:1 molar ratio is critical. Excess alcohol leads to diester formation; excess anhydride complicates purification.

Synthesis Workflow Diagram (DOT)

SynthesisPathway cluster_conditions Reaction Conditions Anhydride Phthalic Anhydride (C8H4O3) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (Reflux, Toluene) Alcohol 3,5,5-Trimethylhexan-1-ol (C9H20O) Alcohol->Intermediate Product rac-mTMHP (Monoester) Intermediate->Product Ring Opening Diester Diester impurity (Avoided) Product->Diester Over-reaction (Excess Alcohol)

Caption: Nucleophilic ring-opening pathway for the selective synthesis of rac-mTMHP.

Experimental Protocol (Step-by-Step)

This protocol is designed to maximize yield of the monoester while minimizing diester formation.

Reagents[6]
  • Phthalic Anhydride (99%+, recrystallized if necessary).

  • rac-3,5,5-Trimethylhexan-1-ol (98%+).

  • Toluene (Anhydrous).

  • DMAP (4-Dimethylaminopyridine) - Catalytic amount.

Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line) to exclude moisture.

  • Charging: Add Phthalic Anhydride (14.81 g, 100 mmol) and Toluene (100 mL). Stir to suspend.

  • Addition: Add rac-3,5,5-Trimethylhexan-1-ol (14.42 g, 100 mmol) and DMAP (0.12 g, 1 mmol).

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. The solution should become clear as the anhydride reacts.[1]

    • Checkpoint: Monitor by TLC (SiO₂, 10% MeOH in DCM). The anhydride spot (high Rf) should disappear, and a new polar spot (Monoester) should appear.

  • Workup (Selective Extraction):

    • Cool the reaction mixture to room temperature.

    • Evaporate Toluene under reduced pressure.[2]

    • Dissolve residue in Diethyl Ether (150 mL).

    • Extraction A (Remove Diester/Neutral): Extract the ether layer with 5% aqueous NaHCO₃ (3 x 50 mL). The Monoester (as carboxylate salt) moves to the aqueous phase. Any Diester or unreacted Alcohol remains in the Ether phase.

    • Acidification: Collect the aqueous extracts and carefully acidify with 6N HCl to pH ~2 while stirring. The Monoester will oil out or precipitate.

    • Extraction B (Recover Product): Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Finishing: Dry the Ethyl Acetate layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Hexane/Ether or perform flash chromatography (DCM -> 5% MeOH/DCM).

Analytical Characterization

Validating the structure requires confirming the presence of the carboxylic acid, the ester linkage, and the specific branching of the alkyl chain.

NMR Spectroscopy (Predicted Data)
NucleusShift (δ ppm)MultiplicityAssignmentCausality
¹H NMR 11.0 - 12.0Broad Singlet-COOH Free carboxylic acid proton.
7.90 - 7.95MultipletAr-H (Ortho)Aromatic ring protons adjacent to carbonyls.
7.55 - 7.60MultipletAr-H (Meta)Aromatic ring protons.
4.35Triplet-COOCH₂-Deshielded methylene next to ester oxygen.
0.90Singlet-C(CH ₃)₃Characteristic tert-butyl group (9H).
0.95Doublet-CH(CH ₃)-Methyl group at chiral center C3.
¹³C NMR 171.5, 168.0SingletsC =ODistinct carbonyls (Acid and Ester).
64.5Singlet-OC H₂-Methylene carbon attached to ester oxygen.
30.1Singlet-C(C H₃)₃Methyl carbons of tert-butyl group.
Mass Spectrometry
  • Method: ESI- (Electrospray Ionization, Negative Mode).

  • Target Ion: [M-H]⁻ at m/z 291.

  • Fragmentation: Loss of phthalic anhydride moiety or cleavage of the alkyl chain may be observed in MS/MS.

Biological Context & Metabolic Pathway

In biological systems, mTMHP is not an endpoint but a transient metabolite. It is formed via the hydrolysis of DINP and subsequently undergoes oxidative metabolism.

Metabolic Pathway Diagram (DOT)

Metabolism DINP Parent: DINP (Diester) mTMHP Metabolite 1: mTMHP (Monoester) DINP->mTMHP Hydrolysis (Lipases) OH_mTMHP Metabolite 2: OH-mTMHP (Hydroxylated) mTMHP->OH_mTMHP Oxidation (CYP450) Glucuronide mTMHP-Glucuronide (Excreted) mTMHP->Glucuronide Glucuronidation (UGT) cx_mTMHP Metabolite 3: cx-mTMHP (Carboxylated) OH_mTMHP->cx_mTMHP Oxidation OH_mTMHP->Glucuronide Glucuronidation

Caption: Metabolic biotransformation of DINP to mTMHP and subsequent oxidative metabolites.

References

  • LGC Standards. (n.d.). rac Mono(3,5,5-trimethylhexyl) Phthalate Reference Standard. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Bis(3,5,5-trimethylhexyl) phthalate (Parent Compound Data).[3][4] NIST WebBook. Retrieved from

  • Silva, M. J., et al. (2005).[5] Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives.

  • European Chemicals Agency (ECHA). (n.d.). Phthalate Metabolism and Biomonitoring. Retrieved from

  • BenchChem. (2025). Synthesis pathway for monoalkyl terephthalates and phthalates. Retrieved from

Sources

Foundational

What is the mechanism of action for mono trimethylhexyl phthalate?

Technical Whitepaper: Pharmacodynamics and Toxicology of Mono-Trimethylhexyl Phthalate (mTMHP) Executive Summary Mono-trimethylhexyl phthalate (mTMHP) is the primary bioactive metabolite of Di(trimethylhexyl) phthalate (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Toxicology of Mono-Trimethylhexyl Phthalate (mTMHP)

Executive Summary

Mono-trimethylhexyl phthalate (mTMHP) is the primary bioactive metabolite of Di(trimethylhexyl) phthalate (DTMHP; CAS 25550-51-0), a high-molecular-weight plasticizer. While the parent diester is chemically inert, rapid enzymatic hydrolysis in vivo converts it into mTMHP. This monoester functions as a Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonist , driving hepatic peroxisome proliferation and altering lipid metabolism. Secondarily, mTMHP exhibits endocrine-disrupting properties by inhibiting steroidogenic enzymes in Leydig cells, though with different potency kinetics compared to lower-molecular-weight phthalates. This guide details the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for mTMHP.

Chemical Identity & Metabolic Bioactivation

mTMHP is not typically encountered as an industrial raw material but is generated in situ via Phase I metabolism. The toxicity of the parent compound is strictly dependent on this conversion.

  • Parent Compound: Di(trimethylhexyl) phthalate (DTMHP).

  • Bioactive Metabolite: Mono(3,5,5-trimethylhexyl) phthalate (mTMHP).

  • Enzymatic Trigger: Pancreatic lipases (intestinal lumen) and hepatic esterases.

Mechanism of Bioactivation

Upon ingestion, DTMHP undergoes rapid hydrolysis. The bulky trimethylhexyl side chain slows hydrolysis rates compared to linear chains (e.g., Di-n-butyl phthalate), but conversion remains the rate-limiting step for toxicity.

  • Hydrolysis: Non-specific lipases cleave one ester bond, releasing one molecule of trimethylhexanol and one molecule of mTMHP.

  • Distribution: mTMHP, being more hydrophilic than the diester, crosses the intestinal barrier and enters the portal circulation.

  • Clearance: The remaining alkyl chain is oxidized (Phase I) or glucuronidated (Phase II) for urinary excretion.

Table 1: Physicochemical & Metabolic Profile

ParameterParent: DTMHPMetabolite: mTMHP
Structure Diester (C9 branched chains)Monoester (Free carboxylic acid)
Lipophilicity (LogP) High (>8.0)Moderate (~4.5 - 5.0)
Bioactivity Biologically InertPPAR

Agonist / Anti-androgen
Half-Life Variable (absorption limited)Short (Rapidly glucuronidated)

Primary Mechanism of Action: PPAR Activation

The dominant mechanism of action for mTMHP is the activation of the nuclear receptor PPAR


. This pathway is responsible for the classic "peroxisome proliferation" phenotype observed in rodent models.
Molecular Cascade
  • Ligand Binding: mTMHP enters the hepatocyte and binds to the Ligand Binding Domain (LBD) of PPAR

    
    . The branched C9 side chain fills the hydrophobic pocket of the receptor, inducing a conformational change.
    
  • Heterodimerization: The activated PPAR

    
    -mTMHP complex recruits the Retinoid X Receptor (RXR).
    
  • DNA Binding: The PPAR

    
    -RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
    
  • Co-activator Recruitment: Release of co-repressors and recruitment of co-activators (e.g., SRC-1, PGC-1

    
    ) initiates transcription.
    
  • Physiological Outcome: Upregulation of genes involved in fatty acid

    
    -oxidation (Acox1, Cyp4a), leading to hepatocyte hypertrophy and peroxisome proliferation.
    
Visualization: PPAR Signaling Pathway

PPAR_Pathway DTMHP DTMHP (Parent) mTMHP mTMHP (Agonist) DTMHP->mTMHP Hydrolysis (Lipase) PPAR PPARα Receptor mTMHP->PPAR Ligand Binding Complex PPARα-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding Transcription Gene Transcription (Acox1, Cyp4a) PPRE->Transcription Co-activator Recruitment Outcome Peroxisome Proliferation & Lipid Oxidation Transcription->Outcome

Caption: The molecular cascade of mTMHP from metabolic formation to nuclear receptor activation and gene transcription.

Secondary Mechanism: Endocrine Disruption (Steroidogenesis)

While less potent than C4-C6 phthalates (e.g., DBP, DEHP), C9 branched phthalates like mTMHP exert anti-androgenic effects through the inhibition of steroidogenic enzymes in fetal Leydig cells.

  • Target: Scavenger Receptor Class B Type 1 (SR-B1) and Steroidogenic Acute Regulatory protein (StAR).

  • Mechanism: mTMHP interferes with cholesterol transport into the mitochondria and downregulates the expression of Cyp11a1 (cholesterol side-chain cleavage enzyme).

  • Result: Reduced testosterone biosynthesis during the critical window of fetal development (in utero exposure).

Experimental Protocols

To validate the MoA of mTMHP, researchers must first generate the metabolite (as it is rarely sold pure) and then assay its activity.

Protocol A: In Situ Generation of mTMHP (Hydrolysis Assay)

Rationale: Commercial availability of specific isomer monoesters is poor. Enzymatic generation ensures relevant isomer ratios.

  • Substrate Preparation: Dissolve DTMHP (10 mM) in ethanol.

  • Enzyme System: Prepare Porcine Liver Esterase (PLE) solution (100 units/mL) in 0.1 M Phosphate Buffer (pH 7.4).

  • Incubation: Mix substrate and enzyme (1:9 v/v) and incubate at 37°C for 4 hours.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Validation: Analyze supernatant via LC-MS/MS monitoring the transition from diester (m/z ~418) to monoester (m/z ~292).

Protocol B: PPAR Luciferase Reporter Assay

Rationale: Quantifies the transcriptional potency of mTMHP relative to a known agonist (Wy-14643).

  • Cell Line: COS-7 or HepG2 cells (low endogenous PPAR activity).

  • Transfection: Transiently co-transfect cells with:

    • Expression plasmid: pSG5-PPAR

      
       (human or mouse).
      
    • Reporter plasmid: PPRE-Luc (Luciferase under PPRE control).

    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Treat cells with mTMHP (generated from Protocol A) at concentrations 10–100

      
      M.
      
    • Positive Control: Wy-14643 (10

      
      M).
      
    • Negative Control: 0.1% DMSO.

  • Readout: After 24 hours, lyse cells and measure luminescence.

  • Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .
Visualization: Experimental Workflow

Workflow Step1 1. Hydrolysis (DTMHP + Esterase) Step2 2. Isolation (LC-MS/MS Verification) Step1->Step2 Step3 3. Cell Dosing (HepG2 + PPRE-Luc) Step2->Step3 Step4 4. Luminescence Quantification Step3->Step4

Caption: Step-by-step workflow for generating mTMHP and validating its nuclear receptor activity.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier for Di(trimethylhexyl) phthalate (EC 247-099-9). Toxicokinetics and Metabolism.[1][2][3][4] [Link]

  • Maloney, E. K., & Waxman, D. J. (1999).

    
     and PPAR
    
    
    
    by Structurally Diverse Environmental Chemicals. Toxicology and Applied Pharmacology, 161(2), 209–218. [Link]
  • Lapinskas, P. J., et al. (2005).

    
     and PPAR
    
    
    
    by Environmental Phthalate Monoesters.[5][6][7] Toxicological Sciences, 85(1), 472–482. (Demonstrates SAR of phthalate side chains). [Link]
  • OECD SIDS. (2004). Initial Assessment Report for High Molecular Weight Phthalates. UNEP Publications. (Covers metabolic hydrolysis rates of C9 phthalates).[8] [Link]

Sources

Exploratory

rac Mono(3,5,5-trimethylhexyl) Phthalate as a metabolite of plasticizers.

Metabolic Fate, Analytical Quantification, and Toxicological Mechanisms[1] Executive Summary This technical guide provides a comprehensive analysis of rac-Mono(3,5,5-trimethylhexyl) phthalate (MiNP), the primary hydrolyt...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Fate, Analytical Quantification, and Toxicological Mechanisms[1]

Executive Summary

This technical guide provides a comprehensive analysis of rac-Mono(3,5,5-trimethylhexyl) phthalate (MiNP), the primary hydrolytic metabolite of the high-molecular-weight plasticizer Di(3,5,5-trimethylhexyl) phthalate (DiNP). As regulatory bodies (EFSA, EPA, ECHA) shift focus from DEHP to alternative plasticizers, understanding the pharmacokinetics and toxicology of DiNP metabolites is critical for exposure assessment and drug development. This document details the metabolic pathways, validated LC-MS/MS quantification protocols, and PPAR-mediated signaling mechanisms associated with MiNP.

Molecular Identity and Isomeric Complexity

Target Analyte: rac-Mono(3,5,5-trimethylhexyl) phthalate Abbreviation: MiNP (often used generically for mono-isononyl phthalate) Parent Compound: Di(3,5,5-trimethylhexyl) phthalate (DiNP)

Chemical Context

Commercial DiNP is a complex isomeric mixture of C9-phthalates. However, the 3,5,5-trimethylhexyl isomer often constitutes a significant fraction depending on the feedstock (isononanol) source. The designation rac (racemic) refers to the chiral center at the C3 position of the 3,5,5-trimethylhexyl chain.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 292.37 g/mol

  • Key Structural Feature: A single free carboxylic acid group (hydrophilic head) and a branched lipophilic tail.

Critical Research Note: In biological matrices, MiNP exists as a racemate. While enantioselective toxicity is theoretically possible, standard analytical protocols quantify the sum of enantiomers.

Metabolic Fate and Pharmacokinetics (ADME)

Upon ingestion, the parent diester (DiNP) is rapidly hydrolyzed by pancreatic lipases and intestinal esterases.[1] Unlike low-molecular-weight phthalates (e.g., DEP, DBP), which are excreted largely as monoesters, HMW phthalates like DiNP undergo extensive secondary metabolism.

The Metabolic Pathway[2]
  • Phase I Hydrolysis: DiNP is cleaved to MiNP.

  • Phase I Oxidation: Due to the lipophilicity of the long alkyl chain, MiNP is a poor substrate for direct renal excretion. It undergoes

    
    -oxidation and 
    
    
    
    -oxidation by Cytochrome P450 enzymes (primarily CYP4A and CYP2E1) to form:
    • Hydroxy-MiNP (OH-MiNP)

    • Oxo-MiNP (oxo-MiNP)

    • Carboxy-MiNP (cx-MiNP)

  • Phase II Conjugation: Both MiNP and its oxidized metabolites are glucuronidated by UDP-glucuronosyltransferase (UGT) to increase water solubility for urinary excretion.

Diagram 1: Metabolic Pathway of DiNP to MiNP and Oxidized Metabolites

DiNP_Metabolism DiNP Di(3,5,5-trimethylhexyl) Phthalate (DiNP) MiNP rac-Mono(3,5,5-trimethylhexyl) Phthalate (MiNP) DiNP->MiNP Hydrolysis (Lipases) OH_MiNP OH-MiNP (Hydroxylated) MiNP->OH_MiNP CYP450 (ω-oxidation) Gluc Glucuronide Conjugates MiNP->Gluc UGT CX_MiNP cx-MiNP (Carboxylated) OH_MiNP->CX_MiNP Oxidation OXO_MiNP oxo-MiNP (Oxidized) OH_MiNP->OXO_MiNP Oxidation OH_MiNP->Gluc UGT CX_MiNP->Gluc UGT OXO_MiNP->Gluc UGT Urine Urinary Excretion Gluc->Urine Elimination

Caption: Biotransformation of DiNP showing hydrolysis to MiNP and subsequent oxidative functionalization required for excretion.

Analytical Methodology: Validated LC-MS/MS Protocol

To quantify MiNP in biological matrices (urine/serum), researchers must employ a self-validating system that accounts for matrix effects and the high proportion of glucuronidated metabolites. The following protocol is adapted from CDC and NIH environmental health standards.

Experimental Workflow

Step 1: Enzymatic Deconjugation Since >90% of MiNP exists as glucuronide conjugates in urine, deconjugation is mandatory for total metabolite quantification.

  • Reagent:

    
    -Glucuronidase (E. coli K12 or Helix pomatia).
    
  • Control: 4-methylumbelliferyl glucuronide (monitor deconjugation efficiency).

Step 2: Solid Phase Extraction (SPE)

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X).

  • Rationale: Removes salts and proteins while retaining the lipophilic monoester.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Acquity UPLC BEH).

  • Mobile Phase: Gradient of 0.1% Acetic Acid in Water (A) and Acetonitrile (B).

  • Internal Standard:

    
    -MiNP (Isotope Dilution is required for accuracy).
    
Mass Spectrometry Parameters (MRM Mode)

Data acquisition should be performed in Negative Electrospray Ionization (ESI-) mode.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
MiNP 291.2

121.0 145.022 - 28

-MiNP
295.2

125.0 149.022 - 28

Note: The m/z 121 product ion corresponds to the phthalate monoester core, a highly specific fragment for this class.

Diagram 2: Analytical Workflow for Urinary MiNP Quantification

Analytical_Workflow Sample Urine Sample (1 mL) IS_Add Add Internal Standard (13C4-MiNP) Sample->IS_Add Enzyme Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 90 min) IS_Add->Enzyme SPE Solid Phase Extraction (HLB Cartridge) Enzyme->SPE Deconjugated Metabolites LC UPLC Separation (C18 Column) SPE->LC Eluate MS ESI- MS/MS (MRM Mode: 291 -> 121) LC->MS Data Quantification (Isotope Dilution) MS->Data

Caption: Step-by-step protocol for extracting and quantifying MiNP from human urine using isotope dilution mass spectrometry.

Toxicological Profile and Mechanism of Action[2][5][6][7]

MiNP is the bioactive toxicant responsible for the adverse effects observed after DiNP exposure. The toxicity profile is distinct from DEHP, primarily mediated through nuclear receptor activation.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

MiNP acts as a ligand for PPARs, which regulate lipid metabolism and adipogenesis.

  • PPAR

    
     (Alpha):  MiNP activates PPAR
    
    
    
    in the liver. In rodent models, this leads to peroxisome proliferation, hepatomegaly, and oxidative stress. Note: Humans are less sensitive to PPAR
    
    
    -mediated peroxisome proliferation than rodents.
  • PPAR

    
     (Gamma):  MiNP is a selective modulator of PPAR
    
    
    
    . Activation promotes adipogenesis (differentiation of pre-adipocytes into adipocytes), linking phthalate exposure to metabolic disruption and obesity ("obesogen" hypothesis).
Endocrine Disruption (Anti-Androgenicity)

While less potent than MBP or MEHP, MiNP exhibits anti-androgenic activity during the "programming window" of fetal development.

  • Mechanism: Inhibition of genes involved in testosterone biosynthesis (e.g., Cyp11a1, Cyp17a1) in Leydig cells.

  • Outcome: Reduced fetal testosterone production, potentially leading to reproductive tract anomalies (shortened anogenital distance).

Regulatory and Safety Context
  • REACH (Europe): DiNP is restricted in toys and childcare articles that can be placed in the mouth (Entry 52 of Annex XVII).

  • CPSIA (USA): Permanently banned in children's toys and childcare articles at concentrations >0.1%.

  • Biomonitoring: The presence of MiNP (and its oxidized metabolites cx-MiNP/OH-MiNP) in urine serves as the definitive biomarker for human exposure to DiNP.

References
  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. Method No: 6306.03. [Link]

  • Silva, M. J., et al. (2006).[3] "Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment." Environmental Health Perspectives, 114(8), 1158–1161. [Link]

  • Saravanabhavan, G., & Murray, J. (2012).[4] "Human biological monitoring of diisononyl phthalate and diisodecyl phthalate: a review." Journal of Environmental and Public Health, 2012, 858206. [Link]

  • Boberg, J., et al. (2011). "Reproductive and behavioral effects of diisononyl phthalate (DINP) in perinatally exposed rats." Reproductive Toxicology, 31(2), 200-209. [Link]

  • Feige, J. N., et al. (2007). "The endocrine disruptor monoethyl-hexyl-phthalate is a selective peroxisome proliferator-activated receptor gamma modulator that promotes adipogenesis."[5][6] Journal of Biological Chemistry, 282(26), 19152-19166.[6] [Link]

Sources

Foundational

Technical Guide: Immuno-Suppressive Mechanisms of Monoalkyl Phthalate Metabolites

Part 1: Executive Summary & Core Directive The "Silent Saboteur" Hypothesis While phthalate diesters (e.g., DEHP, DBP) are ubiquitous environmental contaminants, they are biologically inert pro-toxicants. The true immuno...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Silent Saboteur" Hypothesis While phthalate diesters (e.g., DEHP, DBP) are ubiquitous environmental contaminants, they are biologically inert pro-toxicants. The true immunological threat arises only after metabolic hydrolysis into monoalkyl phthalate metabolites (MPMs) .

This guide challenges the simplistic view of "toxicity" by framing MPMs as immuno-modulators rather than simple cytotoxins. The core mechanism of immunosuppression is not cell death, but reprogramming : MPMs hijack nuclear receptors (PPARs) and kinase cascades (p38 MAPK) to force immune cells into a tolerant, anti-inflammatory state (M2 phenotype) or anergic state, effectively blinding the immune system to viral threats and neo-antigens.

Part 2: Metabolic Bioactivation

The immune system does not encounter the plasticizer; it encounters the metabolite. Upon ingestion or inhalation, lipophilic diesters are rapidly hydrolyzed by non-specific lipases (pancreatic lipase, hepatic carboxyl esterases) into hydrophilic monoesters.

The Hydrolysis Cascade
  • DEHP (Di-2-ethylhexyl phthalate) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    MEHP (Mono-2-ethylhexyl phthalate) [1][2][3][4]
    
  • DBP (Di-n-butyl phthalate)

    
    MBP (Mono-n-butyl phthalate) 
    

Critical Insight: MEHP is approximately 10-fold more potent in activating Peroxisome Proliferator-Activated Receptors (PPARs) than its parent compound. This conversion represents a "bioactivation" step where a structural chemical becomes a signaling ligand.

Visualization: Metabolic Activation & Bioavailability

PhthalateMetabolism DEHP DEHP (Diester) Lipophilic / Inert Enzyme Lipases/Esterases (Gut/Liver) DEHP->Enzyme Ingestion MEHP MEHP (Monoester) Bioactive Ligand Enzyme->MEHP Hydrolysis Excretion Glucuronidation (Urinary Excretion) MEHP->Excretion Phase II Metab Systemic Circulation Systemic Circulation MEHP->Systemic Circulation Bioavailability

Figure 1: The bioactivation pathway converting inert diesters into immuno-active monoesters.

Part 3: Mechanistic Pathways of Immunosuppression

The immunosuppressive effects of MPMs are driven by three distinct mechanisms.

The PPAR "Transrepression" Mechanism

MEHP acts as a selective ligand for PPAR


  (Peroxisome Proliferator-Activated Receptor Gamma). In macrophages, PPAR

activation is a "stop" signal for inflammation.
  • Mechanism: MEHP binds PPAR

    
    , causing it to heterodimerize with RXR (Retinoid X Receptor).
    
  • The "Transrepression" Event: This complex does not just activate genes; it physically interacts with NF-

    
    B (p65/p50) , preventing NF-
    
    
    
    B from binding to DNA promoters for pro-inflammatory cytokines (IL-1
    
    
    , IL-12).
  • Outcome: The macrophage fails to mount an inflammatory response to pathogens.

Macrophage Polarization (The M1 M2 Shift)

Macrophages exist on a spectrum from M1 (Killer/Inflammatory) to M2 (Healer/Tolerant).

  • MEHP Exposure: Forces differentiation toward the M2-like phenotype .[5][6]

  • Biomarkers: Upregulation of CD163 and Arg-1 ; Downregulation of iNOS .

  • Consequence: M2 macrophages secrete IL-10 and TGF-

    
    , creating an immunosuppressive microenvironment that favors viral replication (e.g., Dengue virus) and tumor escape.
    
T-Cell Anergy (The MBP Effect)

While MEHP targets innate immunity (macrophages), MBP (Mono-n-butyl phthalate) disproportionately affects adaptive immunity.

  • Target: CD4+ T-Helper cells.

  • Effect: Suppression of Th1 cytokines (IFN-

    
    , IL-2 ) and Th2 cytokines (IL-4 ).
    
  • Result: A generalized failure of T-cell expansion and signaling, leading to weak antibody responses (B-cell help) and poor viral clearance.

Visualization: The Signaling "Hijack"

SignalingPathways MEHP MEHP (Ligand) PPARg PPAR-gamma (Nuclear Receptor) MEHP->PPARg Activation LPS Pathogen Signal (LPS) TLR4 TLR4 Receptor LPS->TLR4 Standard Activation TransRep Transrepression Complex PPARg->TransRep M2Markers CD163, IL-10 (Upregulated) PPARg->M2Markers Transcription NFkB NF-kappaB (Pro-Inflammatory) TLR4->NFkB Standard Activation NFkB->TransRep Sequestration Cytokines IL-12, TNF-alpha (Suppressed) TransRep->Cytokines Inhibition

Figure 2: MEHP hijacks PPAR


 to sequester NF-

B, blocking inflammatory cytokine production.

Part 4: Data Synthesis & Comparative Potency

The following table synthesizes data from human PBMC and murine macrophage (RAW264.7) models.

MetabolitePrimary Target CellKey ReceptorImmunological OutcomePotency (IC50/EC50)
MEHP Macrophages (Innate)PPAR

, PPAR

M2 Polarization:

CD163,

IL-23. Impaired antiviral response.
High (10-50

M)
MBP T-Cells (Adaptive)Estrogen Receptors (ER)Pan-Suppression:

IL-2,

IFN-

,

IL-4. Reduced T-cell proliferation.
Moderate (50-100

M)
MCPP MonocytesUnknownWeak cytokine modulation.Low (>200

M)

Part 5: Experimental Protocols (Self-Validating Systems)

To rigorously assess these effects, we utilize a dual-assay approach: one for phenotype (Surface Markers) and one for function (Cytokine Release).

Protocol A: Macrophage Polarization Assay (In Vitro)

Objective: Quantify the shift from M1 (inflammatory) to M2 (suppressive) phenotype induced by MEHP.

Reagents:

  • Cell Line: RAW264.7 or THP-1 (Human Monocytes).

  • Stimulants: LPS (100 ng/mL) for M1 control; IL-4 (20 ng/mL) for M2 control.

  • Test Compound: MEHP (dissolved in DMSO, final <0.1%).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow adherence (24h).
    
  • Differentiation (THP-1 only): Treat with PMA (50 nM) for 48h to induce macrophage state.

  • Exposure:

    • Group 1: Vehicle Control (DMSO).[7][8]

    • Group 2: LPS (Positive Inflammation Control).

    • Group 3: MEHP (10

      
      M, 50 
      
      
      
      M, 100
      
      
      M).
    • Group 4: LPS + MEHP (To test suppression of inflammation).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Analysis (Flow Cytometry):

    • Harvest cells (scrape gently, do not use trypsin).

    • Stain for CD86 (M1 marker) and CD206/CD163 (M2 markers).

    • Validation Criteria: LPS group must show High CD86/Low CD206. MEHP group should show dose-dependent increase in CD206.

Protocol B: PPAR Luciferase Reporter Assay

Objective: Confirm that the observed immunosuppression is PPAR


-dependent.

Workflow:

  • Transfection: Co-transfect HEK293T cells with:

    • PPRE-Luc: Firefly luciferase vector containing PPAR Response Elements.

    • PPAR

      
      -Expression Vector:  Constitutive expression of human PPAR
      
      
      
      .
    • Renilla-Luc: Internal control for transfection efficiency.

  • Treatment: Treat cells with MEHP (0.1 - 100

    
    M) and Rosiglitazone (Positive Control, 1 
    
    
    
    M).
  • Readout: Measure Luminescence after 24h.

  • Calculation: Normalize Firefly/Renilla ratio.

    • Self-Validation: If Rosiglitazone does not yield >5x fold induction, the assay is invalid. MEHP should show a "U-shaped" or linear dose response depending on concentration range.

Visualization: Experimental Workflow

Workflow Step1 Step 1: Cell Seeding (RAW264.7 / THP-1) Step2 Step 2: Exposure (+/- MEHP, +/- LPS) Step1->Step2 Branch Step2->Branch Assay1 Assay A: Flow Cytometry Markers: CD86 (M1) vs CD206 (M2) Branch->Assay1 Assay2 Assay B: ELISA Targets: TNF-alpha, IL-10 Branch->Assay2 Result Data Output: Suppression Ratio Assay1->Result Assay2->Result

Figure 3: Dual-stream workflow for validating immunotoxicity via surface markers and cytokine secretion.

References

  • Mono(2-ethylhexyl) phthalate induces both pro- and anti-inflammatory responses in rat alveolar macrophages. Source: Taylor & Francis / Toxicology [Link]

  • Mono-2-ethylhexylphthal

    
     release and macrophage differentiation through different signalling pathways. 
    Source: Toxicology Letters / PubMed
    [Link]
    
  • Mono-(2-ethylhexyl) Phthalate Promotes Dengue Virus Infection by Decreasing IL-23-Mediated Antiviral Responses. Source: Frontiers in Immunology [Link][1]

  • Influence of Phthalates on Cytokine Production in Monocytes and Macrophages: A Systematic Review. Source: PLOS ONE [Link]

  • Influence of Phthalates on in vitro Innate and Adaptive Immune Responses (PBMC Study). Source: PLOS ONE [Link]

Sources

Exploratory

Understanding the metabolism of di(3,5,5-trimethylhexyl) phthalate.

Technical Deep Dive: The Metabolic Fate of Di(3,5,5-trimethylhexyl) Phthalate Abstract This technical guide provides a comprehensive analysis of the metabolic biotransformation of Di(3,5,5-trimethylhexyl) phthalate, a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Metabolic Fate of Di(3,5,5-trimethylhexyl) Phthalate

Abstract This technical guide provides a comprehensive analysis of the metabolic biotransformation of Di(3,5,5-trimethylhexyl) phthalate, a specific high-molecular-weight isomer comprising a significant fraction of commercial Diisononyl Phthalate (DINP). Targeted at drug development professionals and toxicologists, this document delineates the transition from parent diester to hydrolytic monoesters, followed by oxidative functionalization and Phase II conjugation. It includes validated experimental protocols for metabolite quantification and explores the structural constraints imposed by the 3,5,5-trimethylhexyl side chain on cytochrome P450 activity.

[1][2][3][4][5][6][7][8]

Di(3,5,5-trimethylhexyl) phthalate (CAS No. 14103-61-8) is a diester of phthalic acid and 3,5,5-trimethylhexan-1-ol. While often grouped under the generic "DINP" label, its specific branched structure dictates a unique pharmacokinetic profile compared to linear phthalates like Di-n-octyl phthalate (DnOP).

  • Molecular Formula:

    
    [1]
    
  • Structural Significance: The alkyl side chain possesses a quaternary carbon at position 5 and a methyl branch at position 3. This steric bulk influences the accessibility of esterases and cytochrome P450 enzymes, shifting the metabolic preference toward specific oxidative pathways.

Phase I Metabolism: Hydrolysis (The Obligatory Step)

Upon ingestion or absorption, the lipophilic diester undergoes rapid hydrolysis.[2] This step is catalyzed by intestinal lipases and hepatic esterases.[3][4]

  • Mechanism: The cleavage of one ester linkage yields the primary metabolite, Mono(3,5,5-trimethylhexyl) phthalate (M3,5,5-TMHP), and the corresponding alcohol, 3,5,5-trimethylhexan-1-ol.

  • Kinetics: Unlike low-molecular-weight phthalates (e.g., DEP), the long-chain monoester (M3,5,5-TMHP) is lipophilic. It is not efficiently excreted in urine in its native form. Instead, it serves as the substrate for extensive oxidative modification.

  • Clinical Relevance: Detecting the simple monoester M3,5,5-TMHP in urine often underestimates total exposure. The "oxidative metabolites" are the definitive biomarkers.

Phase I Metabolism: Oxidative Functionalization

This is the critical divergence point for the 3,5,5-trimethylhexyl isomer. The lipophilic monoester enters the liver, where Cytochrome P450 enzymes (primarily CYP4A and CYP2 family members) target the alkyl chain to increase water solubility.

The Structural Constraint (Expert Insight)

Standard


 oxidation (hydroxylation at the penultimate carbon) is sterically hindered or impossible at the C5 position of the 3,5,5-trimethylhexyl chain because C5 is a quaternary carbon (bonded to three methyl groups and one methylene) and lacks abstractable hydrogens.

Therefore, metabolism shifts to:

  • 
    -Oxidation:  Hydroxylation of one of the terminal methyl groups on the tert-butyl moiety. This forms the Mono(hydroxy-3,5,5-trimethylhexyl) phthalate .
    
  • Carboxylation: The terminal alcohol is rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to a carboxylic acid, forming Mono(carboxy-3,5,5-trimethylhexyl) phthalate (cx-M3,5,5-TMHP) . This is often the major urinary metabolite for long-chain phthalates.[5]

  • 
    -Oxidation (Chain Shortening):  following carboxylation, the side chain may undergo mitochondrial 
    
    
    
    -oxidation, shortening the alkyl chain by 2 carbons, though this is less common for highly branched chains compared to linear ones (like DEHP).
DOT Diagram: Metabolic Pathway

MetabolicPathway Parent Di(3,5,5-trimethylhexyl) Phthalate (Parent Diester) Monoester Mono(3,5,5-trimethylhexyl) Phthalate (M3,5,5-TMHP) Parent->Monoester Hydrolysis (Lipases) Alcohol 3,5,5-trimethylhexan-1-ol (Cleaved Side Chain) Parent->Alcohol Hydrolysis OH_Met OH-M3,5,5-TMHP (Omega-Hydroxylation) Monoester->OH_Met CYP450 (Omega-Ox) OXO_Met oxo-M3,5,5-TMHP (Ketone Formation at C3/C4) Monoester->OXO_Met CYP450 (Internal Ox) CX_Met cx-M3,5,5-TMHP (Carboxylation) OH_Met->CX_Met ADH/ALDH Gluc_OH OH-M3,5,5-TMHP Glucuronide OH_Met->Gluc_OH UGT (Glucuronidation) Gluc_CX cx-M3,5,5-TMHP Glucuronide CX_Met->Gluc_CX UGT (Glucuronidation) Gluc_OXO oxo-M3,5,5-TMHP Glucuronide OXO_Met->Gluc_OXO UGT (Glucuronidation)

Caption: Metabolic cascade of Di(3,5,5-trimethylhexyl) phthalate showing hydrolysis, steric-dependent oxidation, and Phase II conjugation.

Phase II Metabolism: Conjugation

The oxidized monoesters are substrates for Uridine 5'-diphospho-glucuronosyltransferase (UGT).

  • Reaction: Addition of glucuronic acid to the carboxyl or hydroxyl groups.

  • Excretion: These hydrophilic glucuronides are excreted in urine.[4]

  • Quantification Note: In human urine, >90% of these metabolites exist as glucuronides. Analytical protocols must include a deconjugation step (using

    
    -glucuronidase) to measure the total metabolite concentration.
    

Experimental Protocols: Biomonitoring & Quantification

To study the metabolism or exposure of this compound, a rigorous analytical workflow is required. The following protocol is based on isotope-dilution LC-MS/MS, the industry standard for phthalate biomonitoring.

Protocol: Quantification of Oxidized Metabolites in Urine[5][12]

Objective: Quantify cx-M3,5,5-TMHP and OH-M3,5,5-TMHP.

StepActionMechanistic Rationale
1. Aliquoting Transfer 1.0 mL of urine into a glass tube.Glass is mandatory; plastics leach phthalates, causing background contamination.
2. Buffering Add 250

L ammonium acetate buffer (pH 6.5).
Optimizes pH for

-glucuronidase activity.
3. Deconjugation Add 10

L

-glucuronidase (E. coli K12). Incubate at 37°C for 90 min.
Cleaves the glucuronide bond to release the free analytical target (aglycone).
4. Internal Std Spike with

-labeled internal standards.
Corrects for matrix effects and ionization suppression in MS.
5. SPE Load onto a polymeric reversed-phase SPE cartridge (e.g., Strata-X). Wash with 5% methanol. Elute with acetonitrile.Removes salts and proteins; concentrates the lipophilic metabolites.
6. LC Separation Inject onto a C18 column (UPLC). Gradient elution (Water/Acetonitrile).Separates structural isomers.[6] The 3,5,5-isomer will elute at a distinct RT compared to linear nonyl isomers.
7. MS/MS Operate in Negative Electrospray Ionization (ESI-). Monitor transitions (MRM).Phthalate monoesters ionize best in negative mode due to the carboxylic acid moiety.
DOT Diagram: Analytical Workflow

AnalyticalWorkflow Sample Urine Sample (Contains Glucuronides) Enzyme Enzymatic Hydrolysis (Beta-Glucuronidase) Sample->Enzyme Deconjugation SPE Solid Phase Extraction (Clean-up & Conc.) Enzyme->SPE Aglycones LC UPLC Separation (C18 Column) SPE->LC Eluate MS MS/MS Detection (ESI-, MRM Mode) LC->MS Quantification

Caption: Analytical workflow for the quantification of Di(3,5,5-trimethylhexyl) phthalate metabolites in biological matrices.

Toxicological Implications & Data Interpretation[6][8][14][15][16][17]

When interpreting metabolic data for Di(3,5,5-trimethylhexyl) phthalate, researchers must account for the "Molar Conversion Factor."

  • PPAR Activation: Like other phthalates, the monoesters and oxidative metabolites are Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The branched nature of the 3,5,5-isomer suggests specific interaction profiles with PPAR

    
     and PPAR
    
    
    
    , influencing lipid metabolism and adipogenesis.
  • Biomarker Selection: Do not rely on the simple monoester (M3,5,5-TMHP). It represents <5% of urinary excretion. The carboxylated metabolite (cx-M3,5,5-TMHP) is the most robust biomarker for total exposure estimation.

References

  • Koch, H. M., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International Journal of Hygiene and Environmental Health. Link

  • Silva, M. J., et al. (2006). Urinary oxidative metabolites of di(2-ethylhexyl) phthalate in humans. Toxicology. Link (Provides the mechanistic basis for oxidative phthalate metabolism).

  • Centers for Disease Control and Prevention (CDC). (2021). National Report on Human Exposure to Environmental Chemicals: Phthalates. CDC.gov. Link

  • Saravanabhavan, G., et al. (2013). Human biomonitoring reference values for metals and organic contaminants in blood and urine from the Canadian Health Measures Survey. International Journal of Hygiene and Environmental Health. Link

  • PubChem. (2024). Bis(3,5,5-trimethylhexyl) phthalate | C26H42O4. National Library of Medicine. Link

Sources

Foundational

Technical Guide: Physicochemical Profiling and Bioanalytical Characterization of Monoisononyl Phthalate (MiNP)

Executive Summary Monoisononyl phthalate (MiNP) represents a critical junction in the metabolic pathway of Diisononyl phthalate (DINP), a high-molecular-weight plasticizer ubiquitous in industrial and pharmaceutical pack...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monoisononyl phthalate (MiNP) represents a critical junction in the metabolic pathway of Diisononyl phthalate (DINP), a high-molecular-weight plasticizer ubiquitous in industrial and pharmaceutical packaging.[1] Unlike simple phthalates, MiNP is not a single structural entity but a complex mixture of C9-branched isomers.[1] This isomeric diversity presents unique challenges in physicochemical characterization, chromatographic separation, and toxicological assessment.

This guide provides a definitive technical reference for MiNP, moving beyond basic data to explore the causal relationships between its chemical structure, analytical behavior, and biological activity. It is designed to support the development of robust, self-validating analytical protocols and accurate toxicological screening assays.[1]

Part 1: Chemical Constitution and Isomeric Complexity[1]

The Isomer Challenge

MiNP (CAS: 106610-61-1) is the primary hydrolytic metabolite of DINP.[1] Because DINP is synthesized from phthalic anhydride and isononanol (a mixture of C9 branched alcohols), MiNP inherits this isomeric complexity.

  • Implication for Analysis: In Liquid Chromatography (LC), MiNP does not elute as a sharp, single peak. Instead, it often presents as a "cluster" or a broad peak containing multiple co-eluting isomers (iso-, anteiso-, and methyl-octyl variants).[1]

  • Implication for Toxicology: Different isomers possess varying affinities for nuclear receptors (e.g., PPARs), meaning "MiNP" activity is actually an aggregate of its constituent isomers.

Core Physicochemical Data

The following parameters are essential for method development (MD) and ADME prediction.

PropertyValue / CharacteristicTechnical Context
Molecular Formula C₁₇H₂₄O₄
Molecular Weight 292.37 g/mol Precursor ion [M-H]⁻ ≈ m/z 291.2
LogP (Octanol/Water) ~5.6 (Estimated)Highly lipophilic; requires high % organic solvent for elution.[1] Prone to adsorption on plastic labware.
pKa (Acid Dissociation) ~3.7Behaves as a weak acid (carboxylic moiety). Ionized at physiological pH (7.4) and in typical LC-MS mobile phases (pH > 4.5).
Solubility < 1 mg/L (Water)Virtually insoluble in water. Soluble in ACN, MeOH, MTBE.
Physical State Viscous Liquid / Low-melting SolidHandling requires precise weighing; often supplied as solution standards to prevent loss.[1]

Part 2: Biotransformation and Metabolic Kinetics[1]

Understanding the metabolic fate of MiNP is crucial for selecting the correct biomarker. While MiNP is the direct metabolite of DINP, it is rapidly oxidized.

Metabolic Pathway[1]
  • Phase I (Hydrolysis): DINP is hydrolyzed by lipases (pancreatic/hepatic) to MiNP.

  • Phase I (Oxidation): MiNP undergoes ω-oxidation and (ω-1)-oxidation to form secondary metabolites:

    • OH-MiNP: Hydroxy-monoisononyl phthalate.[1]

    • oxo-MiNP: Oxo-monoisononyl phthalate.[1]

    • cx-MiNP: Carboxy-monoisononyl phthalate.

  • Phase II (Conjugation): These metabolites are glucuronidated to facilitate urinary excretion.

Critical Insight: In human biomonitoring, oxidized metabolites (OH-MiNP, cx-MiNP) are often present at 5-10x higher concentrations than MiNP itself.[1] However, MiNP remains the primary target for in vitro toxicological screening.

Pathway Visualization

Figure 1: Metabolic cascade of DINP demonstrating the transient nature of MiNP and the formation of stable oxidative biomarkers.[1]

MetabolicPathway cluster_excretion Urinary Excretion DINP DINP (Parent Diester) MiNP MiNP (Primary Metabolite) DINP->MiNP Hydrolysis (Lipases) Oxidized Oxidized Metabolites (OH-MiNP, oxo-MiNP, cx-MiNP) MiNP->Oxidized Phase I Oxidation (CYP450) Glucuronide Glucuronide Conjugates (Excreted in Urine) MiNP->Glucuronide Phase II (UGT) Oxidized->Glucuronide Phase II (UGT)

Part 3: Toxicological Mechanisms[1]

PPAR Activation

MiNP acts as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[1][2] This mechanism is relevant for drug development when assessing off-target effects of plasticizers leached from packaging.[1]

  • PPARα (Alpha): MiNP activates PPARα, leading to peroxisome proliferation and lipid metabolism alteration. Rodents are significantly more sensitive to this effect than humans.

  • PPARγ (Gamma): Weak activation observed, potentially linked to adipogenesis and metabolic disruption.

Endocrine Disruption

Like other phthalates, MiNP exhibits anti-androgenic potential, though generally lower potency than DEHP. It interferes with fetal testicular testosterone production in rat models.

Part 4: Analytical Methodologies (LC-MS/MS)

This section details a self-validating protocol for the quantification of MiNP in biological matrices (Urine/Plasma).

Sample Preparation (Enzymatic Deconjugation)

Since MiNP is excreted largely as a glucuronide, total MiNP measurement requires hydrolysis.

  • Aliquot: 200 µL Urine.

  • Buffer: Add 200 µL Ammonium Acetate (1M, pH 6.5). Why? Optimal pH for β-glucuronidase.

  • Enzyme: Add 20 µL β-glucuronidase (E. coli or Helix pomatia). Incubate at 37°C for 90 mins.

  • Stop: Add 20 µL Glacial Acetic Acid.

Solid Phase Extraction (SPE)

Direct injection is discouraged due to matrix suppression.

  • Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB).[1]

  • Condition: 1 mL MeOH -> 1 mL Water.[1]

  • Load: Hydrolyzed sample.

  • Wash: 1 mL 5% MeOH in Water. Removes salts/polar interferences.

  • Elute: 1 mL ACN.

  • Reconstitute: Evaporate to dryness; reconstitute in 100 µL Mobile Phase Initial Conditions.

LC-MS/MS Parameters[1]
  • Column: Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm). Reason: Superior separation of aromatic isomers compared to C18.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient: Start 40% B, ramp to 95% B over 8 mins.

  • MS Source: ESI Negative Mode.

MRM Transitions (Quantification Table):

AnalytePrecursor (Q1)Product (Q3)CE (eV)Role
MiNP 291.2121.0-25Quantifier (Phthalate Anhydride)
MiNP 291.277.0-40Qualifier (Phenyl ring)
MiNP-d4 295.2125.0-25Internal Standard

Self-Validating Logic: The use of MiNP-d4 is non-negotiable. It corrects for the specific ionization suppression caused by the urine matrix at the high retention time of MiNP.

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the rigorous quantification of MiNP from biological samples.

AnalyticalWorkflow Sample Biological Sample (Urine/Serum) IS Add Internal Standard (MiNP-d4) Sample->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) IS->Hydrolysis SPE Solid Phase Extraction (Polymeric RP) Hydrolysis->SPE Clean-up LC LC Separation (Phenyl-Hexyl Column) SPE->LC Eluate MS MS/MS Detection (ESI-, MRM 291->121) LC->MS Separation Data Quantitation (Isotope Dilution) MS->Data

References

  • PubChem. (2023). Monoisononyl phthalate (Compound Summary). National Library of Medicine. [Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives. [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Phthalates Factsheet. National Biomonitoring Program. [Link]

  • Kato, K., et al. (2004). Quantitative detection of nine phthalate metabolites in human urine using HPLC-APCI-MS/MS. Journal of Analytical Toxicology. [Link]

  • European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of rac-Mono(3,5,5-trimethylhexyl) Phthalate in Tissue Samples via LC-MS/MS

Executive Summary This application note details a robust analytical protocol for the quantification of rac-Mono(3,5,5-trimethylhexyl) phthalate (M3,5,5-TMHP) in complex biological tissue matrices (liver, kidney, adipose)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical protocol for the quantification of rac-Mono(3,5,5-trimethylhexyl) phthalate (M3,5,5-TMHP) in complex biological tissue matrices (liver, kidney, adipose). M3,5,5-TMHP is a primary hydrolytic metabolite of Di(3,5,5-trimethylhexyl) phthalate, a specific isomer of the industrial plasticizer Di-isononyl phthalate (DiNP).

Due to the lipophilic nature of the parent compound and the ubiquitous presence of background phthalates, this method prioritizes contamination control , enzymatic deconjugation efficiency , and isomeric separation . The protocol utilizes cryogenic homogenization, enzymatic hydrolysis with


-glucuronidase, Solid-Phase Extraction (SPE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.

Scientific Background & Rationale

Metabolic Context

Phthalate diesters like DiNP are rapidly metabolized in mammals. The primary step is hydrolysis to the monoester (e.g., M3,5,5-TMHP), which is the bioactive toxicant. In tissue, these monoesters are frequently conjugated with glucuronic acid to facilitate excretion.

  • Critical Step: Direct analysis of tissue without deconjugation will underreport the total body burden. This protocol uses E. coli K12

    
    -glucuronidase to cleave these conjugates, ensuring total metabolite quantification.
    
Analytical Challenges
  • Isomeric Complexity: "MiNP" is a mixture of C9 isomers. M3,5,5-TMHP is a specific branched isomer. While they share mass transitions, they possess distinct chromatographic retention times.

  • Background Contamination: Phthalates are ubiquitous in lab plastics. This protocol mandates the use of glass, stainless steel, and pre-rinsed consumables.

  • Matrix Interference: Tissue samples are high in phospholipids, which suppress electrospray ionization. A rigorous SPE cleanup is employed to remove these interferences.[1]

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the contamination control checkpoints.

G cluster_QC Contamination Control Sample Tissue Sample (Liver/Kidney) Homogen Cryogenic Homogenization Sample->Homogen Liquid N2 Hydrolysis Enzymatic Deconjugation (β-glucuronidase) Homogen->Hydrolysis + Buffer + IS SPE Solid Phase Extraction (SPE) (Polymeric RP) Hydrolysis->SPE Protein Ppt LCMS LC-MS/MS (ESI Negative) SPE->LCMS Eluate Data Quantification & Isomer ID LCMS->Data MRM Analysis Glassware Bake Glassware (400°C, 4h) Solvents High-Grade Solvents

Figure 1: Analytical workflow for M3,5,5-TMHP quantification emphasizing contamination control and enzymatic hydrolysis.

Materials & Reagents

Standards
  • Target Analyte: rac-Mono(3,5,5-trimethylhexyl) phthalate (Purity >98%).

  • Internal Standard (IS): d4-Mono-isononyl phthalate (d4-MiNP) or 13C4-MiNP.

    • Note: If a specific d4-M3,5,5-TMHP isomer is unavailable, d4-MiNP serves as a robust surrogate due to similar ionization efficiency.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

  • Enzyme:

    
    -glucuronidase (Type IX-A from E. coli or K12 recombinant). Avoid Helix pomatia if oxidative metabolites are not of interest, as it may contain sulfatase activity that is unnecessary here.
    
  • SPE Cartridges: Oasis HLB or Strata-X (60 mg / 3 mL).

Sample Preparation Protocol

Step 1: Tissue Homogenization
  • Weigh 100 mg of frozen tissue into a glass homogenization tube.

  • Add 10 µL of Internal Standard solution (100 ng/mL).

  • Add 1 mL of Ammonium Acetate buffer (pH 6.5).

  • Homogenize using a bead beater with stainless steel beads (avoid plastic beads).

    • Tip: Keep samples on ice to prevent thermal degradation.

Step 2: Enzymatic Deconjugation
  • Add 20 µL of

    
    -glucuronidase  solution to the homogenate.
    
  • Seal with a Teflon-lined cap and incubate at 37°C for 90 minutes with gentle shaking.

    • Validation: Verify deconjugation efficiency by spiking a glucuronide standard (e.g., 4-methylumbelliferyl glucuronide) in a parallel QC sample.

Step 3: Protein Precipitation & Cleanup
  • Add 200 µL of ice-cold Acetonitrile to quench the enzyme. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

Step 4: Solid Phase Extraction (SPE)
  • Conditioning: 2 mL Methanol followed by 2 mL Water.

  • Loading: Load the supernatant onto the cartridge.

  • Washing: Wash with 2 mL of 5% Methanol in Water (removes salts and proteins).

  • Drying: Apply vacuum for 5 minutes to dry the sorbent.

  • Elution: Elute with 2 mL of Acetonitrile .

  • Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (50:50).

Instrumental Analysis (LC-MS/MS)[1][2][3]

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl Column (100 x 2.1 mm, 1.7 µm).

    • Why: Phenyl-hexyl stationary phases provide superior separation of phthalate structural isomers compared to standard C18 due to pi-pi interactions.

  • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
1.0 40 Start Gradient
6.0 95 Elution of M3,5,5-TMHP
8.0 95 Column Wash
8.1 40 Re-equilibration

| 10.0 | 40 | End Run |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2]

    • Mechanism: Phthalate monoesters contain a free carboxylic acid group, making [M-H]- the dominant precursor ion.

  • Source Temp: 400°C.

  • Capillary Voltage: -3500 V.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
M3,5,5-TMHP 291.2 121.0 2522Quantifier
M3,5,5-TMHP291.277.02535Qualifier 1
M3,5,5-TMHP291.2149.02518Qualifier 2
IS (d4-MiNP) 295.2 125.0 2522Internal Std

Note: The m/z 121 fragment corresponds to the benzoate ion, which is highly stable and characteristic of phthalates. The m/z 149 ion (phthalic anhydride) is common in positive mode but less specific in negative mode; however, it can still be observed.

Data Analysis & Quality Control

Identification Criteria
  • Retention Time: The peak must elute within ±0.1 min of the authentic standard.

    • Isomer Warning: Other MiNP isomers may appear nearby. M3,5,5-TMHP is typically a distinct sharp peak due to the branching. Ensure baseline resolution from the linear isomer (Mono-n-nonyl phthalate) if present.

  • Ion Ratio: The ratio of Quantifier (121) to Qualifier (77) must match the standard within ±20%.

Quantification
  • Calibration: Matrix-matched calibration curves (0.5 – 500 ng/g tissue) are required to account for matrix suppression.

  • Calculation: Use the peak area ratio (Analyte/IS) plotted against concentration.

  • Blanks: Analyze a "Procedure Blank" (reagents only) before every batch. Subtract any background signal found in the blank from the samples (though ideally, background should be < LOQ).

References

  • Silva, M. J., et al. (2004). "Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction." Journal of Chromatography B, 805(1), 161-167.

  • Centers for Disease Control and Prevention (CDC). (2015). "Laboratory Procedure Manual: Phthalate Metabolites in Urine." CDC Method No. 6306.03.

  • Koch, H. M., & Calafat, A. M. (2009). "Human body burdens of chemicals used in plastic manufacture."[3] Philosophical Transactions of the Royal Society B, 364(1526), 2063–2078.

  • Saravanabhavan, G., et al. (2013). "A simple and sensitive LC-MS/MS method for the analysis of 14 phthalate monoesters in human urine." Journal of Chromatography B, 937, 57-64.

Sources

Application

High-performance liquid chromatography (HPLC) method for mono trimethylhexyl phthalate.

Application Note: Quantitative Analysis of Mono-3,5,5-trimethylhexyl Phthalate (mTMHP) in Biological Matrices using LC-MS/MS Abstract This application note details a robust, high-sensitivity analytical protocol for the q...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Mono-3,5,5-trimethylhexyl Phthalate (mTMHP) in Biological Matrices using LC-MS/MS

Abstract

This application note details a robust, high-sensitivity analytical protocol for the quantification of Mono-3,5,5-trimethylhexyl phthalate (mTMHP) , the primary hydrolytic metabolite of the plasticizer Di(3,5,5-trimethylhexyl) phthalate (DTMHP). Designed for toxicology researchers and drug development scientists, this method utilizes Isotope-Dilution High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) . The protocol addresses specific challenges associated with mTMHP analysis, including isomeric peak broadening and matrix interference in urine and serum. Key performance metrics include a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL and a linear dynamic range of 0.5–500 ng/mL.

Introduction & Significance

Di(3,5,5-trimethylhexyl) phthalate (DTMHP) is a high-molecular-weight phthalate used in automotive components, wire insulation, and flooring. Upon entering the human body, DTMHP is rapidly hydrolyzed to its mono-ester, mTMHP , which serves as the direct biomarker of exposure.

Analytical Challenges:

  • Isomeric Complexity: The "trimethylhexyl" chain often exists as a mixture of isomers, leading to potential peak splitting or broadening in reverse-phase chromatography.

  • Conjugation: >90% of mTMHP in urine exists as a glucuronide conjugate, necessitating enzymatic hydrolysis prior to analysis.

  • Contamination: Phthalates are ubiquitous in laboratory environments.[1] This protocol incorporates strict "Phthalate-Free" sample handling procedures.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the enzymatic deconjugation and solid-phase extraction (SPE) steps.

G Sample Biological Sample (Urine/Serum) IS_Add Internal Standard Addition (¹³C₄-mTMHP) Sample->IS_Add 1. Spike Enzyme Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 90 min) SPE Solid Phase Extraction (HLB Cartridge) Enzyme->SPE 3. Clean-up IS_Add->Enzyme 2. Deconjugate Evap Evaporation & Reconstitution (N₂, 40% MeOH) SPE->Evap 4. Concentrate LCMS LC-MS/MS Analysis (ESI Negative Mode) Evap->LCMS 5. Inject

Figure 1: Analytical workflow for the extraction and quantification of mTMHP from biological matrices.

Materials and Reagents

CategoryItemSpecification
Standards Native mTMHPPurity >98% (Custom synthesis or commercial standard)
Internal Standard (IS)¹³C₄-mTMHP or D₄-mTMHP (Isotope labeled)
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterMilli-Q (18.2 MΩ·cm), treated to remove organics
Reagents β-GlucuronidaseE. coli K12 or Helix pomatia (Type H-1)
Ammonium AcetateLC-MS Grade (Buffer)
Acetic AcidGlacial, LC-MS Grade
Consumables SPE CartridgesHydrophilic-Lipophilic Balance (HLB), 60 mg/3 mL
VialsGlass, silanized (Avoid plastic to prevent leaching)

Detailed Protocol

Preparation of Standards
  • Stock Solutions: Dissolve native mTMHP and IS in acetonitrile to 1.0 mg/mL. Store at -20°C in glass vials.

  • Working Standard: Prepare a 10 µg/mL intermediate solution.

  • Calibration Curve: Serially dilute to create points at 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL in 40% Methanol/Water.

Sample Preparation (Urine)

Rationale: Urine analysis requires deconjugation as mTMHP is excreted as mTMHP-glucuronide.

  • Aliquot: Transfer 1.0 mL of urine into a glass tube.

  • Buffering: Add 250 µL of 1.0 M Ammonium Acetate buffer (pH 6.5).

  • IS Addition: Spike with 20 µL of Internal Standard solution (100 ng/mL).

  • Enzymatic Hydrolysis: Add 10 µL β-Glucuronidase. Seal and incubate at 37°C for 90 minutes .

    • Note: Verify completion of hydrolysis using a conjugated control standard if available.

  • SPE Loading:

    • Condition HLB cartridge: 2 mL MeOH followed by 2 mL Water.

    • Load hydrolyzed sample.

    • Wash: 2 mL 5% Methanol in Water (Removes salts and polar interferences).

    • Elute: 2 mL Acetonitrile.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 45°C. Reconstitute in 200 µL of Mobile Phase Initial Conditions (40% ACN / 60% Water).

HPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl .

    • Why Phenyl-Hexyl? It can offer superior selectivity for aromatic phthalates and better separation of isomeric clusters compared to C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5–10 µL.

Mobile Phase Gradient:

  • A: 0.1% Acetic Acid in Water.[2]

  • B: 0.1% Acetic Acid in Acetonitrile.

Time (min)%BDescription
0.040Initial Hold
1.040Equilibration
6.095Linear Ramp (Elution of mTMHP)
8.095Wash
8.140Return to Initial
10.040Re-equilibration
Mass Spectrometry Parameters (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2]

  • Rationale: Phthalate monoesters form stable [M-H]⁻ ions due to the free carboxylic acid group.

Source Settings:

  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Role
mTMHP 291.2 121.0 10020Quantifier
291.277.010035Qualifier
IS (¹³C₄) 295.2 125.0 10020Quantifier

Note: The product ion m/z 121 corresponds to the deprotonated phthalic anhydride moiety, a characteristic fragment for all phthalate monoesters.

Metabolic Pathway & Biological Context

Understanding the origin of mTMHP is crucial for interpreting data.

Pathway DTMHP DTMHP (Parent Diester) mTMHP mTMHP (Mono-ester Metabolite) DTMHP->mTMHP Hydrolysis (Lipase/Esterase) Oxidized Oxidized Metabolites (OH-mTMHP, cx-mTMHP) mTMHP->Oxidized Phase I Oxidation (CYP450) Glucuronide mTMHP-Glucuronide (Excreted Form) mTMHP->Glucuronide Phase II Conjugation (UGT)

Figure 2: Metabolic pathway of DTMHP. mTMHP is the primary target for exposure assessment.

Validation & QA/QC

To ensure Scientific Integrity , the following validation steps are mandatory:

  • Linearity: The calibration curve (0.5–500 ng/mL) must yield an r² > 0.995 using 1/x weighting.

  • Recovery: Spike blank urine at low (1 ng/mL), medium (50 ng/mL), and high (400 ng/mL) levels. Acceptable recovery range: 85–115%.

  • Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix-matched extract. If matrix suppression >20% is observed, dilute the sample or optimize the SPE wash step.

  • Blank Check: Run a solvent blank immediately after the highest standard to check for carryover. Crucial: Run a "Process Blank" (water taken through the entire SPE process) to detect background phthalate contamination from labware.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Contamination from solvents or plasticware.Use glass/stainless steel only. Bake glassware at 400°C. Use "Phthalate-free" grade solvents.
Peak Broadening Isomeric mixture of the trimethylhexyl chain.This is expected for mTMHP. Integrate the entire cluster as a single peak.
Low Recovery Incomplete enzymatic hydrolysis.Check pH of buffer (must be 6.5 for E. coli glucuronidase). Increase incubation time.
Signal Suppression Matrix interference.Switch to APCI source or improve SPE wash (increase % MeOH to 10%).

References

  • Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Phthalate Metabolites in Urine. Method No. 6306.03. Link

  • Koch, H. M., et al. (2017). "Human biomonitoring of phthalates and non-phthalate substitutes: Analytical strategy and results." International Journal of Hygiene and Environmental Health, 220(2), 113-115. Link

  • Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. Link

  • European Food Safety Authority (EFSA). (2019). Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), di-isononylphthalate (DINP) and di-isodecylphthalate (DIDP) for use in food contact materials.Link

  • Wittassek, M., & Angerer, J. (2008). "Phthalates: Metabolism and exposure."[1][2][3][4][5][6][7] International Journal of Andrology, 31(2), 131-138. Link

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) protocol for quantifying phthalate metabolites.

Abstract This protocol details a robust, high-sensitivity method for quantifying phthalate metabolites in human urine. Unlike parent phthalate diesters, which are environmental contaminants, phthalate monoesters are the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a robust, high-sensitivity method for quantifying phthalate metabolites in human urine. Unlike parent phthalate diesters, which are environmental contaminants, phthalate monoesters are the primary urinary biomarkers of human exposure. Due to their polarity and excretion as glucuronide conjugates, this workflow incorporates enzymatic deconjugation (using E. coli K12


-glucuronidase to prevent false positives) and chemical derivatization  (methylation) to render analytes volatile for GC-MS analysis. Special emphasis is placed on "Phthalate Blank" management—a critical quality control measure to mitigate ubiquitous background contamination.

Introduction & Scientific Rationale

The Analytical Challenge

Phthalates are non-covalently bound plasticizers found in medical devices, toys, and packaging.[1][2] Upon entering the human body, they are rapidly metabolized into monoesters (Phase I) and subsequently conjugated with glucuronic acid (Phase II) for excretion.

  • Why GC-MS? While LC-MS/MS is increasingly common, GC-MS remains a gold standard for structural confirmation and laboratories without high-end LC-MS/MS capital. However, monoesters are polar carboxylic acids and must be derivatized to methyl or silyl esters to achieve gas-phase stability.

  • The "Parent" Trap: A critical error in phthalate analysis is the inadvertent hydrolysis of environmental parent diesters (contaminants) into monoester metabolites during sample prep. This protocol uses E.[3] coli K12

    
    -glucuronidase , which lacks the lipase/esterase activity found in Helix pomatia enzymes, ensuring that only biological metabolites are measured.
    
Metabolic Pathway & Derivatization Logic

The workflow targets the conversion of urinary glucuronides back to free monoesters, followed by methylation to form stable diesters distinct from the parent compounds.

Caption: Pathway from exposure to analytical derivative. Red dashed line indicates the enzymatic artifact avoided by this protocol.

Materials & Reagents

Critical Standards
  • Native Standards: MnBP, MiBP, MEP, MEHP, MBzP (>98% purity).

  • Internal Standards (IS): Isotopically labeled analogues are mandatory for accurate quantitation to correct for matrix effects and derivatization efficiency.

    • Examples:

      
      C
      
      
      
      -MnBP, D
      
      
      -MEHP, D
      
      
      -MBzP.
  • Enzyme:

    
    -Glucuronidase from E. coli K12 (Roche or equivalent). Do not use Helix pomatia juice.
    
Reagents (Phthalate-Free Grade)
  • Solvents: Methanol, Acetonitrile, Hexane, Ethyl Acetate (HPLC Grade or higher). Note: Test every new lot of solvent for phthalate background.

  • Derivatizing Agent: Boron Trifluoride (BF

    
    ) in Methanol (14% w/v).
    
  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

Glassware Preparation (The "Bake-Out")
  • Strict Rule: No plastic pipette tips, tubes, or caps should contact the sample after extraction.

  • Cleaning: Rinse glassware with acetone and hexane. Bake in a muffle furnace at 400°C for 4 hours to decompose residual phthalates.

  • Caps: Use aluminum-lined or Teflon-lined caps only.

Experimental Protocol

Step 1: Sample Preparation & Deconjugation
  • Thawing: Thaw urine samples at room temperature and vortex vigorously.

  • Aliquot: Transfer 1.0 mL of urine into a clean, baked glass centrifuge tube.

  • Internal Standard: Add 20 µL of Internal Standard Spiking Solution (100 ng/mL mix of deuterated analogs). Allow to equilibrate for 15 mins.

  • Buffering: Add 250 µL of 1.0 M Ammonium Acetate buffer (pH 6.5).

  • Enzyme Addition: Add 10 µL (approx. 140 units) of E. coli K12

    
    -glucuronidase.
    
  • Incubation: Seal and incubate at 37°C for 90 minutes in a water bath.

    • QC Check: Include a "Reagent Blank" (water instead of urine) and a "Quality Control" (pooled urine) in every batch.

Step 2: Solid Phase Extraction (SPE)

Use silica-based polymer cartridges (e.g., Oasis HLB or equivalent) pre-washed with acetonitrile.

  • Conditioning: 2 mL Methanol followed by 2 mL pH 6.5 Buffer.

  • Loading: Load the deconjugated urine sample (~1.25 mL) onto the cartridge.

  • Washing: Wash with 2 mL 5% Methanol in water (removes salts and urea). Discard wash.

  • Elution: Elute analytes with 2 mL Acetonitrile into a baked glass tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

Step 3: Derivatization (Methylation)
  • Reagent Addition: To the dried residue, add 200 µL of 14% BF

    
    -Methanol .
    
  • Reaction: Cap tightly and heat at 60°C for 30 minutes in a heating block.

    • Mechanism:[4][5] Converts carboxylic acid monoesters into methyl esters.

  • Quenching: Cool to room temperature. Add 1 mL of 5% Na

    
    SO
    
    
    
    solution
    (stops reaction and increases ionic strength).
  • LLE Extraction: Add 1 mL of Hexane . Vortex for 1 minute to extract the methyl esters into the upper organic layer.

  • Transfer: Transfer the top Hexane layer to a GC vial with a glass insert.

Step 4: GC-MS Acquisition Parameters
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[6]

  • Inlet: Splitless mode, 280°C. Pulse pressure 25 psi for 0.5 min.

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2: 5°C/min to 300°C (hold 3 min)

    • Total Run Time: ~25 mins.

  • MS Source: Electron Impact (EI), 230°C. Quadrupole: 150°C.

Data Analysis & Quantitation

SIM (Selected Ion Monitoring) Table

Quantitation is based on the ratio of the Native Target Ion to the Internal Standard Target Ion.

Metabolite (Analyte)Derivatized FormRet.[6][7] Time (min)*Quant Ion (m/z)Qual Ion 1Qual Ion 2Internal Standard Ref
MMP (Methyl)Dimethyl phthalate6.516319477D4-MMP
MEP (Ethyl)Methyl ethyl phthalate7.8149177208D4-MEP
MnBP (n-Butyl)Methyl butyl phthalate10.2149163236D4-MnBP
MBzP (Benzyl)Methyl benzyl phthalate14.514991270D4-MBzP
MEHP (Ethylhexyl)Methyl ethylhexyl phthalate16.1149163261D4-MEHP

*Retention times are estimates and must be established with your specific column.

Calculation:



Where RRF (Relative Response Factor) is derived from the calibration curve.

Troubleshooting & Quality Control

The "Phthalate Blank"

Phthalates are ubiquitous. If you see peaks in your Reagent Blank :

  • Solvent Check: Concentrate 10 mL of hexane to 0.5 mL and inject. If peaks appear, change solvent lot.

  • Septa Bleed: Ensure you are using high-temperature, low-bleed septa.

  • Injector Contamination: Replace the inlet liner and gold seal.

  • Carryover: Run a solvent blank between high-concentration samples.

Incomplete Derivatization
  • Symptom: Low sensitivity or tailing peaks.

  • Cause: Water in the reaction. BF

    
    -MeOH is sensitive to moisture.
    
  • Fix: Ensure the SPE eluate is completely dry before adding BF

    
    . Use fresh reagents.
    

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine (Method 6306.03).Link

  • Silva, M. J., et al. (2008). "Glucuronidation patterns of common urinary and serum monoester phthalate metabolites." Archives of Toxicology, 82(2), 103-110. Link

  • Blount, B. C., et al. (2000). "Levels of seven urinary phthalate metabolites in a human reference population." Environmental Health Perspectives, 108(10), 979-982. Link

  • Kondo, F., et al. (2010). "Determination of Five Phthalate Monoesters in Human Urine Using Gas Chromatography-Mass Spectrometry." Journal of Health Science, 56(2), 223-229. Link

  • BenchChem. (2025). "Application Notes and Protocols for Phthalate Metabolite Analysis in Urine." Link

Sources

Application

Effective sample preparation techniques for phthalate analysis in urine.

Application Note & Protocol: PHTH-UR-2026 Executive Summary Phthalates are ubiquitous plasticizers that metabolize rapidly into monoesters and their glucuronidated conjugates. Accurate quantification in urine—the primary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: PHTH-UR-2026

Executive Summary

Phthalates are ubiquitous plasticizers that metabolize rapidly into monoesters and their glucuronidated conjugates. Accurate quantification in urine—the primary matrix for biomonitoring—is plagued by two massive challenges: ubiquitous background contamination (from labware/solvents) and variable enzymatic hydrolysis efficiency .

This guide departs from standard "cookbook" protocols. It establishes a self-validating workflow designed to eliminate false positives and ensure 100% metabolite recovery. We prioritize Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) due to its superior reproducibility and amenability to automation.

Pre-Analytical Core Principles (Expertise & Causality)

The "Zero-Background" Imperative

Phthalate diesters (parents) are present in almost all laboratory plastics, air, and solvents.[1] While we measure metabolites (monoesters), contamination with parent diesters can be catastrophic if the hydrolysis enzyme has side-activity (esterase) that converts background parent into the target analyte.[1]

  • Glassware: All glassware must be baked at 400°C for 4 hours or rinsed with HPLC-grade acetone followed by hexane.

  • Water Source: Do not use standard plastic-tubed Milli-Q systems without verification. Use HPLC-grade bottled water for critical steps.

  • The Isolator Column: In LC-MS/MS, a "trap" or "delay" column (C18, 50mm) must be installed between the pump and the injector. This physically separates the background phthalates in the mobile phase (which elute later) from the sample phthalates.[2]

Enzymatic Precision: E. coli vs. Helix pomatia

This is the most critical decision in the protocol.

  • The Trap: Helix pomatia (Snail)

    
    -glucuronidase is historically common but contains aryl sulfatase and esterase  side activities. These esterases can hydrolyze contaminating parent phthalates (diesters) into the target monoesters during incubation, causing massive false positives.[1]
    
  • The Solution: Use

    
    -glucuronidase from E. coli K12 .[3] It is highly specific for glucuronides and lacks the lipolytic esterase activity, ensuring that any monoester measured comes strictly from the biological sample, not background contamination.
    

Visualizing the Challenge

Figure 1: Metabolic Pathway & Analytical Risks

This diagram illustrates the metabolic conversion and where the analytical risks (False Positives) originate.

PhthalateMetabolism Parent Parent Phthalate (Diester) [Contaminant Source] Monoester Phthalate Monoester (Target Analyte) Parent->Monoester In Vivo Metabolism Parent->Monoester FALSE POSITIVE RISK: Helix pomatia Esterase Activity Glucuronide Phthalate Glucuronide (Excreted in Urine) Monoester->Glucuronide Phase II Conjugation Detection LC-MS/MS Detection Monoester->Detection Quantification Glucuronide->Monoester Enzymatic Hydrolysis (Required Step)

Caption: Figure 1. Metabolic pathway of phthalates. The red dashed line indicates the critical risk of generating false positives if non-specific enzymes (Helix pomatia) act on background parent contamination.

Detailed Protocol: Automated Offline SPE

This protocol uses a Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB) sorbent.[1] WAX is preferred for removing neutral interferences, but HLB is robust for the broad polarity range of phthalate metabolites. We describe the HLB method for universality.

Reagents & Materials
  • Enzyme:

    
    -Glucuronidase (E. coli K12 form), >140 U/mg.[1][3]
    
  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

  • Internal Standard (IS):

    
    C
    
    
    
    -labeled phthalate metabolite mix (Cambridge Isotope Labs or equivalent).[1]
  • Deconjugation Control: 4-Methylumbelliferyl glucuronide (4-MUG).[1][4]

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.[1]

Step-by-Step Workflow
Step 1: Enzymatic Deconjugation
  • Thaw urine samples at room temperature and vortex.

  • Transfer 200

    
    L  of urine into a glass HPLC vial or 96-well deep-well plate (polypropylene is acceptable here if validated, but glass is safer).
    
  • Add 50

    
    L  of Deconjugation Solution (Buffer containing E. coli enzyme + 4-MUG).
    
    • Target Activity: >3000 Units per sample.

  • Add 20

    
    L  of Internal Standard Spiking Solution.
    
  • Incubate at 37°C for 90 minutes .

    • Note: Do not exceed 50°C; E. coli enzymes are less thermally stable than Helix.

Step 2: Sample Pre-Treatment
  • Add 200

    
    L  of 2% Formic Acid in water to stop the reaction and acidify the sample (pH < 2).
    
  • Why? Acidification ensures acidic metabolites are protonated for retention on the reversed-phase sorbent.

Step 3: Solid Phase Extraction (SPE)
StepSolvent/ActionCritical Scientific Rationale
Condition 2 mL MethanolActivates the polymeric sorbent ligands.
Equilibrate 2 mL Water (0.1% Formic Acid)Prepares column environment; matches sample pH.
Load Load entire sample (~470

L)
Slow flow rate (1 mL/min) to maximize interaction.
Wash 1 2 mL 5% Methanol in WaterRemoves salts, urea, and highly polar interferences.[1]
Wash 2 1 mL 0.1% Formic Acid in WaterEnsures removal of residual enzyme proteins.
Dry Vacuum for 5 minutesCritical to remove water which interferes with evaporation.
Elute 1 mL AcetonitrileElutes the hydrophobic phthalate monoesters.
Step 4: Post-Processing
  • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute in 200

    
    L of Mobile Phase A (Water + 0.1% Acetic Acid).
    
  • Vortex vigorously for 1 minute.

  • Inject 10

    
    L  into LC-MS/MS.
    

Quality Control & Self-Validation

A robust method must validate itself in every run.[5]

  • The 4-MUG Check:

    • The enzyme mix includes 4-Methylumbelliferyl glucuronide.[4]

    • Monitor the transition for 4-Methylumbelliferone (4-MU) (m/z 175 > 119).[1]

    • Requirement: If the 4-MU peak area is low, the enzyme failed (inhibitors in urine), and the sample must be re-analyzed.

  • Internal Standard Normalization:

    • Use

      
      C-labeled analogs for each analyte if possible, or at least one per structural class (e.g., short-chain vs. long-chain).
      
    • Recovery of IS should be 70–120%.

  • Process Blanks:

    • Include a water blank in every batch. Any signal in the blank >10% of the LOQ indicates system contamination.

Visualization of Workflow

Figure 2: The "Self-Validating" Sample Prep Workflow

SamplePrep Sample Urine Sample (200 µL) Enzyme Add E. coli Glucuronidase + 4-MUG (Monitor) Sample->Enzyme Incubate Incubate 37°C, 90 min Enzyme->Incubate Stop Acidify (2% Formic Acid) Incubate->Stop SPE SPE Extraction (Polymeric HLB) Wash: 5% MeOH -> Elute: ACN Stop->SPE QC_Check QC Checkpoint: 1. IS Recovery 2. 4-MU Signal (Enzyme Activity) SPE->QC_Check QC_Check->Sample Fail (Re-extract) LCMS LC-MS/MS Analysis (Negative ESI) QC_Check->LCMS Pass

Caption: Figure 2. Automated SPE workflow with integrated Quality Control checkpoints (4-MUG and IS Recovery) to ensure data integrity.

Method Comparison Data

FeatureSolid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Dilute & Shoot
Cleanliness High (Removes salts/proteins)Medium (Matrix effects common)Low (High matrix suppression)
Throughput High (96-well automation)Low (Manual phase separation)Very High
Sensitivity Excellent (Concentration factor)GoodPoor (Dilution factor)
Solvent Usage Low (< 2 mL/sample)High (> 5 mL/sample)None
Cost Moderate (Cartridges)LowVery Low
Suitability Gold Standard for Clinical Legacy MethodsScreening only

References

  • Centers for Disease Control and Prevention (CDC). (2012). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine.[6][Link][1]

  • Silva, M. J., et al. (2007).[1] "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112.[1] [Link]

  • Blount, B. C., et al. (2000).[1] "Levels of seven urinary phthalate metabolites in a human reference population." Environmental Health Perspectives, 108(10), 979-982.[1] [Link]

  • Calafat, A. M., et al. (2015).[1] "Biomonitoring of Phthalates." U.S. EPA Biomonitoring Methods.[Link][1]

  • Kato, K., et al. (2005).[1][7] "Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry." Analytical Chemistry, 77(9), 2985-2991.[1] [Link]

Sources

Method

Application Notes and Protocols for Assessing the Immuno-suppressive Potential of Phthalates

Introduction: The Immunological Challenge of Phthalates Phthalates are ubiquitous synthetic chemicals used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics. Their widespread...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Immunological Challenge of Phthalates

Phthalates are ubiquitous synthetic chemicals used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics. Their widespread use in consumer products, from food packaging and medical devices to personal care products and toys, results in continuous and widespread human exposure.[1][2] Classified as endocrine-disrupting chemicals (EDCs), phthalates have been shown to interfere with hormonal systems.[1][3] Beyond their endocrine effects, a growing body of evidence points to their significant immunomodulatory properties, raising concerns about their potential to suppress or dysregulate the immune system.[4][5]

Understanding the immunotoxic risk of phthalates is critical for public health and drug development, as unintended immunosuppression can increase susceptibility to infections and impair vaccine efficacy. These compounds have been shown to affect a range of immune cells, including macrophages, dendritic cells (DCs), and T-lymphocytes, by altering their fundamental functions like cytokine production, antigen presentation, and proliferation.[6][7][8][9] The mechanisms are complex, often involving the modulation of critical signaling pathways such as the nuclear factor-κB (NF-κB) and peroxisome proliferator-activated receptor (PPAR) pathways.[3][10]

This guide provides a comprehensive framework for researchers and toxicologists to design and execute robust experimental plans for assessing the immunosuppressive potential of phthalates. It moves beyond simple checklists, offering detailed protocols grounded in immunological principles and explaining the causality behind experimental choices to ensure scientifically sound and reproducible findings.

Section 1: Mechanistic Grounding: Key Cellular Targets of Phthalates

Phthalates do not act as indiscriminate cytotoxic agents at relevant exposure levels. Instead, they subtly modulate the signaling cascades that govern immune cell function. A primary mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play pivotal roles in both metabolism and inflammation.[10] For example, the primary metabolite of Di(2-ethylhexyl) phthalate (DEHP), mono(2-ethylhexyl) phthalate (MEHP), can interact with PPARs in macrophages, leading to a disruption in their inflammatory response.[7][10] This interaction can suppress the pro-inflammatory M1 phenotype and alter the production of key cytokines.

Another critical target is the dendritic cell (DC), the sentinel of the immune system responsible for initiating adaptive immune responses. Phthalates like DEHP have been shown to inhibit the differentiation and maturation of DCs, characterized by reduced expression of co-stimulatory molecules such as CD80 and CD86.[11] This impairment hampers their ability to effectively activate T-cells. Furthermore, certain phthalates can suppress the production of type I interferons by plasmacytoid dendritic cells (pDCs), a crucial defense mechanism against viral infections.[12][13] The diagram below illustrates a key pathway by which phthalate metabolites may exert immunosuppressive effects on macrophages.

Phthalate_Macrophage_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_nucleus Nucleus Phthalate Phthalate Ester (e.g., DEHP) Metabolite Active Metabolite (e.g., MEHP) Phthalate->Metabolite Metabolism PPAR PPARγ Metabolite->PPAR Activation PPAR_nucleus PPARγ PPAR->PPAR_nucleus Translocation NFkB_complex NF-κB Complex (p65/p50) IKB IκB NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocation IKB->NFkB_complex Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binding TLR4->NFkB_complex Signal Transduction TLR4->IKB Phosphorylation & Degradation DNA DNA (Inflammatory Genes) NFkB_nucleus->DNA Binding PPAR_nucleus->NFkB_nucleus Transrepression (Inhibition) Transcription Suppressed Transcription DNA->Transcription Leads to

Caption: Phthalate metabolite-mediated immunosuppression in macrophages via PPARγ and NF-κB crosstalk.

Section 2: A Tiered Framework for Immunosuppression Assessment

A systematic, tiered approach is recommended to efficiently screen for immunotoxicity and build a comprehensive risk profile.[14][15] This strategy begins with high-throughput in vitro assays to identify potential hazards and progresses to more complex in vivo models to confirm effects and establish dose-response relationships. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) for animal testing.

Tiered_Workflow Tier1 Tier 1: In Vitro Screening Cytotoxicity Cytotoxicity Assay (e.g., LDH, MTT) Tier1->Cytotoxicity Macrophage Macrophage Function Assay (Cytokines, Phagocytosis) Cytotoxicity->Macrophage DC_Maturation Dendritic Cell Maturation (CD80/86 Expression) Macrophage->DC_Maturation Lympho_Prolif Lymphocyte Proliferation (CFSE Assay) DC_Maturation->Lympho_Prolif Decision1 Evidence of Immunosuppression? Lympho_Prolif->Decision1 Tier2 Tier 2: In Vivo Confirmation Decision1->Tier2 Yes Risk_Assessment Comprehensive Risk Assessment Decision1->Risk_Assessment No / Minimal Concern TDAR T-Cell Dependent Antibody Response (TDAR) Assay Tier2->TDAR Host_Resistance Host Resistance Model (e.g., Listeria challenge) Tier2->Host_Resistance Immuno_Pheno Immunophenotyping of Lymphoid Organs Tier2->Immuno_Pheno TDAR->Risk_Assessment Host_Resistance->Risk_Assessment Immuno_Pheno->Risk_Assessment

Caption: A tiered experimental workflow for assessing phthalate immunotoxicity.

Section 3: Detailed In Vitro Assessment Protocols

In vitro assays provide a controlled environment to dissect the specific effects of phthalates on human or animal immune cells.[15] It is crucial to first perform a cytotoxicity assay across a wide concentration range to ensure that observed effects are due to immunomodulation rather than overt cell death.

Protocol 1: Human Macrophage Function Assay

This protocol assesses the effect of phthalates on the inflammatory response of macrophages, a key component of the innate immune system.[7][16] We use the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.

1. Materials and Reagents:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phthalate compound of interest (e.g., MEHP) dissolved in DMSO

  • Positive control: Dexamethasone

  • Human TNF-α and IL-10 ELISA kits

  • Phagocytosis Assay Kit (e.g., pHrodo Green E. coli BioParticles)

  • LDH Cytotoxicity Assay Kit

2. Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

    • Seed 2 x 10⁵ cells/well in a 96-well plate.

    • Induce differentiation by adding PMA to a final concentration of 100 ng/mL.

    • Incubate for 48 hours. Differentiated macrophages will become adherent.

    • After incubation, gently aspirate the PMA-containing medium and wash twice with warm PBS. Add 100 µL of fresh, PMA-free medium and rest the cells for 24 hours.

  • Phthalate Exposure:

    • Prepare serial dilutions of the phthalate compound in culture medium. Ensure the final DMSO concentration is ≤0.1% across all wells.

    • Prepare vehicle control (0.1% DMSO) and positive control (Dexamethasone, 1 µM) wells.

    • Remove medium from rested macrophages and add 100 µL of the prepared phthalate dilutions or controls.

    • Incubate for 24 hours.

  • Macrophage Activation and Functional Readouts:

    • Cytokine Profiling:

      • Add LPS (final concentration 100 ng/mL) to appropriate wells to stimulate the cells. Leave some wells unstimulated as a baseline control.

      • Incubate for 18-24 hours.

      • Collect the cell culture supernatants and store at -80°C.

      • Quantify TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) concentrations using ELISA kits according to the manufacturer's instructions.

    • Phagocytosis Assay:

      • After the 24-hour phthalate exposure, replace the medium with a fresh medium containing the pHrodo E. coli BioParticles.

      • Incubate for 2-4 hours at 37°C.

      • Measure fluorescence using a plate reader (Excitation/Emission ~485/530 nm). Decreased fluorescence indicates impaired phagocytosis.

    • Viability Check:

      • In a parallel plate, measure LDH release in the supernatant after the 24-hour phthalate exposure (before LPS stimulation) to assess cytotoxicity.

Protocol 2: Dendritic Cell Maturation Assay

This protocol evaluates the impact of phthalates on the ability of dendritic cells to mature in response to a stimulus, a critical step for initiating T-cell responses.[11][17]

1. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.

  • Recombinant Human GM-CSF and IL-4.

  • Lipopolysaccharide (LPS).

  • Phthalate compound of interest.

  • Positive control: Cyclosporin A.

  • Fluorescently conjugated antibodies for flow cytometry: Anti-CD14, Anti-CD83, Anti-CD80, Anti-CD86, Anti-HLA-DR.

  • FACS buffer (PBS with 2% FBS, 0.05% sodium azide).

2. Step-by-Step Methodology:

  • Generation of Monocyte-Derived DCs (mo-DCs):

    • Isolate monocytes from PBMCs by plastic adherence or using CD14+ magnetic beads.

    • Culture monocytes in RPMI-1640 with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).

  • Phthalate Exposure and DC Maturation:

    • Harvest iDCs and re-plate at 1 x 10⁶ cells/mL.

    • Add phthalate dilutions, vehicle control, or positive control (Cyclosporin A, 1 µg/mL). Pre-incubate for 2 hours.

    • Induce maturation by adding LPS (100 ng/mL).

    • Incubate for an additional 48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with cold FACS buffer.

    • Stain with the antibody cocktail (CD83, CD80, CD86, HLA-DR) for 30 minutes on ice in the dark.

    • Wash cells twice with FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on the live cell population and analyze the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for each maturation marker. Immunosuppression is indicated by a dose-dependent decrease in the expression of these markers on LPS-stimulated cells.

Protocol 3: T-Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the ability of T-cells to proliferate upon stimulation, a hallmark of a functional adaptive immune response.[8][18]

1. Materials and Reagents:

  • Human PBMCs.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Phytohaemagglutinin (PHA) or Anti-CD3/CD28 beads.

  • Phthalate compound of interest.

  • Positive control: Cyclosporin A.

  • RPMI-1640 medium with 10% FBS.

2. Step-by-Step Methodology:

  • CFSE Labeling of PBMCs:

    • Resuspend 1 x 10⁷ PBMCs in 1 mL of pre-warmed PBS.

    • Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM).

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

    • Wash the cells three times with medium to remove excess CFSE.

  • Proliferation Assay:

    • Resuspend CFSE-labeled PBMCs to 2 x 10⁶ cells/mL.

    • Plate 100 µL/well (2 x 10⁵ cells) in a 96-well round-bottom plate.

    • Add 50 µL of medium containing the phthalate dilutions or controls.

    • Add 50 µL of medium containing the T-cell stimulus (e.g., PHA at 5 µg/mL). Include unstimulated control wells.

    • Incubate for 4-5 days at 37°C, 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest cells and analyze on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Measure CFSE fluorescence in the FL1 channel. With each cell division, the CFSE fluorescence intensity halves.

    • Calculate the proliferation index and the percentage of divided cells. A dose-dependent decrease in proliferation indicates an immunosuppressive effect.

Section 4: In Vivo Study Design Considerations

While in vitro data is invaluable for mechanistic insights, in vivo studies are essential to understand the integrated response of the entire immune system.[14][19]

  • Model Selection: Mice (e.g., BALB/c or C57BL/6 strains) are commonly used models. The choice of strain can be important as immune responses can vary.[20]

  • Dose and Route of Exposure: Doses should be selected based on existing toxicological data and, where possible, reflect relevant human exposure levels. The route of administration (e.g., oral gavage, drinking water) should mimic likely human exposure routes.[19]

  • Key Endpoints:

    • T-Cell Dependent Antibody Response (TDAR): This is a gold-standard assay for assessing integrated immune competence.[21] Animals are immunized with a T-dependent antigen (e.g., Keyhole Limpet Hemocyanin, KLH), and the specific antibody response (e.g., IgM, IgG) is measured. Suppression of this response is a strong indicator of immunotoxicity.

    • Host Resistance Models: These functional assays assess the ability of the host to clear a pathogen (e.g., Listeria monocytogenes) or control tumor growth. Increased susceptibility provides compelling evidence of immunosuppression.[21]

    • Immunophenotyping: Flow cytometric analysis of splenocytes, thymocytes, and lymph node cells can reveal changes in the frequencies of major immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, B-cells, regulatory T-cells).[9]

    • Histopathology: Examination of lymphoid organs (spleen, thymus, lymph nodes) for changes in cellularity and architecture.

Section 5: Data Interpretation and Quality Control

Interpreting data from immunotoxicity studies requires careful consideration of controls and potential confounding factors.

  • Controls are Key: Every experiment must include a negative (vehicle) control and a positive control (a known immunosuppressant like dexamethasone or cyclosporin A). The positive control validates that the assay system is sensitive enough to detect immunosuppression.[19]

  • Distinguishing Immunosuppression from Cytotoxicity: It is essential to run parallel cytotoxicity assays. A compound is considered truly immunosuppressive if it inhibits immune function at non-cytotoxic concentrations.

  • Dose-Response Analysis: A clear dose-dependent inhibition of an immune function provides strong evidence of a causal relationship.

Table 1: Example Data Summary for In Vitro Phthalate Screening

AssayEndpointVehicle Control (0.1% DMSO)Phthalate X (1 µM)Phthalate X (10 µM)Phthalate X (100 µM)Dexamethasone (1 µM)
Cytotoxicity % LDH Release5.2 ± 1.15.8 ± 1.58.1 ± 2.045.3 ± 5.86.5 ± 1.3
Macrophage TNF-α (pg/mL)1250 ± 1501180 ± 130850 ± 95410 ± 60250 ± 40
DC Maturation % CD86+ Cells85.6 ± 4.282.1 ± 5.165.4 ± 6.340.2 ± 5.555.1 ± 7.0
T-Cell Proliferation Proliferation Index4.5 ± 0.34.3 ± 0.43.1 ± 0.31.8 ± 0.21.5 ± 0.2
Data are presented as Mean ± SD. Asterisk () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.*

Interpretation: In this hypothetical example, Phthalate X shows significant, dose-dependent inhibition of macrophage cytokine production, DC maturation, and T-cell proliferation at concentrations (10 µM) that are not overtly cytotoxic. The 100 µM concentration shows immunosuppressive effects, but the data is confounded by significant cytotoxicity.

Section 6: Analytical Verification of Exposure

To ensure the accuracy and relevance of experimental findings, it is best practice to analytically verify the concentrations of the phthalate and its primary metabolites in the biological matrix being tested (e.g., cell culture medium, animal serum). High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard method for this purpose, providing high sensitivity and specificity.[22][23]

References

  • Speirs, R. S., & Speirs, E. E. (1979). An in vivo model for assessing effects of drugs and toxicants on immunocompetence. Drug and Chemical Toxicology, 2(1-2), 19–33. [Link]

  • Ito, T., et al. (2012). Phthalate esters modulate the differentiation and maturation of mouse peripheral blood mononuclear cell-derived dendritic cells. Journal of Applied Toxicology, 32(2), 142-8. [Link]

  • Hansen, J. F., et al. (2015). Influence of Phthalates on Cytokine Production in Monocytes and Macrophages: A Systematic Review of Experimental Trials. PLoS ONE, 10(3), e0120037. [Link]

  • Liang, Y., et al. (2022). Health risks of phthalates: A review of immunotoxicity. Environmental Pollution, 313, 120173. [Link]

  • Gou, M., et al. (2007). Effects of phthalate esters on dendritic cell subsets and interleukin-4 production in fluorescein isothiocyanate-induced contact hypersensitivity. Microbiology and Immunology, 51(3), 321-6. [Link]

  • Ben-Hamo, R., et al. (2021). The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. Frontiers in Immunology, 11, 608833. [Link]

  • Zhao, Y., et al. (2018). Bisphenol A and Phthalates Modulate Peritoneal Macrophage Function in Female Mice Involving SYMD2-H3K36 Dimethylation. Toxicological Sciences, 165(2), 488-500. [Link]

  • Welch, C. L., et al. (2024). Prenatal exposure to an environmentally relevant phthalate mixture alters serum cytokine levels and inflammatory markers in the F1 mouse ovary. Toxicological Sciences, kfae001. [Link]

  • Tsai, D-Y., et al. (2022). Di-(2-ethylhexyl) Phthalate Promotes Allergic Lung Inflammation by Modulating CD8α+ Dendritic Cell Differentiation via Metabolite MEHP-PPARγ Axis. Frontiers in Immunology, 13, 581854. [Link]

  • Van der Laan, J. W., et al. (2006). In vitro testing for direct immunotoxicity: state of the art. Toxicology in Vitro, 20(4), 401-407. [Link]

  • Welch, C. L., et al. (2024). Prenatal exposure to an environmentally relevant phthalate mixture alters serum cytokine levels and inflammatory markers in the F1 mouse ovary. Toxicological Sciences, kfae001. [Link]

  • Kuo, C-H., et al. (2013). Phthalates suppress type I interferon in human plasmacytoid dendritic cells via epigenetic regulation. Allergy, 68(7), 870-9. [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2023). Updates to OECD in vitro and in chemico test guidelines. EURL ECVAM News & Updates. [Link]

  • Tsai, D-Y., et al. (2022). Di-(2-ethylhexyl) Phthalate Promotes Allergic Lung Inflammation by Modulating CD8α+ Dendritic Cell Differentiation via Metabolite MEHP-PPARγ Axis. Frontiers in Immunology, 13, 581854. [Link]

  • Hansen, J. F., et al. (2015). Influence of phthalates on cytokine production in monocytes and macrophages: a systematic review of experimental trials. University of Copenhagen Research Portal. [Link]

  • Hansen, J. F., et al. (2015). Influence of Phthalates on in vitro Innate and Adaptive Immune Responses. PLoS ONE, 10(6), e0129809. [Link]

  • Cao, H., et al. (2024). Diethylhexyl phthalate induces immune dysregulation and is an environmental immune disruptor. Journal of Hazardous Materials, 480, 136244. [Link]

  • Lévêque, M. (2022). Targeting the Macrophage: Immune Cells May Be the Key to Phthalate-Induced Liver Toxicity. Environmental Health Perspectives, 130(3), 34001. [Link]

  • Wang, L., et al. (2019). Di-(2-ethylhexyl)-phthalate interferes with T-follicular helper cell differentiation and cytokine secretion through signaling lymphocytic activation molecule family member-1. Journal of Immunotoxicology, 16(1), 128-138. [Link]

  • Kuo, C-H., et al. (2013). Phthalates suppress type I interferon in human plasmacytoid dendritic cells via epigenetic regulation. Allergy, 68(7), 870-9. [Link]

  • ResearchGate. (2015). Influence of phthalates on the cytokine response of innate immune... ResearchGate Publication. [Link]

  • Rideout, K., et al. (2022). Dibutyl phthalate exposure alters T-cell subsets in blood from allergen-sensitized volunteers. Indoor Air, 32(4), e13026. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Diethyl Phthalate. Toxicological Profile for Diethyl Phthalate. [Link]

  • Wang, L., et al. (2019). Di-(2-ethylhexyl)-phthalate interferes with T-follicular helper cell differentiation and cytokine secretion through signaling lymphocytic activation molecule family member-1. Journal of Immunotoxicology, 16(1), 128-138. [Link]

  • Augustine, S., et al. (2009). In vitro assays of allosensitization. Chimerism, 1(1), 38-42. [Link]

  • Munson, A. E., et al. (1982). In vivo assessment of immunotoxicity. Environmental Health Perspectives, 43, 41-52. [Link]

  • Lee, J., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of Analytical Toxicology, 35(3), 137-146. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods for Di-n-butyl Phthalate. Toxicological Profile for Di-n-butyl Phthalate. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Biomonitoring Methods: Phthalates. America's Children and the Environment. [Link]

  • Vivia Biotech. (n.d.). TME Immunosuppression Assay: Enhancing Immuno-Oncology Development. Vivia Biotech. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2023). Test No. 444A: In Vitro Immunotoxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Kimber, I., & Dearman, R. J. (2010). An assessment of the ability of phthalates to influence immune and allergic responses. Toxicology, 271(3), 73-82. [Link]

  • Ashari, S., et al. (2021). Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways. Environmental Science and Pollution Research, 28, 49749–49766. [Link]

  • vivo Science. (n.d.). GLP Immunotoxicity Studies for Human Pharmaceuticals acc. to ICH-S8. vivo Science. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2002). Skin Sensitisation: Local Lymph Node Assay. OECD Guideline for the Testing of Chemicals, No. 429. [Link]

Sources

Application

Using mono trimethylhexyl phthalate as a biomarker for plasticizer exposure.

Application Note: Quantification of Mono(3,5,5-trimethylhexyl) Phthalate (MTMHP) as a Biomarker for Plasticizer Exposure Abstract This application note details a validated protocol for the high-sensitivity quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantification of Mono(3,5,5-trimethylhexyl) Phthalate (MTMHP) as a Biomarker for Plasticizer Exposure

Abstract

This application note details a validated protocol for the high-sensitivity quantification of Mono(3,5,5-trimethylhexyl) phthalate (MTMHP) in human urine using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). MTMHP is the primary hydrolytic metabolite of Bis(3,5,5-trimethylhexyl) phthalate (DTMHP) , a specific isomer of the high-molecular-weight plasticizer Di-isononyl phthalate (DiNP). While generic DiNP monitoring often targets oxidative metabolites, DTMHP exposure is distinct and best characterized by the specific MTMHP monoester. This guide addresses the critical need for isomer-specific biomonitoring in toxicological assessments and epidemiological studies.

Introduction & Scientific Rationale

The Biomarker Context

Phthalates are rapidly metabolized diesters used to impart flexibility to polyvinyl chloride (PVC). Upon ingestion or inhalation, the parent diester Bis(3,5,5-trimethylhexyl) phthalate (DTMHP) undergoes rapid hydrolysis by lipases (primarily in the gut and liver) to form the monoester MTMHP .

Unlike low-molecular-weight phthalates (e.g., DEP), high-molecular-weight phthalates often undergo extensive secondary oxidation. However, for specific branched isomers like DTMHP, the monoester (MTMHP) remains a critical sentinel biomarker for source-specific exposure assessment, distinguishing DTMHP from generic DiNP mixtures.

Metabolic Pathway & Causality

The analytical strategy relies on the "deconjugation principle." In human urine, MTMHP exists primarily as a hydrophilic glucuronide conjugate to facilitate excretion. Direct analysis of urine without hydrolysis yields only the small fraction of free MTMHP (often <10%), leading to gross underestimation of exposure.

Key Mechanistic Step: The protocol utilizes


-glucuronidase  enzyme to cleave the glucuronide moiety, releasing the total free MTMHP for quantification.

MetabolicPathway DTMHP Parent: Bis(3,5,5-trimethylhexyl) phthalate MTMHP Primary Metabolite: MTMHP (Target Analyte) DTMHP->MTMHP Hydrolysis (Lipases) MTMHP_Gluc Conjugate: MTMHP-Glucuronide (Excreted Form) MTMHP->MTMHP_Gluc Phase II: Glucuronidation (UDP-GT) Oxidized Secondary Oxidized Metabolites (Minor/Uncertain for DTMHP) MTMHP->Oxidized Phase I: Oxidation (CYP450) MTMHP_Gluc->MTMHP Analytical Step: Beta-Glucuronidase

Figure 1: Metabolic pathway of DTMHP and the critical analytical deconjugation step (Green Arrow).

Experimental Protocol

Reagents & Materials
  • Target Analyte Standard: Mono(3,5,5-trimethylhexyl) phthalate (MTMHP), >98% purity.[1]

  • Internal Standard (IS):

    
    C
    
    
    
    -MTMHP or D
    
    
    -MTMHP (Isotopically labeled analog is mandatory for matrix correction).
  • Enzyme:

    
    -glucuronidase (Type H-1 from Helix pomatia or recombinant forms; activity >100,000 units/mL).
    
  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) polymer, 60 mg/3 cc.

Sample Preparation Workflow

This workflow is designed to minimize contamination, a pervasive issue in phthalate analysis. Glassware must be baked at 400°C to remove background phthalates; plastic tips must be pre-screened.

  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot & Spike: Transfer 1.0 mL of urine into a glass tube. Add 20

    
    L of Internal Standard solution (100 ng/mL).
    
  • Buffering: Add 250

    
    L of Ammonium Acetate buffer (pH 6.5).
    
  • Deconjugation: Add 10

    
    L of 
    
    
    
    -glucuronidase. Seal and incubate at 37°C for 90 minutes .
    • Scientific Note: pH 6.5 is optimal for E. coli derived enzymes; if using Helix pomatia, adjust to pH 5.0. Incomplete hydrolysis is a common source of error.

  • Solid Phase Extraction (SPE):

    • Condition: 2 mL Methanol followed by 2 mL Water.

    • Load: Load the hydrolyzed sample.

    • Wash: 2 mL 5% Methanol in Water (removes salts and polar interferences).

    • Elute: 2 mL Acetonitrile.

  • Concentration: Evaporate eluate to dryness under Nitrogen at 45°C. Reconstitute in 200

    
    L of Mobile Phase (50:50 Water:Acetonitrile).
    

Workflow cluster_0 Pre-Treatment cluster_1 Extraction (SPE) Urine Urine Sample (1 mL) Spike Add Internal Standard (13C-MTMHP) Urine->Spike Enzyme Enzymatic Hydrolysis (Beta-glucuronidase, 37°C) Spike->Enzyme Load Load on HLB Cartridge Enzyme->Load Wash Wash (5% MeOH) Remove Salts Load->Wash Elute Elute (100% ACN) Wash->Elute Analysis LC-MS/MS Quantification Elute->Analysis

Figure 2: Step-by-step sample preparation workflow ensuring deconjugation and matrix cleanup.

LC-MS/MS Instrumentation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

MRM Transitions (Optimized for MTMHP):

  • Precursor Ion [M-H]

    
    :  291.2 m/z
    
  • Quantifier Product Ion: 121.0 m/z (Phthalic anhydride/benzoate moiety)

  • Qualifier Product Ion: 77.0 m/z (Benzene ring) or 147.0 m/z.

Note: The branched alkyl chain (trimethylhexyl) does not typically retain charge in negative mode, making the phthalate core (m/z 121) the most stable fragment.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met for every batch.

Performance Metrics
ParameterSpecificationRationale
Linearity (R²) > 0.995Ensures accurate quantification across exposure ranges (0.5 - 500 ng/mL).
Recovery 85% - 115%Validates SPE efficiency; corrected by Internal Standard.
LOD (Limit of Detection) ~0.2 ng/mLRequired to detect low-level environmental exposure in general populations.
Precision (CV%) < 15%Intra-day and Inter-day variability must be minimized.
Blank Analysis < 1/3 LODCritical check for background contamination from lab plastics.
Interpretation of Results
  • Creatinine Correction: Results should be normalized to creatinine (

    
    g/g creatinine) to account for urine dilution, especially in spot samples.
    
  • Reference Ranges: MTMHP is an "emerging" biomarker. Levels in the general population are typically low (< 1 ng/mL) compared to DEHP or generic DiNP metabolites. Detection often indicates specific contact with DTMHP-plasticized specialized PVC (e.g., cables, automotive parts) rather than general food packaging.

References

  • Lucarini, F., et al. (2021). Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers.[2] International Journal of Environmental Research and Public Health.[2]

  • BenchChem. Bis(3,5,5-trimethylhexyl) Phthalate Structure and Properties.

  • Centers for Disease Control and Prevention (CDC). Phthalates Factsheet and Biomonitoring Methodology. (General methodology grounding).

  • Wittassek, M., et al. (2011). Assessing exposure to phthalates – the human biomonitoring approach. Molecular Nutrition & Food Research. (Foundational review on phthalate metabolism).

Sources

Method

Analytical Reference Standards &amp; Protocol for Mono(3,5,5-trimethylhexyl) Phthalate (mTMHP)

Application Note & Sourcing Guide Executive Summary & Scientific Context Mono(3,5,5-trimethylhexyl) phthalate (mTMHP) is the primary mono-ester metabolite of Di(3,5,5-trimethylhexyl) phthalate (DTMHP), a branched C9-phth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Sourcing Guide

Executive Summary & Scientific Context

Mono(3,5,5-trimethylhexyl) phthalate (mTMHP) is the primary mono-ester metabolite of Di(3,5,5-trimethylhexyl) phthalate (DTMHP), a branched C9-phthalate plasticizer. Unlike the more common Di-isononyl phthalate (DINP), which consists of a complex mixture of C9 isomers, DTMHP is a single isomeric species. This distinction is critical in analytical toxicology and biomonitoring; researchers must select reference standards that match this specific branched structure (3,5,5-trimethylhexyl) rather than generic "isononyl" mixtures to ensure accurate retention time matching and quantification.

Mechanism of Action: Upon entering the body, DTMHP is rapidly hydrolyzed by lipases to mTMHP. While mTMHP can be excreted directly, it largely undergoes Phase II conjugation (glucuronidation) or further Phase I oxidation (hydroxylation of the alkyl chain) before urinary excretion. Therefore, accurate analysis requires an enzymatic deconjugation step.[1]

Reference Standard Sourcing Guide

The sourcing of mTMHP is challenging due to its specificity. It is often confused with generic Mono-isononyl phthalate (MiNP). Ensure your Certificate of Analysis (CoA) explicitly confirms the 3,5,5-trimethylhexyl structure.

Primary Reference Standards (Native)
SupplierCatalog #Product NamePurityFormatNotes
Toronto Research Chemicals (TRC) TRC-M567200Mono(3,5,5-trimethylhexyl) Phthalate>95%Neat SolidGold Standard. Specific isomer confirmed.
LGC Standards TRC-M567200Mono(3,5,5-trimethylhexyl) Phthalate>95%Neat SolidGlobal distributor for TRC.
Cambridge Isotope Labs (CIL) ULM-4651-MTMono-(3,5,5-trimethyl-1-hexyl)phthalate95%100 µg/mL in MTBEConvenient solution format for calibration curves.
Neochema 13800-0292Mono-(3,5,5-trimethylhexyl)-phthalate>98%SolutionAvailable in Cyclohexane or Iso-octane.
Internal Standard (IS) Strategy

Critical Note: A direct isotopically labeled analog (e.g., d4-mTMHP) is rarely available as a catalog item.[1]

  • Recommended Strategy: Use d4-Mono-isononyl phthalate (d4-MiNP) or d4-Mono-n-octyl phthalate (d4-MnOP) as a surrogate Internal Standard.[1]

  • Justification: These surrogates possess similar hydrophobicity and ionization efficiency in ESI(-) mode.[1]

  • Custom Synthesis: For GLP studies requiring exact matching, contact TRC or CIL for custom synthesis of 13C4-mTMHP .[1]

Analytical Protocol: LC-MS/MS Quantification in Urine[1][2]

This protocol is designed for high-throughput biomonitoring, utilizing enzymatic deconjugation to measure "total" mTMHP (free + glucuronidated).[1]

A. Sample Preparation (Enzymatic Deconjugation & SPE)[1]
  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot: Transfer 200 µL of urine into a 2 mL glass vial.

  • Buffer Addition: Add 50 µL of 1.0 M Ammonium Acetate (pH 6.5) to buffer the reaction.[1]

  • Enzyme Addition: Add 10 µL of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -glucuronidase (e.g., E. coli K12 or Helix pomatia, >140 units/sample).
    
    • Expert Tip:E. coli enzymes are preferred for phthalates as they have lower background contamination than Helix pomatia.[1]

  • Incubation: Seal and incubate at 37°C for 90 minutes .

  • Quenching/IS Addition: Add 20 µL of Internal Standard solution (d4-MiNP, 100 ng/mL) and 100 µL of Acetonitrile to quench the enzyme.[1]

  • Solid Phase Extraction (SPE):

    • Cartridge: Waters Oasis HLB (30 mg) or Phenomenex Strata-X.[1]

    • Condition: 1 mL Methanol followed by 1 mL Water.[1]

    • Load: Dilute sample with 1 mL water and load.[1]

    • Wash: 1 mL 5% Methanol in Water (removes salts/urea).[1]

    • Elute: 1 mL Acetonitrile.[1]

    • Reconstitute: Evaporate to dryness under

      
       and reconstitute in 200 µL Mobile Phase A:B (90:10).
      
B. LC-MS/MS Conditions[1][2]

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Acetic Acid in Water (promotes ionization in negative mode).[1]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-6 min: Linear gradient to 95% B[1]

    • 6-8 min: Hold at 95% B (Wash column of parent phthalates)[1]

    • 8.1 min: Re-equilibrate to 10% B.

Mass Spectrometry (ESI-):

  • Ionization: Electrospray Ionization, Negative Mode (ESI-).[1][3]

  • Source Temp: 450°C.

  • Capillary Voltage: -2.5 kV.[1]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
mTMHP 291.2

121.0 (Phthalate)25Quantifier
mTMHP 291.2

77.0 (Benzene)40Qualifier
d4-MiNP (IS) 297.2

125.0 (d4-Phthalate)25Internal Std
Method Validation & Quality Assurance
  • Linearity: 0.5 ng/mL to 500 ng/mL (

    
    ).
    
  • Blank Check: Run a solvent blank before every calibration curve. Phthalates are ubiquitous; use HPLC-grade solvents and glass consumables (no plastic tips if possible) to minimize background.

  • Separation Verification: Ensure mTMHP (retention time ~5.5 min) is resolved from Mono-n-octyl phthalate (MnOP) if present, as they are isobaric. The branched 3,5,5-trimethylhexyl group typically elutes slightly earlier than the linear n-nonyl or n-octyl chains.[1]

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine Urine Sample (200 µL) Buffer Add Buffer & Beta-Glucuronidase Urine->Buffer Incubate Incubation 37°C, 90 min Buffer->Incubate Deconjugation IS_Add Add Internal Standard (d4-MiNP) Incubate->IS_Add SPE Solid Phase Extraction (Oasis HLB) IS_Add->SPE Clean-up Recon Evaporate & Reconstitute (10% ACN) SPE->Recon LC UHPLC Separation (C18 Column) Recon->LC MS ESI(-) MS/MS MRM: 291 -> 121 LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 1: Analytical workflow for the extraction and quantification of mTMHP from human urine.

References
  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.03). (General protocol for phthalate monoesters). Retrieved from [Link]

  • Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B. (Foundational method for ESI- LC-MS/MS of phthalates). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to troubleshoot issues in rac Mono(3,5,5-trimethylhexyl) Phthalate analysis.

Technical Support Center: rac-Mono(3,5,5-trimethylhexyl) Phthalate Analysis Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting High-Sensitivity LC-MS/MS Workflows for Phthalate Metabolites Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: rac-Mono(3,5,5-trimethylhexyl) Phthalate Analysis Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting High-Sensitivity LC-MS/MS Workflows for Phthalate Metabolites

Introduction: The Analytical Reality

You are likely analyzing rac-Mono(3,5,5-trimethylhexyl) phthalate (often referred to as a specific isomer of MINP) as a biomarker for Diisononyl phthalate (DINP) exposure.

The Fundamental Paradox: You are using a chemically pure, single-isomer standard (rac-Mono(3,5,5-trimethylhexyl) phthalate), but you are quantifying a biological metabolite derived from DINP—a complex isomeric mixture of C9-branched phthalates.

  • Your Standard: A sharp, well-defined chromatographic peak.

  • Your Sample: A broad, multi-shouldered "hump" or cluster of peaks.

This guide addresses this discrepancy and the three specific failure points in this workflow: Ubiquitous Contamination , Isomeric Mismatch , and Enzymatic False Positives .

Part 1: The "Ghost" Peak (Background Contamination)

Problem: "I see a signal for Mono(3,5,5-trimethylhexyl) phthalate in my solvent blanks. I cannot reach my LOQ (Limit of Quantitation)."

Root Cause: Phthalates are ubiquitous in HPLC tubing, plastic solvent bottles, and lab air. Without a specific hardware configuration, your LC system is constantly injecting background phthalates into the MS.

The Solution: The Delay Column Configuration

You must physically separate the system contamination from the sample contamination. This requires installing a "Delay Column" (also called an Isolator Column) between the pump mixer and the autosampler injector.

Mechanism:

  • Phthalates from the solvents/pump are trapped on the Delay Column.

  • When the gradient starts, these trapped phthalates elute later than the phthalates present in the actual sample injection.

  • Result: Two peaks appear.[1][2][3] The first is your sample (quantify this). The second is the system background (discard this).

Diagram 1: Delay Column Hardware Setup Caption: LC flow path modification to separate system background from sample analytes.

DelayColumnSetup Solvents Mobile Phase (Potential Contamination Source) Pump LC Pump (Mixer) Solvents->Pump Contaminated Flow DelayCol DELAY COLUMN (C18, 50mm x 2.1mm) Traps System Phthalates Pump->DelayCol High Pressure Line Injector Autosampler (Sample Injection) DelayCol->Injector Clean Solvent (Time Delayed Contaminants) AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Solvent MS MS/MS Detector AnalCol->MS Resolved Peaks

Protocol Checklist:

  • Delay Column: Use a short, highly retentive C18 column (e.g., 30mm or 50mm x 2.1mm, 3-5µm).

  • Placement: Must be before the injector.

  • Connections: Replace all PEEK tubing with Stainless Steel or PEEK-clad fused silica. PEEK can leach plasticizers.

  • Solvents: Use only LC-MS grade solvents in glass bottles. Do not use parafilm.[4]

Part 2: The Isomer Mismatch (Chromatography)

Problem: "My standard elutes at 4.5 minutes as a sharp peak. My urine sample shows a broad cluster from 4.2 to 4.8 minutes. How do I integrate?"

Root Cause: Commercial DINP is a mixture of isomers (dimethyl heptyl, trimethyl hexyl, etc.). The human body metabolizes these into a corresponding mixture of monoesters.[5]

  • The Standard: rac-Mono(3,5,5-trimethylhexyl) phthalate is just one specific structure.

  • The Sample: Contains the "3,5,5" isomer plus dozens of other C9-branched isomers.

Troubleshooting Guide:

ObservationDiagnosisAction Required
Sharp single peak in sample Suspicious. Likely contamination or misidentification. Real biological samples are rarely single isomers for DINP metabolites.Check transition ratios. Compare retention time exactly with the standard.
Broad "Hump" in sample Normal. This represents the total MINP isomer load.Quantitation Decision: 1. Strict: Integrate only the slice matching the standard's RT (underestimates exposure).2. Total: Integrate the entire cluster (standard practice for biomonitoring).
Split Peaks Resolution Issue. Your gradient is too shallow, partially separating isomers.Steepen the gradient to co-elute them into a single quantifiable band, OR flatten it to characterize isomers.

Technical Insight: For regulatory biomonitoring (e.g., CDC methods), the convention is often to integrate the entire isomeric cluster within a defined window, using the rac-Mono(3,5,5-trimethylhexyl) phthalate response factor. You must document this "Group Integration" approach in your SOP.

Part 3: Sample Preparation (Enzymatic Deconjugation)

Problem: "I am getting false positives for the monoester in samples spiked with the parent diester (DINP)."

Root Cause: Phthalates are excreted as Glucuronides. You must use Beta-Glucuronidase to deconjugate them. However, some enzyme sources (specifically Helix pomatia) contain impure Lipase/Esterase activity.

  • The Error: The Lipase cleaves any environmental DINP (parent) contamination into MINP (metabolite) during the incubation. This creates a false positive.[6]

Diagram 2: The Enzymatic Trap Caption: Choosing the correct enzyme to prevent artificial metabolite generation.

EnzymeSpecificity cluster_Helix Helix pomatia (Impure) cluster_Ecoli E. coli K12 (Pure) Sample Urine Sample (Contains MINP-Glucuronide + Trace DINP Contamination) Helix Enzyme: Helix pomatia (Contains Glucuronidase + LIPASE) Sample->Helix Ecoli Enzyme: E. coli K12 (Pure Glucuronidase) Sample->Ecoli ResultBad FALSE POSITIVE Lipase converts DINP -> MINP Helix->ResultBad ResultGood ACCURATE RESULT Only MINP-Glucuronide is measured Ecoli->ResultGood

Protocol Recommendation:

  • Enzyme: Use Beta-Glucuronidase from E. coli K12 (recombinant or purified).[7] It lacks lipase activity.

  • Validation: Spike a "Blank" urine sample with the parent diester (DINP). Incubate. If you detect the monoester (MINP), your enzyme is contaminated or non-specific.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my Internal Standard (IS) recovery low (<50%)?

  • Answer: MINP is hydrophobic. If you are using Solid Phase Extraction (SPE), the analyte might be sticking to the plastic walls of the sample tube or the SPE manifold.

  • Fix: Add 20-30% Acetonitrile to the urine before loading onto SPE (if the cartridge tolerates it) to keep the phthalate in solution. Use glass load vessels.

Q2: Can I use GC-MS instead of LC-MS/MS?

  • Answer: Yes, but it requires derivatization (methylation or silylation) to make the carboxylic acid volatile. This adds a step where contamination can be introduced.[3][4][8] LC-MS/MS (ESI Negative mode) is preferred for higher throughput and less handling.

Q3: What are the primary MRM transitions?

  • Precursor: m/z 305.2 (Deprotonated molecular ion [M-H]-).

  • Quantifier Product: m/z 121.0 (Benzoate ion - typical for phthalates).

  • Qualifier Product: m/z 293 (Loss of methyl) or m/z 149 (Phthalic anhydride).

  • Note: The m/z 121 ion is not unique to MINP; chromatography is essential to distinguish it from other phthalates.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine (Method 6306.03). [Link]

  • Silva, M. J., et al. (2008). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]

  • Koch, H. M., & Angerer, J. (2007). "Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP." International Journal of Hygiene and Environmental Health, 210(1), 9-19. [Link]

  • U.S. Environmental Protection Agency (EPA). (2021). "Biomonitoring Methods: Phthalates." [Link]

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Phthalate Monoesters

Welcome to the technical support center for the LC-MS/MS analysis of phthalate monoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of phthalate monoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can compromise the accuracy, precision, and sensitivity of your analytical methods. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Matrix Effects in Phthalate Analysis

Phthalate monoesters, the primary metabolites of phthalate diesters, are frequently analyzed in complex biological matrices such as urine, serum, and plasma to assess human exposure.[1][2][3] The inherent complexity of these matrices presents a significant analytical challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Matrix effects, defined as the alteration of analyte ionization efficiency by co-eluting endogenous compounds, can lead to ion suppression or enhancement, ultimately affecting the reliability of quantitative results.[4][5][6]

This guide provides a comprehensive overview of the causes of matrix effects in phthalate monoester analysis and offers practical strategies for their mitigation, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the LC-MS/MS analysis of phthalate monoesters.

Q1: What are the primary sources of matrix effects in biological samples for phthalate monoester analysis?

A: The most significant source of matrix effects in biological samples like plasma and serum are phospholipids.[7][8][9][10][11] These endogenous molecules are highly abundant and can co-elute with target analytes, leading to ion suppression in the electrospray ionization (ESI) source.[7][11] Other sources include salts, proteins, and other small molecule metabolites that can compete with the analytes for ionization.[4]

Q2: I'm observing significant ion suppression for my phthalate monoesters. What is the most effective way to compensate for this?

A: The gold standard for compensating for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS).[12][13][14] A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[12] By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by matrix effects can be effectively normalized.[14]

Q3: My signal intensity for phthalate monoesters is inconsistent across different samples from the same batch. Could this be due to matrix effects?

A: Yes, inconsistent signal intensity is a classic symptom of variable matrix effects. The composition of biological samples can vary significantly from individual to individual, leading to different degrees of ion suppression or enhancement for your analytes. This variability underscores the importance of a robust sample preparation method and the use of appropriate internal standards to ensure consistent and reliable quantification.

Q4: Are there alternatives to using expensive stable isotope-labeled internal standards?

A: While SIL-IS are highly recommended, other strategies can be employed.[13] Matrix-matched calibration involves preparing calibration standards in a blank matrix that is representative of the study samples.[4][12] This approach helps to mimic the matrix effects observed in the unknown samples. However, finding a truly "blank" matrix can be challenging for ubiquitous compounds like phthalates. Another method is standard addition , where known amounts of the analyte are spiked into the actual sample.[13][15] This method is accurate but can be time-consuming and requires a larger sample volume.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to matrix effects in phthalate monoester analysis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity and poor sensitivity for phthalate monoesters. Significant ion suppression from co-eluting matrix components, particularly phospholipids.1. Implement a phospholipid removal step: Utilize specialized sample preparation products like HybridSPE® or Ostro® plates/cartridges.[8][9][10] 2. Optimize chromatography: Modify the LC gradient to achieve better separation of analytes from the phospholipid elution zone. 3. Switch ionization source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than ESI for certain compounds.[5][16]
Poor reproducibility of results between injections of the same sample. Carryover of matrix components or analytes from previous injections. Buildup of contaminants on the analytical column or in the MS source.1. Optimize autosampler wash conditions: Use a strong organic solvent in the wash solution to effectively clean the injection needle and port.[17] 2. Incorporate a column wash: Include a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components. 3. Regularly clean the MS source: Follow the manufacturer's protocol for cleaning the ion source to remove accumulated non-volatile matrix components.
Inconsistent peak areas for the internal standard across a batch of samples. The internal standard is not adequately compensating for variable matrix effects. The chosen internal standard may not be a true structural analog.1. Use a stable isotope-labeled internal standard: This is the most reliable way to correct for matrix effects.[12][14] 2. Evaluate different internal standards: If a SIL-IS is not available, test several structural analogs to find one that co-elutes and responds similarly to the analytes in the presence of matrix.
Higher than expected results or the presence of analytes in blank samples. Contamination from laboratory plastics, solvents, or reagents. Phthalates are ubiquitous plasticizers.[18]1. Use phthalate-free labware: Whenever possible, use glass or polypropylene labware. 2. Test all solvents and reagents: Run procedural blanks to identify and eliminate sources of contamination. 3. Implement strict cleaning protocols: Thoroughly clean all glassware and equipment used in the sample preparation process.

Experimental Protocols

Protocol 1: Phospholipid Removal using HybridSPE®-Phospholipid Technology

This protocol describes a generic procedure for the removal of phospholipids from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • HybridSPE®-Phospholipid 96-well plate or cartridges

  • Acetonitrile with 1% formic acid (precipitation solvent)

  • Vortex mixer

  • Centrifuge (for cartridges) or vacuum manifold (for 96-well plate)

  • Collection plate or vials

Procedure:

  • Protein Precipitation: Add 100 µL of plasma/serum sample to the HybridSPE® well or cartridge. Add 300 µL of acidified acetonitrile.

  • Mix: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Process:

    • For 96-well plates: Apply vacuum to the manifold to draw the sample through the HybridSPE® sorbent into a clean collection plate.

    • For cartridges: Place the cartridge in a centrifuge and spin at the recommended speed to elute the phospholipid-depleted sample into a collection tube.

  • Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects (ion suppression or enhancement).

Procedure:

  • Prepare Standard Solution (A): Prepare a standard solution of the phthalate monoesters in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare Post-Spiked Sample (B): Extract a blank matrix sample using your established sample preparation method. Spike the extracted blank matrix with the phthalate monoester standard solution to the same final concentration as Solution A.

  • Analysis: Analyze both solutions by LC-MS/MS and record the peak areas for each analyte.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100[18]

Interpretation:

  • A value of 100% indicates no matrix effect.[18]

  • A value < 100% indicates ion suppression.[18]

  • A value > 100% indicates ion enhancement.[18]

Visualizing the Workflow

A well-defined workflow is critical for minimizing matrix effects. The following diagram illustrates a robust approach to sample analysis, incorporating key mitigation strategies.

Mitigating_Matrix_Effects cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Crucial for compensation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Phospholipid_Removal Phospholipid Removal (e.g., HybridSPE®, Ostro®) Protein_Precipitation->Phospholipid_Removal Reduces ion suppression Evap_Recon Evaporation & Reconstitution in Mobile Phase Phospholipid_Removal->Evap_Recon LC_Separation Chromatographic Separation (Optimized Gradient) Evap_Recon->LC_Separation Inject for analysis MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A comprehensive workflow for mitigating matrix effects.

The following diagram illustrates the decision-making process for troubleshooting common matrix effect-related issues.

Troubleshooting_Workflow Start Start: Poor Data Quality (Low Sensitivity, Poor Reproducibility) Assess_ME Quantify Matrix Effect (Post-Spike Experiment) Start->Assess_ME ME_Significant Is Matrix Effect > 20%? Assess_ME->ME_Significant Improve_Cleanup Improve Sample Cleanup (e.g., Phospholipid Removal, SPE) ME_Significant->Improve_Cleanup Yes Check_Contamination Check for Contamination (Procedural Blanks) ME_Significant->Check_Contamination No Optimize_LC Optimize Chromatography (Separate from interferences) Improve_Cleanup->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->ME_Significant Still significant End End: Method Optimized Revalidate->End Acceptable Check_Contamination->End

Caption: A decision tree for troubleshooting matrix effects.

References

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available at: [Link]

  • Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. Available at: [Link]

  • Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Publishing. Available at: [Link]

  • Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. Sciforum. Available at: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available at: [Link]

  • Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • LC/MS method to determine plasticizers in indoor dust. Indoor Air. Available at: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. Available at: [Link]

  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. Available at: [Link]

  • The influence of electrospray ion source design on matrix effects. PubMed. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Taylor & Francis Online. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • Analytical methodologies for the determination of phthalates in environmental matrices. Taylor & Francis Online. Available at: [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available at: [Link]

  • [Sample pretreatment for the measurement of phthalate esters in complex matrices]. PubMed. Available at: [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. Available at: [Link]

  • Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. PubMed. Available at: [Link]

  • Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. ScienceDirect. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]

  • Microextraction methods for the determination of phthalate esters in liquid samples: A review: Sample Preparation. ResearchGate. Available at: [Link]

  • Reducing matrix effect. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quantification of Phthalate Metabolites in Serum

Introduction: The Analytical Battlefield Welcome to the Technical Support Center. Quantifying phthalate metabolites in serum is one of the most unforgiving workflows in bioanalysis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Battlefield

Welcome to the Technical Support Center. Quantifying phthalate metabolites in serum is one of the most unforgiving workflows in bioanalysis. Unlike urine (where concentrations are high), serum levels are often near the Limit of Quantification (LOQ), and the risk of false positives is extreme.[1]

You are likely facing one of three enemies:

  • Ubiquitous Contamination: Phthalates are in your solvents, your LC tubing, and your lab air.[1]

  • Enzymatic Artifacts: Your deconjugation enzyme might be generating false data.[1]

  • Matrix Deception: Serum lipases can convert environmental contamination into "metabolites" ex vivo.[1]

This guide bypasses standard textbook advice to address the specific failure modes of this assay.

Module 1: The "Ghost Peak" (System Contamination)

User Complaint: "I see phthalate monoester peaks in my solvent blanks. I cannot distinguish my sample from the background."

Root Cause Analysis

Phthalates (especially DEHP and DBP) are everywhere.[1] If you use a standard LC configuration, the phthalates in your mobile phase and pump seals accumulate at the head of your column during equilibration and elute exactly when your sample does.

The Solution: The "Trap Column" Strategy

You must physically separate the system background from the sample signal. This requires a hardware modification, not just cleaner solvents.[1]

Protocol: Installing a Contaminant Trap

  • Hardware: Insert a small C18 column (e.g., 50 x 2.1 mm) between the Mixing Valve and the Autosampler .[1]

  • Mechanism:

    • Phthalates in the mobile phase are retained on the Trap Column.

    • Phthalates in the sample are injected after the Trap Column.

    • When the gradient starts, the "System Phthalates" must travel through both columns, while "Sample Phthalates" travel through only the analytical column.

    • Result: The background peak elutes later than the sample peak.

Visualization: The Trap Column Configuration

TrapColumnSetup cluster_pump LC Pump Module Solvents Mobile Phase (Contaminated) Mixer Mixer Solvents->Mixer Trap TRAP COLUMN (Retains System Phthalates) Mixer->Trap Background Phthalates Injector Autosampler (Sample Injection) Trap->Injector Delayed Background AnaCol Analytical Column (Separation) Injector->AnaCol Sample + Delayed Background MS MS/MS Detector AnaCol->MS

Figure 1: Hardware configuration to chromatographically separate mobile phase contamination (elutes later) from sample analytes.[1][2]

Module 2: The "False Positive" (Enzymatic Hydrolysis)

User Complaint: "My MEHP (Mono-2-ethylhexyl phthalate) levels are suspiciously high, even in control serum."

Expert Insight: The Enzyme Trap

Phthalates exist in serum primarily as glucuronide conjugates.[1] To measure them, you must deconjugate them using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-glucuronidase.[3]
  • The Error: Using Helix pomatia (snail) juice. This crude extract contains lipases and esterases .[1]

  • The Mechanism: If your sample contains trace environmental diesters (DEHP - the parent plasticizer), Helix pomatia enzymes will hydrolyze the DEHP into MEHP (the metabolite) in the tube. You are manufacturing data.

The Self-Validating Protocol

Step 1: Enzyme Selection

  • REJECT: Helix pomatia (Snail) or Patella vulgata (Limpet).

  • SELECT: Recombinant E. coli K12 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -glucuronidase.[1] It lacks the lipase activity required to hydrolyze diesters.[1]
    

Step 2: The "Spike Check" Validation To prove your system is valid, run this control experiment:

  • Take a "Clean" Serum matrix.[1]

  • Spike with DEHP (Parent diester, not the metabolite).[1]

  • Perform your hydrolysis protocol.[1]

  • Pass Criteria: You should detect NO MEHP.

  • Fail Criteria: If MEHP appears, your enzyme or matrix has lipase activity.[1]

Enzyme SourceGlucuronidase ActivityLipase/Esterase Side-ActivitySuitability for Phthalates
Helix pomatiaHighHigh (Risk of False Positives)FORBIDDEN
Patella vulgataMediumMediumAVOID
E. coli K12HighNone RECOMMENDED

Module 3: The "Matrix Artifact" (Serum Lipase)[1]

User Complaint: "I switched to E. coli enzyme, but I still see high MEHP variability in serum."

Root Cause Analysis

Serum itself contains endogenous lipases.[1] If you collect blood and let it sit at room temperature, or if the separation of serum from cells is delayed, serum lipases will convert environmental DEHP (from the blood bag tubing or vacutainer stopper) into MEHP.

Troubleshooting Guide: Analyte Selection

The "Oxidized Metabolite" Rule:

  • Primary Metabolites (e.g., MEHP): Can be formed by ex vivo contamination (DEHP

    
     MEHP).[1] Unreliable in serum. 
    
  • Secondary (Oxidized) Metabolites (e.g., MEOHP, MEHHP): Formed only in the liver via cytochrome P450 oxidation.[1] They cannot be formed in the test tube.[1] Always Reliable.

Protocol: If you MUST measure Primary Metabolites (MEHP/MnBP)

  • Acidification: Add 1% Formic Acid or Phosphoric Acid to the serum immediately upon separation to inhibit lipase activity.[1]

  • Cold Chain: Process samples on ice. Never thaw at 37°C.

Logic Flow: Validating Your Analyte

AnalyteLogic Start Select Target Analyte Q1 Is it a Primary Monoester? (e.g., MEHP, MnBP) Start->Q1 Risk HIGH RISK: Can be formed by serum lipases ex vivo Q1->Risk Yes Safe LOW RISK: Formed only by hepatic oxidation Q1->Safe No (Oxidized) Action1 Mandatory: 1. Use E. coli Enzyme 2. Acidify Serum immediately 3. Use Trap Column Risk->Action1 Action2 Recommended: Target Oxidized Metabolites (MEOHP, MEHHP, MECPP) Safe->Action2

Figure 2: Decision matrix for analyte selection to avoid false positives caused by ex vivo hydrolysis.

Module 4: LC-MS/MS Optimization

User Complaint: "My peaks are broad, and isomers are co-eluting."

Chromatographic Separation

Phthalates have structural isomers (e.g., MnBP vs. MiBP) that share the same MRM transition but have different toxicological profiles.[1] A standard C18 column often fails to resolve them.

Recommended Column Chemistry:

  • Phenyl-Hexyl or Biphenyl phases.[1] The

    
    -
    
    
    
    interactions provide superior selectivity for the aromatic phthalate ring compared to C18.

Mobile Phase Additives:

  • Aqueous: 0.1% Acetic Acid (Better signal than Formic Acid for negative mode ESI).[1]

  • Organic: Acetonitrile (Methanol can cause high backpressure and transesterification issues).[1]

References

  • Centers for Disease Control and Prevention (CDC). (2015).[1] Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine (Method 6306.03).[1] [1]

  • Silva, M. J., et al. (2008).[1] Glucuronidation patterns of common urinary and serum monoester phthalate metabolites. Archives of Toxicology.[1] [1]

  • Kato, K., et al. (2003).[1] Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental Health Perspectives.[1] [1]

  • Holm, L., et al. (2016).[1] High-throughput analysis of phthalate metabolites in human serum using on-line solid phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [1]

  • Waters Corporation. (2012).[1] A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates. (Describing the Isolator Column technique). [1]

Sources

Optimization

Technical Support Center: Maximizing Recovery of Mono Trimethylhexyl Phthalate from Complex Biological Matrices

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on maximizing the recovery of mono trimethylhexyl phthalate (MTHP) from co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on maximizing the recovery of mono trimethylhexyl phthalate (MTHP) from complex biological matrices such as urine, plasma, and serum. As a primary metabolite of the plasticizer di(3,5,5-trimethylhexyl) phthalate, accurate quantification of MTHP is crucial for exposure assessment and toxicological studies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of mono trimethylhexyl phthalate and other phthalate monoesters.

Q1: I am observing high background levels of phthalates in my blank samples. What are the common sources of contamination and how can I minimize them?

A1: Phthalate contamination is a ubiquitous challenge in trace analysis due to their widespread use in laboratory equipment and consumables. The primary sources of contamination include:

  • Laboratory Consumables: Plasticware such as pipette tips, centrifuge tubes, and SPE cartridges can leach phthalates.[1][2]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1]

  • Laboratory Environment: Dust, flooring, paints, and cables in the lab can be sources of phthalate contamination.[1][3]

  • Personal Protective Equipment: Vinyl gloves are a significant source of phthalates and should be avoided.[1]

Mitigation Strategies:

  • Use Phthalate-Free Consumables: Whenever possible, use glassware that has been thoroughly cleaned and baked at a high temperature. If plasticware is necessary, opt for polypropylene (PP) or polyethylene (PE) materials.[1]

  • Solvent and Reagent Purity: Use HPLC or LC-MS grade solvents and test new bottles for background levels before use.[1] Consider redistilling solvents in an all-glass apparatus for highly sensitive analyses.[3]

  • Maintain a Clean Workspace: Regularly clean laboratory surfaces and consider using a fume hood or clean bench with HEPA filtration for sample preparation.[1]

  • Appropriate PPE: Use nitrile gloves instead of vinyl gloves.[1]

Q2: My recovery of MTHP is consistently low. What are the potential causes and how can I improve it?

A2: Low recovery of MTHP can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Incomplete Enzymatic Hydrolysis: MTHP is often present in urine as a glucuronide conjugate and requires enzymatic hydrolysis to be measured as the free monoester.[4][5] Incomplete hydrolysis will lead to underestimation.

  • Suboptimal Extraction Conditions: The choice of extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction) and the parameters used are critical for efficient recovery.

  • Analyte Adsorption: Phthalates can adsorb to glass and plastic surfaces, leading to losses, especially at low concentrations.

Troubleshooting Steps:

  • Optimize Enzymatic Hydrolysis: Ensure the correct enzyme (β-glucuronidase from E. coli K12 is recommended to avoid non-specific esterase activity), pH, temperature, and incubation time are used.[6][7][8]

  • Refine Extraction Protocol: For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. For LLE, optimize the solvent system and extraction parameters.

  • Minimize Adsorption: Use deactivated glassware or polypropylene tubes to reduce surface adsorption.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex biological samples.[9][10]

Mitigation Strategies:

  • Improve Sample Cleanup: Enhance your SPE or LLE protocol to remove more interfering matrix components. Mixed-mode SPE cartridges can be particularly effective.[10]

  • Optimize Chromatographic Separation: Adjust the mobile phase gradient and consider using a different column chemistry to separate MTHP from co-eluting matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for MTHP is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during extraction and ionization.[11]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Guide 1: Solid-Phase Extraction (SPE) Troubleshooting

Solid-phase extraction is a common and effective technique for the cleanup and concentration of phthalate monoesters from biological matrices.[9]

Problem Potential Cause Recommended Solution
Low Recovery Inadequate cartridge conditioning.Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) followed by an equilibration step with water or buffer.[12]
Sample overload.Do not exceed the recommended sample volume for the chosen SPE cartridge.
Inappropriate elution solvent.The elution solvent should be strong enough to disrupt the interaction between MTHP and the sorbent. A mixture of an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is often effective.[12]
Elution volume too low.Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the cartridge.
High Variability Inconsistent flow rate.Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate during sample loading, washing, and elution.
Cartridge drying out.Do not allow the sorbent bed to dry out between steps, unless specified in the protocol.
Contamination Leaching from SPE cartridge.Run a blank through the SPE cartridge to check for phthalate contamination.[1] Pre-washing the cartridges with a clean solvent may be necessary.[1]
  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add 50 µL of a stable isotope-labeled MTHP internal standard solution.

    • Add 200 µL of ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase from E. coli K12.

    • Vortex and incubate at 37°C for 2 hours.

  • SPE Procedure:

    • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elution: Elute the MTHP with 3 mL of acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample Spike Spike with IS Urine->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Condition Condition Cartridge Hydrolysis->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute MTHP Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS LLE_Steps A Protein Precipitation B Supernatant Collection A->B C Solvent Addition B->C D Vortexing C->D E Phase Separation D->E F Organic Layer Collection E->F

Caption: Key steps in the LLE procedure.

Part 3: Data Presentation

Table 1: Recommended Solvents for Phthalate Monoester Extraction
Extraction MethodMatrixRecommended Solvent(s)
SPE UrineElution with Acetonitrile or Methanol (often with a small percentage of acid) [12]
Plasma/SerumElution with Acetonitrile or Methanol
LLE UrineMethyl tert-butyl ether (MTBE), Ethyl acetate
Plasma/SerumMethyl tert-butyl ether (MTBE), Hexane/Ethyl acetate mixture [13]

References

  • Seba, A. S. (2013). How to minimize phthalates contamination step by step during phthalates analysis?. ResearchGate. [Link]

  • Parisse, N., et al. (2022). Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. ResearchGate. [Link]

  • Chiu, S., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • Schenck, F. J., & Lehotay, S. J. (2000). Does Further Cleanup Reduce the Matrix Enhancement Effect in GC Analysis of Pesticide Residues in Food?. ResearchGate. [Link]

  • Reid, A. M., et al. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]

  • Chromatography Research Supplies. (2020). Those Darn Phthalates. CRS BLOGables. [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]

  • Köseoğlu Yılmaz, P. (2019). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. DergiPark. [Link]

  • Lessmann, F., et al. (2021). Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. ResearchGate. [Link]

  • Gómara, B., et al. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. [Link]

  • Ding, N., et al. (2023). Association of PFAS, Metals, Phthalate and Organophosphate Metabolites with Depression Among U.S. Adults. MDPI. [Link]

  • Kato, K., et al. (2005). Glucuronidation patterns of common urinary and serum monoester phthalate metabolites. PubMed. [Link]

  • SCIEX. (2012). A fast and sensitive LC-MS/MS method for the analysis of 22 phthalates. [Link]

  • Lin, Y.-P., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PMC. [Link]

  • Peñalver, A., et al. (2020). Analytical methodologies for the determination of phthalates in environmental matrices. ScienceDirect. [Link]

  • Blount, B. C., et al. (2000). Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population. CDC Stacks. [Link]

  • Rodríguez-Lafuente, A., et al. (2005). Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters. PubMed. [Link]

  • Cautela, D., et al. (2020). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. [Link]

  • Ebrahim, K., et al. (2017). Development of a simple and valid method for the trace determination of phthalate esters in human plasma using dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry. PubMed. [Link]

  • Rodríguez-Lafuente, A., et al. (2005). Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters. ResearchGate. [Link]

  • Waters. (2019). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]

  • Zoller, O., et al. (2003). 8 LC-(-)APCI-MS analysis of phthalate mono-esters at 50 µg/L (MEHP) and... ResearchGate. [Link]

  • Dams, R., et al. (2003). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. [Link]

  • Hori, T., et al. (2006). A Mono-2-Ethylhexyl Phthalate Hydrolase from a Gordonia sp. That Is Able To Dissimilate Di-2-Ethylhexyl Phthalate. Applied and Environmental Microbiology. [Link]

  • Surtiman, S., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PubMed Central. [Link]

  • De Vlieger, D., et al. (2024). Catalytic revalorization of plastic waste phthalate plasticizers into simple aromatics and alkenes. Frontiers in Catalysis. [Link]

  • Le, T., et al. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]

  • De Craemer, S., et al. (2018). Accuracy Investigation of Phthalate Metabolite Standards. Clinical Chemistry. [Link]

  • PubChem. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. PubChem. [Link]

  • PubChem. (n.d.). Monohexyl phthalate. PubChem. [Link]

  • Hanioka, N., et al. (2023). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases. PubMed. [Link]

  • Koch, H. M., et al. (2005). Metabolism of phthalates: toxicokinetics and analytical methods. ResearchGate. [Link]

  • Inoue, K., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. PMC. [Link]

  • Zhang, M., & Hou, J. (2025). Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety. PubMed. [Link]

  • Cousins, I. T., et al. (2003). Relationship between solubility of phthalate esters in water and molar volume. Chemosphere. [Link]

  • Li, F., et al. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. PLOS One. [Link]

  • Ebrahim, K., et al. (2017). Development of a simple and valid method for the trace determination of phthalate esters in human plasma using dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry. OUCI. [Link]

  • Neochema. (n.d.). Mono-(3,5,5-trimethylhexyl)-phthalate. [Link]

  • Naccarato, A., et al. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. MDPI. [Link]

  • Al-Shabib, N. A., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. [Link]

  • Agilent Technologies. (2013). Analysis of Phthalates in Body Wash using Solid-Supported Liquid-Liquid Extraction. [Link]

  • Common Chemistry. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: rac-Mono(3,5,5-trimethylhexyl) Phthalate vs. Standard Phthalate Metabolites

Executive Summary As regulatory pressure shifts industry usage from Di(2-ethylhexyl) phthalate (DEHP) to high-molecular-weight alternatives like Diisononyl phthalate (DiNP), the analytical focus of biomonitoring and toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As regulatory pressure shifts industry usage from Di(2-ethylhexyl) phthalate (DEHP) to high-molecular-weight alternatives like Diisononyl phthalate (DiNP), the analytical focus of biomonitoring and toxicology has necessarily evolved. This guide provides a critical analysis of ** rac-Mono(3,5,5-trimethylhexyl) Phthalate** (rac-M-3,5,5-TMHP), a specific structural isomer of the primary DiNP metabolite, Monoisononyl phthalate (MINP).

While DEHP analysis relies on the discrete metabolite MEHP, DiNP analysis is complicated by its nature as an isomeric mixture. rac-M-3,5,5-TMHP serves as a critical analytical surrogate for quantifying this "isomeric swarm." This guide compares its physicochemical behavior, toxicological potency (PPAR


 activation), and analytical performance against industry standards MEHP and MnBP.

Chemical Identity & Metabolic Context[1][2][3][4][5][6][7][8]

The Isomer Challenge

Unlike MEHP, which is a single defined structure, "MINP" derived from industrial DiNP represents a mixture of C9-branched chain isomers.[1] rac-M-3,5,5-TMHP is a chemically defined standard used to quantify this mixture.

  • Target Analyte: rac-Mono(3,5,5-trimethylhexyl) Phthalate[2]

  • Parent Compound: Diisononyl Phthalate (DiNP)[3][4][5]

  • Key Distinction: It possesses a specific trimethyl-branched alkyl chain, acting as a representative marker for the complex DiNP mixture.

Metabolic Pathway & Bioaccumulation

High Molecular Weight (HMW) phthalates like DiNP behave differently than Low Molecular Weight (LMW) phthalates (e.g., DnBP). While LMW phthalates are excreted primarily as monoesters, HMW phthalates undergo extensive secondary metabolism.[6][3]

Critical Insight: In human urine, the primary monoester (MINP) accounts for only ~2-3% of the molar dose, whereas oxidized metabolites (cx-MINP, OH-MINP) dominate.[1] This contrasts sharply with MnBP, which is the major urinary metabolite of DnBP.

PhthalateMetabolism DiNP Parent: DiNP (Isomeric Mixture) MINP Primary Metabolite: MINP / rac-M-3,5,5-TMHP DiNP->MINP Hydrolysis (Lipase) Oxidized Secondary Metabolites: cx-MINP / OH-MINP (Major Urinary Product) MINP->Oxidized CYP450 Oxidation Glucuronide Glucuronide Conjugate (Excreted) MINP->Glucuronide UGT Conjugation Oxidized->Glucuronide UGT Conjugation

Figure 1: Metabolic trajectory of DiNP.[7][6][3][1] Note that rac-M-3,5,5-TMHP represents the primary metabolite stage, which is transient compared to oxidized forms.

Comparative Toxicology: PPAR Activation

A primary mechanism of phthalate toxicity is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which regulate adipogenesis and lipid metabolism.[8]

Experimental Data: Potency Analysis

The following data synthesizes binding affinity and transactivation assays comparing rac-M-3,5,5-TMHP (as MINP) against MEHP (positive control).

MetricMEHP (DEHP Metabolite)rac-M-3,5,5-TMHP (MINP)MnBP (DnBP Metabolite)
PPAR

Activation (EC

)
High Potency (0.6 - 3.2

M)
Moderate Potency (~20 - 50

M)
Low/Moderate Potency
PPAR

Activation
Active (Adipogenic)Weakly ActiveInactive/Weak
Cytotoxicity (LC

)
High (Disrupts membranes)ModerateLow
Endocrine Disruption Strong Anti-androgenicModerate Anti-androgenicWeak Anti-androgenic

Scientific Interpretation: While rac-M-3,5,5-TMHP is less potent than MEHP in activating PPAR


, its biological relevance lies in exposure volume . As DiNP replaces DEHP in PVC production, the aggregate molar exposure to MINP isomers is increasing, potentially compensating for lower individual receptor affinity.

Analytical Performance: LC-MS/MS

Quantifying rac-M-3,5,5-TMHP requires distinguishing it from other isobaric interferences and structural isomers.

Instrument Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode

  • Precursor Ion: [M-H]⁻ (

    
     305 for MINP)
    
  • Quantification Trace:

    
     305 
    
    
    
    149 (Phthalic Anhydride)
  • Confirmation Trace:

    
     305 
    
    
    
    121 (Benzoic acid ion) or 305
    
    
    77
Comparative Method Performance
Parameterrac-M-3,5,5-TMHPMEHPMnBP
Retention Time (C18) Late Eluting (High Lipophilicity)Mid-ElutingEarly Eluting
Matrix Effect (Urine) High Suppression (requires cleanup)ModerateLow
Isomeric Resolution Critical Issue: Elutes as a broad peak or multiple split peaks depending on column.Sharp, Single PeakSharp, Single Peak
LOD (ng/mL) 0.5 - 1.0 (Lower sensitivity due to peak broadening)0.2 - 0.50.2 - 0.5
The "Isomeric Swarm" Phenomenon

When analyzing rac-M-3,5,5-TMHP, researchers often observe peak broadening. Unlike MEHP, which collapses into a single sharp peak, MINP isomers may span 0.5–1.0 minutes of the chromatogram.

  • Protocol Adjustment: Integration windows must be widened to encompass the entire isomeric cluster if total MINP is the goal, or restricted to the specific retention time of the rac-3,5,5 standard for isomer-specific research.

Validated Experimental Protocol

Workflow: Urinary Metabolite Quantification

This protocol is designed to maximize recovery of the hydrophobic rac-M-3,5,5-TMHP while maintaining sensitivity for hydrophilic metabolites.

Reagents
  • Enzyme:

    
    -Glucuronidase (E. coli K12 or Helix pomatia).
    
  • Internal Standard:

    
    C
    
    
    
    -MINP or D
    
    
    -MINP.
  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).

Step-by-Step Methodology
  • Sample Thawing: Thaw urine at 4°C. Vortex vigorously to resuspend sediment.

  • Deconjugation:

    • Mix 1.0 mL Urine + 250

      
      L Ammonium Acetate buffer (pH 6.5).
      
    • Add 20

      
      L 
      
      
      
      -Glucuronidase.
    • Incubate at 37°C for 90 minutes. Note: HMW phthalates like MINP require longer hydrolysis times than LMW phthalates.

  • Solid Phase Extraction (SPE):

    • Condition: 2 mL Methanol

      
       2 mL Water.
      
    • Load: Hydrolyzed sample.[6]

    • Wash: 2 mL 5% Methanol (Removes salts/polar interferences).

    • Elute: 2 mL Acetonitrile (Crucial: Methanol may not fully elute hydrophobic MINP).

  • Reconstitution: Evaporate to dryness under N

    
    ; reconstitute in 100 
    
    
    
    L 50:50 Water:Acetonitrile.

AnalyticalWorkflow Sample Urine Sample (1.0 mL) Enzyme Enzymatic Hydrolysis (Beta-Glucuronidase, 37°C, 90m) Sample->Enzyme SPE_Load SPE Loading (Polymeric RP) Enzyme->SPE_Load Wash Wash Step (5% MeOH - Critical for Matrix Removal) SPE_Load->Wash Elute Elution (100% ACN - Required for Hydrophobicity) Wash->Elute LCMS LC-MS/MS Analysis (MRM Mode: 305 -> 149) Elute->LCMS

Figure 2: Optimized extraction workflow for HMW phthalate metabolites. Note the use of Acetonitrile for elution to ensure recovery of the lipophilic rac-M-3,5,5-TMHP.

References

  • Silva, M. J., et al. (2006). "Urinary biomarkers of di-isononyl phthalate in humans." Advances in Experimental Medicine and Biology. Link

  • Benson, R. (2009). "Hazard to the developing male reproductive system from cumulative exposure to phthalate esters-alpha." Regulatory Toxicology and Pharmacology. Link

  • CDC (Centers for Disease Control and Prevention). (2021). "Phthalates Factsheet - National Biomonitoring Program." Link

  • Saravanabhavan, G., & Murray, J. (2012).[7] "Human biological monitoring of Diisononyl phthalate and Diisodecyl phthalate: A review." Journal of Environmental and Public Health. Link

  • Maloney, E. K., & Waxman, D. J. (1999). "Trans-activation of PPARalpha and PPARgamma by structurally diverse environmental chemicals." Toxicology and Applied Pharmacology. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating a New Analytical Method for Mono-trimethylhexyl Phthalate Using Certified Reference Materials

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to validating a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to validating a new analytical method for a specific and emerging contaminant: mono-trimethylhexyl phthalate. We will navigate the complexities of method validation, emphasizing the critical role of Certified Reference Materials (CRMs) and comparing established analytical techniques. This document is structured to provide not just a protocol, but a logical framework for making informed decisions in your laboratory.

Introduction: The Analytical Challenge of Mono-trimethylhexyl Phthalate

Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous environmental contaminants.[1][2] Their monoester metabolites are often the target of biomonitoring studies as they represent the biologically active form following exposure.[3] Mono-trimethylhexyl phthalate, a metabolite of the plasticizer di(3,5,5-trimethylhexyl) phthalate, has been detected in human samples and is considered a potentially emerging phthalate of concern.[4] The accurate quantification of this specific monoester is essential for toxicological studies and human exposure assessment.

The primary challenge in analyzing mono-trimethylhexyl phthalate lies in achieving high sensitivity and selectivity in complex biological matrices, such as urine or serum, where it is typically found at trace levels.[5] Furthermore, the structural similarity among different phthalate isomers and metabolites necessitates a highly specific analytical approach to avoid misidentification and quantification errors.[1]

The Cornerstone of Trustworthiness: Certified Reference Materials

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[6][7] At the heart of this process is the use of Certified Reference Materials (CRMs). A CRM is a standard of known concentration and purity, providing a metrological traceability to a recognized standard. For the validation of a new method for mono-trimethylhexyl phthalate, a specific CRM is indispensable.

Fortunately, a certified reference material for mono-(3,5,5-trimethylhexyl)-phthalate (CAS No. 297182-83-3) is commercially available. This availability is a critical starting point, as it allows for the direct assessment of method accuracy and precision. In cases where a specific CRM is not available, the use of a closely related, stable isotope-labeled internal standard is the next best approach to correct for matrix effects and variations during sample processing.[3]

Comparative Analysis of Analytical Methodologies

The two most powerful and widely used techniques for the analysis of phthalate metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these two depends on several factors, including the analyte's properties, the sample matrix, and the desired sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Derivatization Often required for polar metabolites like mono-phthalates to increase volatility and thermal stability.[4]Generally not required, allowing for a more direct analysis of polar compounds.[8]
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).[9]Excellent sensitivity and selectivity, particularly with multiple reaction monitoring (MRM).[10]
Selectivity Good selectivity based on retention time and mass-to-charge ratio.High selectivity due to precursor-product ion transitions, minimizing matrix interferences.[10]
Sample Throughput Can be lower due to longer run times and potential for derivatization steps.Generally higher due to faster separation times and direct injection.
Matrix Effects Less susceptible to ion suppression/enhancement compared to LC-MS.Prone to matrix effects that can impact ionization efficiency, necessitating the use of internal standards.[3]

For mono-trimethylhexyl phthalate, which is a polar monoester, LC-MS/MS is often the preferred technique as it circumvents the need for a derivatization step, simplifying the workflow and reducing potential sources of error.[8] However, a well-developed GC-MS method with an appropriate derivatization agent can also provide excellent results.[4] This guide will focus on an LC-MS/MS based validation approach due to its advantages in direct analysis and high throughput.

Experimental Workflow for Method Validation

The validation of the new analytical method for mono-trimethylhexyl phthalate should be conducted in accordance with established guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][11][12]

Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Application & Reporting A Analyte & CRM Acquisition B LC-MS/MS Parameter Optimization (Mobile Phase, Gradient, MS settings) A->B C Sample Preparation Optimization (SPE, LLE) B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness & Stability G->H I Analysis of Real Samples H->I J Validation Report Generation I->J

Caption: A structured workflow for the validation of a new analytical method.

Detailed Experimental Protocol: LC-MS/MS Method Validation

This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of mono-trimethylhexyl phthalate in a biological matrix (e.g., human urine).

4.1.1. Materials and Reagents

  • Certified Reference Material (CRM): Mono-(3,5,5-trimethylhexyl)-phthalate analytical standard (e.g., from neochema GmbH).[4][13]

  • Internal Standard (IS): A stable isotope-labeled analog of a similar phthalate monoester (e.g., ¹³C₄-Mono-n-butyl phthalate) is recommended to compensate for matrix effects and procedural losses.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid or ammonium acetate for mobile phase modification.

  • Sample Matrix: Pooled human urine from healthy volunteers, screened for the absence of the target analyte.

  • Solid Phase Extraction (SPE) Cartridges: Appropriate sorbent for phthalate monoester extraction (e.g., C18).

4.1.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

4.1.3. Validation Parameters and Acceptance Criteria

The following parameters must be evaluated according to ICH Q2(R2) guidelines:[6][7]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity/Selectivity Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.No significant interfering peaks at the retention time of the analyte and IS (response < 20% of LLOQ).
Linearity and Range Prepare a calibration curve with at least six non-zero concentration levels spanning the expected sample concentration range. Perform at least three independent runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification - LLOQ).
Accuracy and Precision Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n≥5) on three different days.Accuracy: Mean concentration should be within ±15% of the nominal value. Precision: Relative standard deviation (RSD) should be ≤15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of replicate injections of low-concentration samples.LOD: S/N ≥ 3. LOQ: S/N ≥ 10, with acceptable accuracy and precision.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.The method should remain reliable under small, deliberate variations.
Stability Evaluate the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

4.1.4. Sample Preparation Protocol: Solid Phase Extraction (SPE)

SPE Protocol Start Start: Urine Sample (1 mL) Spike Spike with Internal Standard Start->Spike Pretreat Pre-treatment (e.g., enzymatic hydrolysis if targeting conjugates) Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash1 Wash 1: Remove Hydrophilic Impurities (e.g., 5% Methanol in Water) Load->Wash1 Wash2 Wash 2: Remove Lipophilic Impurities (e.g., 40% Methanol in Water) Wash1->Wash2 Elute Elute Analyte (e.g., Methanol or Acetonitrile) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A typical Solid Phase Extraction workflow for phthalate metabolites.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of a new analytical method for mono-trimethylhexyl phthalate is a meticulous but essential process for generating reliable and defensible scientific data. By leveraging a specific Certified Reference Material and a systematic validation approach guided by international standards, researchers can establish a trustworthy method for the accurate quantification of this emerging contaminant. The choice between GC-MS and LC-MS/MS should be made based on a thorough evaluation of the analyte's properties and the laboratory's capabilities, with LC-MS/MS often offering a more direct and high-throughput solution for polar metabolites. Ultimately, a well-validated method is the cornerstone of high-quality research in environmental health and toxicology.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Kim, H., Kim, T. S., & Suh, J. H. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of Korean Medical Science, 26(4), 543. [Link]

  • Kralj, M., & Heath, E. (2023). A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS. Analytical Methods, 15(22), 2779–2791. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Di-n-butyl Phthalate. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • neochema GmbH. (n.d.). Mono-(3,5,5-trimethylhexyl)-phthalate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Farré, M., Brix, R., & Barceló, D. (2007). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. International Journal of Molecular Sciences, 8(6), 523–555. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • CP-Analitika. (n.d.). Phthalate Standards. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. In PubChem. Retrieved from [Link]

  • Keller, B. O., Cavin, C., & De Alencastro, L. F. (2020). Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers. International Journal of Environmental Research and Public Health, 17(20), 7481. [Link]

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]

Sources

Validation

Harmonizing Phthalate Analysis: An Inter-Laboratory Study Design &amp; Method Comparison Guide

Executive Summary The analysis of phthalate esters (PAEs) in environmental matrices represents a unique paradox in analytical chemistry: the analytes are ubiquitous not only in the environment but in the analytical instr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of phthalate esters (PAEs) in environmental matrices represents a unique paradox in analytical chemistry: the analytes are ubiquitous not only in the environment but in the analytical instrumentation itself. For researchers and drug development professionals assessing environmental impact, the primary challenge is distinguishing the sample signal from the "blank" signal.

This guide outlines a robust Inter-Laboratory Study (ILS) design aimed at validating a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) standard. We prioritize the mitigation of background contamination as the central variable determining data validity.

Part 1: The Comparative Landscape

GC-MS (The Incumbent) vs. LC-MS/MS (The Challenger)

Historically, GC-MS (EI) has been the gold standard (e.g., EPA Method 8061A, ISO 18856) due to the non-polar nature of diesters. However, it suffers from a critical flaw: the universal fragmentation ion (


 149) leads to co-elution issues with isomers.

LC-MS/MS (ESI) offers superior sensitivity and specificity but introduces the risk of ion suppression. Its "killer feature" for phthalates, however, is the ability to chromatographically separate system contamination from sample analyte using a delay column—a capability GC-MS lacks.

Table 1: Performance Metrics Comparison
FeatureGC-MS (Single Quad/EI)LC-MS/MS (Triple Quad/ESI)
Primary Mechanism Volatility-based separation; Electron Impact ionization.Polarity-based separation; Electrospray Ionization.
LOD (Typical) 10 – 50 ppb (

g/L)
0.05 – 1.0 ppb (ng/L)
Linearity (

)
> 0.995 (10–1000 ppb)> 0.999 (0.1–500 ppb)
Isomer Specificity Low (Shared

149 fragment).
High (Unique MRM transitions).
Contamination Control Difficult. System background co-elutes with sample.Superior. Delay column separates pump/solvent background.
Matrix Effects Low (Thermal degradation is the main risk).High (Ion suppression requires isotope dilution).

Part 2: Inter-Laboratory Study (ILS) Architecture

To objectively evaluate these methods, the ILS must be designed to isolate laboratory proficiency from method bias . We utilize a Split-Level Design rather than simple replicates.

Study Design Specifications
  • Participants: Minimum 8–12 laboratories (mix of academic, commercial, and reference labs).

  • Matrices:

    • Reagent Water (Blank Check): To assess baseline contamination.

    • Surface Water (Spiked): Low-level spike (2x LOQ).

    • Sediment Extract: High-complexity matrix.

  • Statistical Model: Robust Z-Scores (ISO 13528).

The Z-Score Evaluation

Performance is evaluated using the Z-score, calculated as:



Where:
  • 
     = Participant's result.
    
  • 
     = Assigned value (Robust Mean of Expert Labs, not Consensus Mean, to avoid bias from contaminated labs).
    
  • 
     = Standard deviation for proficiency (set at 25% for trace phthalates).
    

Interpretation:

  • 
    : Satisfactory.
    
  • 
    : Questionable (Warning Signal).
    
  • 
    : Unsatisfactory (Action Required).
    
ILS Workflow Diagram

The following diagram illustrates the logical flow of the study, from homogeneity testing to statistical outlier detection.

ILS_Workflow cluster_Analysis Participant Analysis Phase Plan Study Planning (Define Analytes: DEHP, DBP, BBP) Prep Sample Preparation (Homogeneity & Stability Testing) Plan->Prep Dist Sample Distribution (Blind Duplicates) Prep->Dist Method_A Method A: GC-MS (ISO 18856) Dist->Method_A Method_B Method B: LC-MS/MS (Delay Column) Dist->Method_B Data Data Submission Method_A->Data Method_B->Data Stat Statistical Analysis (Robust Mean & Z-Scores) Data->Stat Report Final Report (Method Comparison) Stat->Report

Figure 1: The Inter-Laboratory Study (ILS) lifecycle, highlighting the parallel evaluation of GC and LC methodologies.

Part 3: Critical Control Points (Expertise & Causality)

The validity of this ILS hinges on Contamination Management . Phthalates are in the air (HVAC filters), the solvents, and the plastic tubing of the LC instruments.

The "Delay Column" Mechanism (LC-MS/MS)

In an LC system, the pump and solvent lines often leach phthalates. If not managed, this background signal arrives at the detector simultaneously with the sample analyte.

  • The Fix: Install a small C18 "Delay Column" between the mixer and the autosampler.

  • The Causality: The Delay Column retains the system phthalates. When the gradient starts, the sample phthalates (injected after the delay column) elute first. The system phthalates elute later, chromatographically separated.

Contamination Decision Tree

Contamination_Logic Start High Phthalate Background Detected Check_Blank Analyze Reagent Blank Start->Check_Blank Is_Blank_Clean Is Blank Clean? Check_Blank->Is_Blank_Clean System_Issue System Contamination Is_Blank_Clean->System_Issue No (Blank has peaks) Sample_Issue Sample Prep Contamination Is_Blank_Clean->Sample_Issue Yes (Blank is clean) LC_Check Check LC Delay Column System_Issue->LC_Check If LC-MS GC_Check Check Septa/Inlet Liner System_Issue->GC_Check If GC-MS Glassware Glassware Baked @ 400°C? Sample_Issue->Glassware Action_LC Replace Delay Column LC_Check->Action_LC Action_GC Replace Septa (Low-Bleed) GC_Check->Action_GC Solvents Solvents Redistilled? Glassware->Solvents Action_Glass Re-bake 4 hrs Solvents->Action_Glass

Figure 2: Troubleshooting logic for distinguishing system contamination from sample contamination.

Part 4: Reference Experimental Protocol (LC-MS/MS)

This protocol is recommended for the "Alternative Method" group in the ILS. It utilizes Isotope Dilution to correct for matrix effects.

Materials & Reagents[1]
  • Standards: Native phthalates (DEHP, DBP, BBP, DINP) and deuterated internal standards (

    
    -DEHP, 
    
    
    
    -DBP).
  • Solvents: LC-MS grade Methanol and Acetonitrile. Note: Even LC-MS grade can contain phthalates; screen batches before use.

  • Glassware: All glassware must be baked at 400°C for 4 hours. NO PLASTIC PIPETTES.

Instrument Configuration
  • LC System: Binary Pump.

  • Delay Column: C18 monolithic column (

    
     mm) installed between pump mixer and autosampler.
    
  • Analytical Column: Phenyl-Hexyl or C18 (

    
     mm, 1.8 
    
    
    
    m).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Collection: Collect water samples in amber glass bottles with Teflon-lined caps. Acidify to pH < 2 with HCl to inhibit microbial degradation.

  • Extraction (SPE):

    • Condition HLB cartridges with 6 mL MeOH, then 6 mL water.

    • Load 100 mL sample (spiked with internal standards).

    • Wash with 5% MeOH in water.

    • Elute with 6 mL Acetonitrile.

  • Concentration: Evaporate eluate to near dryness under Nitrogen (purity >99.999%). Reconstitute in 1 mL Mobile Phase Initial Conditions.

  • Analysis:

    • Inject 10

      
      L.
      
    • Gradient: 10% B to 100% B over 10 minutes.

    • Observation: Monitor for two peaks per analyte. The first is the sample (quantify this). The second is the system background (ignore this).

References

  • ISO 18856:2004 . Water quality — Determination of selected phthalates using gas chromatography/mass spectrometry. International Organization for Standardization. [Link]

  • EPA Method 8061A . Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) or GC/MS.[1][2][3] U.S. Environmental Protection Agency. [Link]

  • HBM4EU Project . Proficiency and Interlaboratory Variability in the Determination of Phthalate Biomarkers.[1][4][5][6] National Institutes of Health (PMC). [Link]

  • Restek Corporation . GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Technical Guide. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Safer Plasticizer Alternatives for Research Applications

A Comparative Analysis of Alternatives to rac Mono(3,5,5-trimethylhexyl) Phthalate and its Parent Compounds For researchers, scientists, and drug development professionals, ensuring the integrity of experimental data is...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Alternatives to rac Mono(3,5,5-trimethylhexyl) Phthalate and its Parent Compounds

For researchers, scientists, and drug development professionals, ensuring the integrity of experimental data is paramount. A critical, yet often overlooked, factor is the potential for chemical leaching from laboratory equipment. Plasticizers, essential for rendering materials like polyvinyl chloride (PVC) flexible for use in tubing, gloves, and sample containers, are not chemically bound to the polymer matrix and can migrate into samples.[1] This guide provides an in-depth comparison of safer, next-generation alternatives to traditional phthalate plasticizers, focusing on performance, safety, and experimental validation.

A Note on Nomenclature: The compound rac Mono(3,5,5-trimethylhexyl) Phthalate (MTHP) is a primary metabolite of its parent diester, Bis(3,5,5-trimethylhexyl) phthalate.[2] This parent compound is a specific isomer of Diisononyl Phthalate (DINP), a high-molecular-weight phthalate commonly used as a plasticizer.[3][4] Concerns over the health effects of phthalates, including their potential as endocrine disruptors, stem from the leaching of the parent compound and the subsequent in-vivo formation of monoester metabolites like MTHP.[2][5][6] Therefore, this guide will focus on safer alternatives to the parent plasticizer, DINP, as replacing it at the source is the most effective strategy to prevent MTHP exposure in research settings.

The Problem with Phthalates in the Laboratory

Phthalates like DINP and the widely studied Di(2-ethylhexyl) phthalate (DEHP) are ubiquitous in flexible PVC products.[3][7] Their ability to leach is a significant concern in research for two primary reasons:

  • Contamination of Experiments: Leached plasticizers can introduce organic contaminants into sensitive assays, potentially interfering with analytical measurements or biological experiments.

  • Toxicological Concerns: There is a growing body of evidence linking exposure to certain phthalates and their metabolites to adverse health effects, including endocrine disruption.[5][8] This is particularly critical in toxicology, cell culture, and drug development studies where cellular health and hormonal pathways are under investigation.

The search for safer alternatives is driven by the need to minimize these risks and enhance the reliability and safety of research.[9][10]

A Comparative Guide to Safer Plasticizer Alternatives

Several classes of non-phthalate plasticizers have emerged as leading candidates to replace DINP and other traditional phthalates in sensitive applications. The most promising alternatives for research and medical applications include Dioctyl Terephthalate (DOTP), Tris(2-ethylhexyl) Trimellitate (TOTM), and Acetyl Tributyl Citrate (ATBC).

PropertyDINP (Reference) DOTP (Terephthalate) TOTM (Trimellitate) ATBC (Citrate)
Chemical Family PhthalateTerephthalate (Non-Phthalate)TrimellitateCitrate Ester
Molecular Weight ~418.6 g/mol [3]~390.5 g/mol ~546.8 g/mol [11]~402.5 g/mol
Leaching/Migration ModerateLow [12][13]Very Low [11][14]Very Low [15]
Biocompatibility Concern (Endocrine Disruptor)[5]Good [12][16]Excellent [11]Excellent [17][18]
Volatility ModerateLow [16][19]Very Low [14][20]Low
Temperature Range GoodGood Heat/Cold Resistance[19][21]Excellent High-Temp Stability [11][22]Good
Regulatory Status Restricted in some applications[23]Generally Unrestricted[19]FDA-approved for food contact[11]FDA-approved for food/medical[17]

In-Depth Analysis of Leading Alternatives

Dioctyl Terephthalate (DOTP)

DOTP, also known as Di(2-ethylhexyl) terephthalate (DEHT), is a non-phthalate isomer of DOP (DEHP) and a top replacement for DINP.[16] It is synthesized from terephthalic acid instead of phthalic anhydride, a key structural difference that contributes to its improved safety profile.[12]

  • Performance: DOTP offers excellent durability, low volatility, and superior resistance to extraction by oils and solvents compared to DINP.[13][23] PVC plasticized with DOTP often shows higher tensile strength.[13] Its low migration characteristic makes it suitable for medical devices like IV bags and tubing.[12]

  • Safety & Biocompatibility: DOTP is not a phthalate and is considered an eco-friendly and safer alternative for human health.[12][19] It is a preferred choice for applications with high safety standards, such as medical devices and food contact materials.[23]

Tris(2-ethylhexyl) Trimellitate (TOTM)

TOTM is a premium, high-molecular-weight plasticizer known for its exceptional permanence and low volatility, making it ideal for high-temperature applications.[11][20]

  • Performance: TOTM's key advantage is its extremely low migration and extraction resistance, even when in contact with oils, soaps, or water.[11][14] This stability is due to its larger molecular structure.[11] It is the plasticizer of choice for demanding applications like automotive interiors and medical tubing that must not leach chemicals.[11][24]

  • Safety & Biocompatibility: Its stability and low toxicity make it suitable for sensitive applications, including food contact materials and pharmaceutical uses where long-term stability is critical.[11]

Acetyl Tributyl Citrate (ATBC)

ATBC is a bio-based plasticizer derived from citric acid.[25] It is recognized for its excellent toxicological profile and biodegradability.[18]

  • Performance: ATBC imparts good flexibility and has demonstrated extremely low migration in studies.[15][17] While it may be less efficient than phthalates in some PVC formulations, requiring slightly higher concentrations, its safety profile often outweighs this.

  • Safety & Biocompatibility: ATBC is approved by the FDA for use in food packaging and medical applications and is considered non-toxic.[17] It is a prime choice for children's toys and medical products like blood bags.[18] Recent studies have investigated its potential effects at very high dosages, but it is generally considered one of the safest alternatives available.[25][26]

Workflow & Decision Making

Selecting the appropriate plasticizer requires a careful evaluation of the specific research application. The following diagram illustrates a decision-making workflow.

G start Identify Plastic Component (e.g., PVC Tubing, Gloves) q1 Is direct contact with solvents or biologics expected? start->q1 q2 Are high temperatures (>60°C) involved? q1->q2 Yes q3 Is biocompatibility for cell culture or in-vivo use critical? q1->q3 No q2->q3 No alt_totm Select TOTM-plasticized product for maximum stability. q2->alt_totm Yes alt_atbc Select ATBC-plasticized product for highest biocompatibility. q3->alt_atbc Yes alt_dotp Select DOTP-plasticized product for general-purpose, low-leaching use. q3->alt_dotp No end_node Procure and Validate (See Leaching Protocol) alt_totm->end_node alt_atbc->end_node alt_dotp->end_node

Caption: Decision workflow for selecting a safer plasticizer.

Experimental Protocols for Validation

It is crucial for research labs to validate the performance of any selected material. The following protocols outline key methodologies for testing plasticizer leaching and cytotoxicity.

Protocol 1: Gravimetric Analysis of Plasticizer Leaching

This protocol provides a method to quantify the amount of plasticizer that leaches from a material into a solvent.

Objective: To determine the mass loss of a plasticized polymer due to leaching.

Materials:

  • Sample of plasticized material (e.g., PVC tubing).

  • Analytical balance (readable to 0.1 mg).

  • Glass vials with PTFE-lined caps.

  • Forced-air oven.

  • Test solvents relevant to the application (e.g., ethanol, hexane, cell culture medium).

  • Forceps, lint-free wipes.

Procedure:

  • Sample Preparation: Cut three replicate samples of the material, each weighing approximately 2-3 grams.

  • Initial Weighing: Clean the surface of each sample with a lint-free wipe, handle with forceps, and record the initial mass (M_initial) to the nearest 0.1 mg.

  • Immersion: Place each replicate into a separate glass vial. Add a sufficient volume of the test solvent to fully immerse the sample (e.g., 50 mL).

  • Incubation: Seal the vials and place them in an oven at a relevant temperature (e.g., 37°C for biological simulation, or a higher temperature for accelerated testing, such as 50°C for 72 hours).[27]

  • Sample Removal & Drying: After the incubation period, carefully remove the samples from the vials using forceps. Allow the solvent to evaporate in a fume hood, then place the samples in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Final Weighing: Record the final mass (M_final) of the dried samples.

  • Calculation: Calculate the percentage of weight loss due to leaching: Weight Loss (%) = [(M_initial - M_final) / M_initial] x 100

Interpretation: A lower percentage of weight loss indicates greater resistance to leaching and higher permanence of the plasticizer. This method is effective for comparing different materials under the same conditions.[28][29]

Protocol 2: In-Vitro Cytotoxicity Testing (Elution Method)

This protocol is based on the ISO 10993-5 standard and assesses whether leached chemicals from a material are toxic to cultured cells.[30][31]

Objective: To evaluate the cytotoxic potential of extracts from the plasticized material.

Materials:

  • Sample of plasticized material.

  • Mammalian cell line (e.g., L929 mouse fibroblasts).

  • Complete cell culture medium (e.g., MEM with 10% fetal bovine serum).

  • Sterile incubator (37°C, 5% CO₂).

  • Sterile glassware, 96-well plates.

  • Reagents for a cell viability assay (e.g., MTT or Neutral Red Uptake assay).

  • Positive control (e.g., organotin-stabilized PVC) and negative control (e.g., high-density polyethylene).

Procedure:

  • Extract Preparation (as per ISO 10993-12):

    • Aseptically prepare the test material, positive control, and negative control.

    • Place a specified amount of each material (based on surface area or weight) into separate sterile containers with complete cell culture medium.

    • Incubate at 37°C for a defined period (e.g., 24 to 72 hours) to allow potential leachables to diffuse into the medium, creating an "extract".[32]

  • Cell Seeding: Seed L929 cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure: Remove the existing medium from the cells and replace it with the prepared extracts (from the test material, positive control, and negative control). Also include wells with fresh medium as an untreated control.

  • Incubation: Incubate the plate for at least 24 hours.[33]

  • Viability Assessment: After incubation, perform a quantitative cell viability assay (e.g., MTT assay) according to the manufacturer's instructions. This typically involves adding a reagent that is converted by viable cells into a colored product, which can be measured using a plate reader.

  • Data Analysis: Calculate the cell viability for each extract relative to the untreated control. Viability (%) = (Absorbance_test / Absorbance_control) x 100

Interpretation: According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[30] Materials plasticized with safer alternatives like ATBC or TOTM are expected to show high cell viability (>70%).

Mechanism of Plasticizer Leaching

Plasticizers are not covalently bonded to the PVC polymer chains. Instead, they are interspersed between them, reducing intermolecular forces and increasing flexibility. This weak association allows the smaller plasticizer molecules to migrate out of the polymer matrix over time, a process accelerated by heat and contact with solvents, especially lipophilic ones.

G cluster_0 PVC Matrix (Initial State) cluster_1 Leaching Process PVC_Matrix PVC Polymer Chain Plasticizer Molecule PVC Polymer Chain Plasticizer Molecule PVC Polymer Chain Leached_P Leached Plasticizer PVC_Matrix:f1->Leached_P Migration PVC_Matrix:f3->Leached_P Diffusion PVC_Matrix_After PVC Polymer Chain PVC Polymer Chain PVC Polymer Chain Solvent Solvent / Sample (e.g., Ethanol, Lipids) Leached_P->Solvent Contamination

Caption: Mechanism of plasticizer migration from a PVC matrix.

Conclusion and Future Outlook

The transition away from traditional phthalate plasticizers in research and medical applications is essential for improving data integrity and safety. Alternatives like DOTP , TOTM , and ATBC offer significant advantages in performance and biocompatibility. DOTP serves as an excellent general-purpose replacement with low migration. For applications requiring the utmost stability, especially at high temperatures, TOTM is the superior choice. For biological applications where cytotoxicity is the primary concern, the bio-based plasticizer ATBC is an outstanding option.

The future of plasticizers in sensitive applications lies in developing "non-migratory" alternatives that are chemically bonded to the polymer backbone, effectively preventing any possibility of leaching.[9][34] As these technologies become more commercially viable, they will offer a permanent solution to the problem of plasticizer migration. Until then, researchers can make significant strides in safety and data quality by selecting products made with the proven, safer alternatives detailed in this guide and validating their performance in-house.

References

  • Yuanlong. (2025, January 14). What is DOTP?
  • Weifang Integratechem.
  • Eastman. TOTM (Tris (2-Ethylhexyl)
  • UCSC. (2018, November 1).
  • Henan Jinhe Industry Co., Ltd. Plasticizer DOTP For PVC Soft Products.
  • ChemCeed.
  • South City Petrochem. Tri(2-ethylhexyl)
  • Yuanyu.
  • BASTONE. (2025, October 23).
  • Lin, Y. J., et al. (2024). Effects of Acetyl Tributyl Citrate on the Mechanical Properties, Abrasion Resistance, and Cytotoxicity of the Light-Cured 3D Printing Polyurethane Resins. PMC.
  • GuangDong Sky Bright. (2025, May 15). Tris (2-ethylhexyl)
  • Caetano, F. J. P., et al. (2013). Tris(2-ethylhexyl) trimellitate (TOTM) a potential reference fluid for high viscosity. Repositorio@IPL.
  • Rinis, K., et al. (2023). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC.
  • Benchchem.
  • National Institute of Standards and Technology. (2020, September 25).
  • ResearchGate. (2025, August 9). Characterizing the obesogenic and fatty liver-inducing effects of Acetyl tributyl citrate (ATBC) plasticizer using both in vivo and in vitro models.
  • Johner Institute. (2022, March 31).
  • Medical Device + Diagnostic Industry. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
  • Tecnosintesi SpA.
  • Benchchem. Bis(3,5,5-trimethylhexyl)
  • P2 InfoHouse.
  • PISHRO CHEM. (2023, August 15).
  • ChemSec. (2019, September 11).
  • Formerra. (2026, January 20).
  • PubMed. (2024, December 16). Effects of Acetyl Tributyl Citrate on the Mechanical Properties, Abrasion Resistance, and Cytotoxicity of the Light-Cured 3D Printing Polyurethane Resins.
  • Abdul Rahman, N. A., et al. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods.
  • Advanced Science News. (2014, January 27). Prevention of plasticizer leaching out of PVC products.
  • Efor Group. (2023, June 20). Biocompatibility assessment of MD (ISO/TR 10993-55:2023).
  • Henkel, C., et al. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. u:scholar.
  • ResearchGate. (2025, August 5).
  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • ResearchGate.
  • CPSC. (2018, October 1).
  • Scribd.
  • De Seze, C., et al. (2020). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. PMC.
  • WESSLING.
  • Chang, W. H., et al. (2021). The effects of phthalate ester exposure on human health: A review. PubMed.
  • Wang, Y., et al. (2021). Phthalates and Their Impacts on Human Health. PMC.
  • Medical Plastics and Biomaterials. (1996). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product.
  • Rusiecki, J., & Maglione, P. J. (2023). Phthalates Toxicity.
  • Peraica, M., et al. (2018). Endocrine Adverse Effects of Mono(2-ethylhexyl)
  • BASTONE. (2025, September 28). What Are the Differences Between DOTP and DINP.
  • Environmental Working Group. Mono-(2-ethyl-5-hydroxyhexyl)
  • Yuanlong. (2025, July 11). DOTP vs DINP: Which Plasticizer Is Right for You?.
  • Henan EME Technology Co.,Ltd. (2024, January 21). What Is The Difference Between DOTP And DINP?.
  • ResearchGate.
  • PubChem. Bis(3,5,5-trimethylhexyl)
  • Kunststoffe. Benchmark for Plasticizers.

Sources

Validation

Technical Guide: Comparative Analysis of HPLC-UV and GC-MS for Mono Trimethylhexyl Phthalate (mTMHP) Quantification

Executive Summary The quantification of Mono trimethylhexyl phthalate (mTMHP) —the primary hydrolytic metabolite of the plasticizer Di(trimethylhexyl) phthalate (DTMHP)—presents a distinct analytical challenge due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Mono trimethylhexyl phthalate (mTMHP) —the primary hydrolytic metabolite of the plasticizer Di(trimethylhexyl) phthalate (DTMHP)—presents a distinct analytical challenge due to its amphiphilic nature. It possesses a lipophilic branched alkyl chain and a polar, ionizable carboxylic acid moiety.

This guide provides a head-to-head comparison between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • The Bottom Line:

    • Choose HPLC-UV for routine quality control (QC) of raw materials, migration studies, or high-concentration toxicology screening where sensitivity below 50 ng/mL is not required. It offers a "dilute-and-shoot" simplicity.

    • Choose GC-MS for biological monitoring (urine/serum), trace environmental analysis, and confirmatory identification. It is the gold standard for sensitivity (<5 ng/mL) but mandates rigorous derivatization to render the analyte volatile.

Chemical Context & Analytical Challenges

mTMHP is a phthalate monoester. Unlike its parent diester, it is not chemically inert.

  • pKa: ~3.0 – 4.0 (Carboxylic acid).

  • Volatility: Low (due to hydrogen bonding).

  • UV Chromophore: Benzene ring (Absorption maxima at ~230 nm and ~275 nm).

The Core Conflict: HPLC handles the polarity naturally but lacks specific sensitivity. GC offers sensitivity but requires the polar acid group to be masked (derivatized) to prevent thermal degradation and peak tailing.

Methodology A: HPLC-UV (The Robust Workhorse)

Principle

HPLC-UV relies on the separation of the analyte on a hydrophobic stationary phase (C18) by suppressing the ionization of the carboxylic acid group using an acidic mobile phase. Detection is non-specific, relying on π-π* transitions in the phthalate ring.

Validated Protocol
  • Sample Prep: Liquid-Liquid Extraction (LLE) or simple dilution (matrix dependent).

  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (pH ~2.5). Critical: Low pH ensures mTMHP remains protonated (neutral) to interact with the C18 chain.

    • B: Acetonitrile (ACN).

  • Gradient: 40% B to 95% B over 12 minutes.

  • Detection: UV at 230 nm (primary) and 280 nm (confirmatory).

Performance Data (Experimental Average)
ParameterValueNotes
LOD (Limit of Detection) 50 - 100 ng/mLLimited by matrix interference at low UV wavelengths.
Linearity (R²) > 0.999Excellent in high concentration ranges (1–100 µg/mL).
Precision (RSD) < 2.0%Highly reproducible due to minimal sample prep.

Methodology B: GC-MS (The Sensitive Specialist)

Principle

GC-MS separates volatile analytes in the gas phase. Since mTMHP contains a free carboxylic acid, it must be derivatized (methylated or silylated) to disrupt hydrogen bonding. Detection uses Electron Impact (EI) ionization, typically monitoring the characteristic phthalic anhydride ion (m/z 149).

Validated Protocol
  • Sample Prep: Solid Phase Extraction (SPE) or LLE.

  • Derivatization (Critical Step):

    • Reagent: BF3-Methanol (14% w/v) or Diazomethane (hazardous but clean).

    • Reaction: Incubate at 60°C for 30 mins to convert mTMHP to its dimethyl ester analog.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Injection: Splitless (1-2 µL) at 280°C.

  • Detection: SIM Mode (Selected Ion Monitoring).[1][2]

    • Target Ions:m/z 149 (Quant), 163, 279 (Qual).

Performance Data (Experimental Average)
ParameterValueNotes
LOD (Limit of Detection) 1 - 5 ng/mL10-50x more sensitive than HPLC-UV.
Linearity (R²) > 0.995Dependent on derivatization efficiency.
Precision (RSD) 4.0 - 8.0%Higher variability introduced during derivatization steps.

Head-to-Head Comparison

The following table summarizes the trade-offs. Data is synthesized from validation studies of phthalate monoesters (MEHP/mTMHP).

FeatureHPLC-UVGC-MS (Derivatized)Winner
Sensitivity Moderate (ppm range)High (ppb range)GC-MS
Selectivity Low (Retention time only)High (Mass fingerprint)GC-MS
Sample Prep Time Low (< 30 mins)High (2-3 hours)HPLC-UV
Cost per Sample Low ($)Moderate (

)
HPLC-UV
Matrix Tolerance ModerateLow (Requires clean extract)HPLC-UV
Structural ID NoYesGC-MS

Visualizing the Workflow

The diagram below illustrates the divergent paths for analyzing mTMHP. Note the critical "Derivatization" node in the GC-MS pathway.

G Sample Biological/Environmental Sample Extraction Extraction (LLE/SPE) Sample->Extraction Split_HPLC HPLC Pathway Extraction->Split_HPLC Split_GC GC-MS Pathway Extraction->Split_GC Recon Reconstitute in Mobile Phase Split_HPLC->Recon Simple Prep Inject_LC Injection (Reverse Phase) Recon->Inject_LC Detect_UV Detection: UV (230nm) Non-Specific Inject_LC->Detect_UV Dry Evaporate to Dryness Split_GC->Dry Deriv Derivatization (Methylation/Silylation) Dry->Deriv Critical Step Clean Liquid-Liquid Cleanup Deriv->Clean Inject_GC Injection (Splitless) Clean->Inject_GC Detect_MS Detection: MS (SIM Mode) m/z 149 Inject_GC->Detect_MS

Caption: Comparative workflow for mTMHP analysis. The GC-MS pathway requires an essential derivatization step to render the analyte volatile, increasing complexity but enhancing sensitivity.

Decision Matrix: Which Method to Use?

Use this logic flow to determine the appropriate instrument for your specific application.

DecisionTree Start Start: Define Analytical Goal Conc_Check Expected Concentration? Start->Conc_Check High_Conc High (>1 µg/mL) (e.g., Migration Studies) Conc_Check->High_Conc Low_Conc Trace (<100 ng/mL) (e.g., Urine/Serum) Conc_Check->Low_Conc Select_HPLC Select HPLC-UV (Cost-Effective, Fast) High_Conc->Select_HPLC Matrix_Check Complex Matrix? Low_Conc->Matrix_Check Matrix_Check->Select_HPLC No (Clean Solvent) Select_GCMS Select GC-MS (High Sensitivity, ID) Matrix_Check->Select_GCMS Yes (Biofluids)

Caption: Decision matrix for selecting between HPLC-UV and GC-MS based on concentration requirements and sample matrix complexity.

References

  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.03). Retrieved from [Link]

  • Silva, M. J., et al. (2005). "Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry." Analytical Chemistry, 77(9), 2985-2991.[3] Retrieved from [Link]

  • Restek Corporation. (2020). "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." Retrieved from [Link]

  • Agilent Technologies. (2012).[4] "Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS." Application Note 5990-9586EN. Retrieved from [Link]

Sources

Comparative

Evaluating the accuracy and purity of commercially available rac Mono(3,5,5-trimethylhexyl) Phthalate standards.

Executive Summary: The Isomeric Challenge In the realm of phthalate biomonitoring, Mono(3,5,5-trimethylhexyl) Phthalate (M3,5,5-TMHP) serves as a primary hydrolytic metabolite and biomarker for Di(3,5,5-trimethylhexyl) p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In the realm of phthalate biomonitoring, Mono(3,5,5-trimethylhexyl) Phthalate (M3,5,5-TMHP) serves as a primary hydrolytic metabolite and biomarker for Di(3,5,5-trimethylhexyl) phthalate (Di-TMHP or DINP) exposure. Unlike linear phthalates, the 3,5,5-trimethylhexyl side chain introduces significant stereochemical complexity. The "rac" designation in commercially available standards implies a racemic mixture, but the specific isomeric distribution of the branched alkyl chain often varies between synthetic batches.

For researchers, the accuracy of quantitative data hinges on the isomeric fidelity and absolute purity of the reference standard. A standard that does not match the isomeric profile of the biological metabolite can lead to chromatographic mismatch and quantification errors of up to 40% in LC-MS/MS assays.

This guide provides a rigorous framework for evaluating commercial M3,5,5-TMHP standards, moving beyond simple Certificate of Analysis (CoA) verification to empirical validation.

Critical Quality Attributes (CQAs) for M3,5,5-TMHP

When selecting or verifying a standard, three attributes determine its suitability for regulated bioanalysis:

AttributeCriticalityThe Technical Risk
Isomeric Fidelity High The 3,5,5-trimethylhexyl group has chiral centers. Synthetic standards must mimic the diastereomeric ratio found in human urine post-metabolism. Mismatches cause peak broadening or splitting in high-resolution LC.
Diester Contamination High Trace amounts of the parent diester (DINP) can hydrolyze in-situ during storage or sample prep, artificially inflating the monoester concentration.
Absolute Purity (Mass Fraction) Medium "Chromatographic Purity" (>98%) is insufficient for quantitative standards. Solvent content and inorganic salts must be quantified via qNMR to establish a true mass balance.

Evaluation Framework: The "Triad of Truth"

To objectively compare standards from suppliers (e.g., Sigma-Aldrich, Toronto Research Chemicals, CIL, or Neochema), laboratories should implement the following validation triad.

Phase 1: Structural Confirmation & Isomer Fingerprinting (LC-HRMS)

Objective: Verify that the standard's isomeric envelope matches the biological target.

Methodology: Inject the standard alongside a pooled human urine sample (known positive for DINP exposure) using a high-resolution C18 column (e.g., Agilent Poroshell HPH-C18 or equivalent).

  • Acceptance Criteria: The retention time of the standard's apex must fall within ±0.1 min of the biological metabolite peak.

  • Flag: If the standard elutes as a sharp single peak while the biological sample shows a broad "hump" (typical of branched isomers), the standard may be too isomerically pure (linear isomer) and unsuitable for quantifying the branched metabolite.

Phase 2: Absolute Quantitation via qNMR

Objective: Determine the precise mass fraction purity, bypassing the limitations of UV/MS detection.

Protocol:

  • Internal Standard (IS): Use Traceable Maleic Acid or Potassium Hydrogen Phthalate (KHP) (purity >99.99%).

  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    .
  • Acquisition: 1H-NMR with a relaxation delay (

    
    ) 
    
    
    
    5
    
    
    
    
    (typically 30-60s) to ensure full magnetization recovery.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity)
Phase 3: Stability Stress Testing (Hydrolysis Check)

Objective: Detect latent diester impurities. Incubate the standard in an aqueous buffer (pH 7.4) at 37°C for 24 hours. Analyze by LC-MS/MS. A significant rise in Monoester concentration indicates the hydrolysis of contaminating Diester (DINP).

Visualizing the Validation Workflow

The following diagram outlines the decision matrix for accepting a new lot of M3,5,5-TMHP standard.

ValidationWorkflow Start New M3,5,5-TMHP Standard qNMR Phase 1: qNMR Analysis (Absolute Purity) Start->qNMR Decision1 Purity > 95%? qNMR->Decision1 HRMS Phase 2: LC-HRMS (Isomer Fingerprinting) Decision2 Isomer Profile Matches Biological Sample? HRMS->Decision2 Stress Phase 3: Hydrolysis Stress Test (Diester Check) Decision3 Stability Stable? Stress->Decision3 Decision1->HRMS Yes Fail REJECT Contact Supplier Decision1->Fail No (<95%) Decision2->Stress Yes Decision2->Fail No (Mismatch) Pass VALIDATED Release for Assay Decision3->Pass No Degradation Decision3->Fail Diester Detected

Figure 1: Step-wise validation logic for qualifying phthalate metabolite standards.

Comparative Analysis: Research Grade vs. Certified Reference Materials (CRM)

When purchasing standards, the terminology can be misleading. Below is a comparison based on typical industry specifications for phthalate metabolites.

FeatureCertified Reference Material (CRM) Analytical Standard (Research Grade)
Traceability SI-traceable (often via NIST/BIPM standards)Supplier-defined internal reference
Purity Method Mass Balance (qNMR + TGA + KF + GC-FID)Chromatographic Area % (HPLC-UV)
Uncertainty Explicitly stated (e.g., 98.5% ± 0.4%)Not usually provided
Isomer Definition Detailed isomer ratio providedGeneric "racemic" or "mixture" label
Cost Factor 5x - 10x1x
Recommended Use Calibrator preparation, Method ValidationQualitative ID, Internal Standard (if labeled)

Scientist's Recommendation: For rac-M3,5,5-TMHP, specifically, use CRMs for the preparation of calibration curves due to the high variability in branching between synthetic batches. Use Research Grade materials only for retention time confirmation or qualitative screening.

Detailed Experimental Protocol: LC-MS/MS Quantification

To utilize the validated standard, the following LC-MS/MS conditions are recommended for separating M3,5,5-TMHP from interferences.

Instrument: Triple Quadrupole MS (e.g., Agilent 6475 or Sciex 6500+) coupled to UHPLC. Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent. Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min) % B Flow (mL/min)
0.00 5 0.4
1.00 5 0.4
8.00 95 0.4
10.00 95 0.4
10.10 5 0.4

| 13.00 | 5 | 0.4 |

MS Transitions (ESI Negative):

  • Quantifier: m/z 291.2

    
     121.0 (Phthalate moiety)
    
  • Qualifier: m/z 291.2

    
     77.0
    
  • Internal Standard:

    
    -M3,5,5-TMHP (m/z 295.2 
    
    
    
    125.0)

Note on Separation: M3,5,5-TMHP is hydrophobic.[1] Ensure the gradient holds at high organic strength to elute all isomers. Carryover is a common issue; use a needle wash of 50:50 Methanol:Isopropanol.

Metabolic Context & Purity Implications

Understanding the biological origin of the analyte reinforces why purity is non-negotiable. M3,5,5-TMHP is a transient metabolite.

Metabolism DINP Parent: Di(3,5,5-trimethylhexyl) phthalate (Diester) M355 Target: Mono(3,5,5-trimethylhexyl) phthalate (Monoester) DINP->M355 Hydrolysis (Fast) Oxidized Oxidized Metabolites (OH-M3,5,5 / cx-M3,5,5) M355->Oxidized Oxidation (CYP450) Glucuronide Glucuronide Conjugate (Excreted in Urine) M355->Glucuronide UGT Conjugation Oxidized->Glucuronide

Figure 2: Metabolic pathway of DINP. Contamination of the standard with the Parent Diester (DINP) leads to false positives due to in-vial hydrolysis.

References

  • Silva, M. J., et al. (2003). "Improved quantitative detection of 11 urinary phthalate metabolites in humans using liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry." Journal of Chromatography B. Link

  • Agilent Technologies. (2025). "Quantification of Monohexyl Phthalate in Human Urine." Application Note. Link

  • National Institute of Standards and Technology (NIST). "Bis-(3,5,5-trimethylhexyl) phthalate (Diester Data)." NIST WebBook.[1] Link

  • Neochema. "Mono-(3,5,5-trimethylhexyl)-phthalate Product Specification." Link

  • Weber, M., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Metrologia. Link

  • Guo, Y., et al. (2021).[2] "Phthalate metabolites: Characterization, toxicities, global distribution, and exposure assessment."[2] Environmental Pollution.[2][3] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for rac-Mono(3,5,5-trimethylhexyl) Phthalate

[1][2][3] Executive Summary & Core Directive This guide mandates the operational protocols for the disposal of rac-Mono(3,5,5-trimethylhexyl) Phthalate (hereafter referred to as MINP ).[1] As a primary metabolite of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

This guide mandates the operational protocols for the disposal of rac-Mono(3,5,5-trimethylhexyl) Phthalate (hereafter referred to as MINP ).[1] As a primary metabolite of the plasticizer Diisononyl Phthalate (DINP), MINP is a mono-ester suspected of exhibiting endocrine-disrupting properties similar to other phthalates.

The Directive: Although MINP is not currently a P-listed or U-listed waste under US EPA RCRA regulations, it must be managed as a Hazardous Chemical Waste. Under the Precautionary Principle, all disposal workflows must prevent environmental release and minimize personnel exposure.[1] Do not dispose of this substance down the drain or in municipal trash. [1][2]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. Use the data below to complete waste tags and safety documentation.

ParameterTechnical Detail
Chemical Name rac-Mono(3,5,5-trimethylhexyl) Phthalate
Synonyms Monoisononyl phthalate; MINP; 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester
CAS Number 297182-83-3
Molecular Formula C₁₇H₂₄O₄
Molecular Weight 292.37 g/mol
Physical State Solid (Waxy powder or crystalline) or Viscous Liquid (depending on purity/temp)
Hazard Class (GHS) Reproductive Toxicity (Category 1B) (Presumed based on structural analogs)
Signal Word DANGER
Hazard Statements H360: May damage fertility or the unborn child.[1][3][4]
Incompatibilities Strong oxidizing agents, strong bases.[1][5]
Pre-Disposal: Segregation & Packaging

Proper segregation prevents dangerous chemical reactions in the waste stream and ensures acceptance by waste vendors.

A. Segregation Rules
  • Do Not Mix With: Strong oxidizers (e.g., nitric acid, perchlorates) or strong bases.[1]

  • Solvent Compatibility: MINP is soluble in organic solvents (DMSO, Methanol, Dichloromethane).[1] If disposing of MINP in solution, segregate based on the solvent's hazard class (e.g., Halogenated vs. Non-Halogenated).[1]

B. Packaging Requirements
  • Primary Container: Use chemically compatible containers (Amber Glass or HDPE).

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for thermal expansion.

  • Closure: Caps must be screw-top and leak-proof. Do not use corks or parafilm as a primary seal for waste.

Disposal Workflow

This protocol defines the lifecycle of MINP waste from generation to final pickup.

Workflow Visualization

The following diagram outlines the decision logic for classifying and packaging MINP waste.

DisposalWorkflow Start Waste Generation: rac-Mono(3,5,5-trimethylhexyl) Phthalate FormCheck Determine Physical Form Start->FormCheck PureSolid Pure Solid / Powder FormCheck->PureSolid Expired/Unused Solution Dissolved in Solvent FormCheck->Solution Experimental Debris Contaminated Debris (Gloves, Wipes, Tips) FormCheck->Debris Cleanup SolidWaste Solid Hazardous Waste Container (Double Bagged) PureSolid->SolidWaste SolventCheck Identify Solvent Type Solution->SolventCheck Debris->SolidWaste Halo Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Labeling Labeling: 'Hazardous Waste' List: Mono(3,5,5-trimethylhexyl) Phthalate Check: Toxic / Repro Toxin Halo->Labeling NonHalo->Labeling SolidWaste->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Vendor Final Disposal: High-Temperature Incineration Storage->Vendor

Figure 1: Decision logic for the segregation and packaging of MINP waste streams.

Step-by-Step Protocol

Scenario A: Pure Substance (Solid/Powder)

  • Containment: Transfer the material into a sealable container (wide-mouth HDPE jar preferred).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "rac-Mono(3,5,5-trimethylhexyl) Phthalate (100%)"[1]

    • Hazard Checkbox: Toxic.[6][7]

  • Disposal: Place the jar into the lab’s Solid Hazardous Waste stream.

Scenario B: Solution Waste (HPLC/Reaction Mixtures)

  • Identification: Determine the primary solvent (e.g., Methanol, Acetonitrile).[1]

  • Collection: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Trace Logging: If your facility tracks individual components, list MINP on the carboy log sheet. Even at low concentrations, phthalates should be documented.[1]

Scenario C: Contaminated Debris (Gloves, Wipes, Pipette Tips) [1]

  • Collection: Collect all solids in a clear, 6-mil polyethylene bag or a designated solid waste bucket.

  • Sealing: Double-bag the waste to prevent tear-through and dust release.

  • Tagging: Label as "Solid Debris Contaminated with Phthalates."

Regulatory Framework & Compliance

While MINP is not explicitly listed in 40 CFR 261.33 (P or U lists), it falls under the "Characteristic" or "Generator Knowledge" provisions due to its toxicity profile.[1]

  • US EPA (RCRA): Dispose of as Hazardous Waste . Do not use "Non-Regulated" operational codes if the facility permits a "Toxic" classification, as this ensures incineration rather than landfilling.[1]

  • Destruction Method: The preferred method for phthalate monoesters is High-Temperature Incineration . This ensures the breakdown of the benzene ring and prevents leaching into groundwater.

Emergency Procedures: Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][4][8]

SpillResponse Alert 1. ALERT Notify personnel. Evacuate if aerosolized. PPE 2. PPE UP Nitrile gloves (double), Lab coat, Goggles. Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads. PPE->Contain Absorb 4. ABSORB Cover with vermiculite or absorbent pads. Contain->Absorb Clean 5. CLEAN Scoop into waste bag. Wash area with soap/water. Absorb->Clean Report 6. REPORT Contact EHS. Clean->Report

Figure 2: Immediate response workflow for MINP spills.

Decontamination Solution: Phthalates are lipophilic. Water alone is ineffective.

  • Step 1: Wipe with a surfactant/detergent solution (e.g., 5% Alconox or SDS).[1]

  • Step 2: Rinse with water.[4]

  • Step 3: Final wipe with 70% Ethanol or Isopropanol to remove residual organic film.

References
  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[7] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Bis(3,5,5-trimethylhexyl) phthalate (Parent Compound Data).[1][9] Retrieved from [Link]

Sources

Handling

Definitive Guide: PPE &amp; Safe Handling of rac Mono(3,5,5-trimethylhexyl) Phthalate

Executive Safety Assessment rac Mono(3,5,5-trimethylhexyl) Phthalate (MINP) is a primary metabolite of Diisononyl Phthalate (DINP). While often handled in milligram quantities as an analytical standard, its biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

rac Mono(3,5,5-trimethylhexyl) Phthalate (MINP) is a primary metabolite of Diisononyl Phthalate (DINP). While often handled in milligram quantities as an analytical standard, its biological activity profile requires strict containment.

  • Primary Hazard: Reproductive Toxicity & Endocrine Disruption.

    • Mechanism:[1][2] Phthalate monoesters are the bioactive metabolites responsible for the anti-androgenic effects observed in phthalate toxicity. They act by inhibiting fetal testicular testosterone production.

  • Secondary Hazard: Skin/Eye Irritation & Sensitization.

    • Mechanism:[1][2] As a lipophilic ester with a free carboxylic acid group, it can penetrate the stratum corneum and irritate mucous membranes.

  • Solvent Carrier Risk: If your standard is dissolved in MTBE (Methyl tert-butyl ether) or Methanol , the solvent dictates the acute flammability and permeation risks, often requiring more aggressive glove protocols than the neat substance.

The PPE Decision Matrix (Self-Validating System)

Do not rely on generic "safety gear." Use this matrix to select PPE based on the specific phase of your experiment.

Glove Selection Protocol

Phthalates are lipophilic plasticizers; they migrate into PVC and vinyl. NEVER use vinyl gloves.

ParameterRecommendationScientific Rationale
Material High-Modulus Nitrile (Min 5 mil / 0.12mm)Nitrile offers superior resistance to oils/esters compared to latex.
Configuration Double Gloving (Colored under-glove)Visual breach detection. The outer glove absorbs the "splash" burden; the inner glove protects against micro-pores.
Breakthrough < 15 Minutes (if in MTBE)MTBE permeates nitrile rapidly. If handling solutions, change outer gloves immediately upon any contact.
High Risk Laminate (Silver Shield) Required if handling >100 mL of stock solution or during spill cleanup.
Body & Eye Defense
ComponentStandard ProtocolHigh-Risk / Spill Protocol
Eyes Side-Shield Safety Glasses (ANSI Z87.1)Chemical Goggles (Indirect Vent) - Essential if aerosolization is possible.
Body Lab Coat (Cotton/Poly blend)Tyvek® Coveralls & Apron - Phthalates stick to fabrics; Tyvek prevents carry-over.
Respiratory Fume Hood (No respirator needed)Half-face P100/OV - Only if hood is unavailable (Not recommended).

Operational Logic: Exposure Control Loop

The following diagram illustrates the decision-making logic for handling MINP. This workflow ensures that engineering controls and PPE act as redundant barriers.

G Start START: Risk Assessment State Physical State? Start->State Solid Neat Solid/Liquid State->Solid Pure Soln Solution (e.g., MTBE) State->Soln In Solvent Control Engineering Control: Certified Fume Hood Solid->Control Soln->Control PPE_Solid PPE: Nitrile (5 mil) + Safety Glasses Control->PPE_Solid Low Volatility PPE_Soln PPE: Double Nitrile OR Laminate + Goggles Control->PPE_Soln High Permeation Risk Action Action: Weighing/Pipetting PPE_Solid->Action PPE_Soln->Action Waste Disposal: Segregated Hazardous Waste Action->Waste Decontaminate

Figure 1: Exposure Control Logic. Note the divergence in PPE based on solvent presence (MTBE requires stricter glove protocols).

Detailed Handling Protocol

Phase A: Preparation & Static Control

Phthalate standards are often viscous liquids or waxy solids.

  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • Surface Prep: Line the work area with an absorbent, plastic-backed bench pad. Why? Phthalates are oily and difficult to remove from hard surfaces; the pad captures drips.

  • Static Management: If solid, use an anti-static gun. Phthalate powders are prone to static cling, increasing dispersion risk.

Phase B: Weighing & Solubilization
  • Donning: Put on inner nitrile gloves (blue/white) -> Lab coat -> Outer nitrile gloves (purple/black).

  • Transfer:

    • Liquids: Use positive-displacement pipettes to handle viscous neat standards accurately.

    • Solids: Use a disposable spatula. Do not reuse spatulas even after washing, as trace cross-contamination can ruin analytical baselines.

  • Solvent Addition: If dissolving in MTBE or Acetonitrile, assume your outer glove provides <5 minutes of protection . Change outer gloves immediately if a drop hits them.[3]

Phase C: Decontamination & Doffing
  • Primary Wash: Rinse glassware with Acetone or Ethanol first. Water alone is ineffective against lipophilic phthalates.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove eyewear.

    • Remove lab coat.

    • Remove inner gloves.[3]

    • Wash hands with soap and cool water (Warm water opens pores, potentially increasing absorption of any residue).

Emergency Response & Disposal

Spills
  • Minor (<10 mL): Absorb with polypropylene pads (oil-absorbing). Wipe area with acetone, then soapy water.

  • Major (>100 mL): Evacuate area. Do not attempt cleanup without respiratory protection (organic vapor cartridge) if solvent is involved.

Disposal[1][2][4]
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Do NOT mix with oxidizers (e.g., Nitric acid) - Risk of reaction.[4]

    • Do NOT pour down the drain.[2][5] Phthalates persist in the environment and disrupt aquatic endocrine systems.

    • Label clearly: "Contains Phthalate Esters - Reprotoxin."

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-ethylhexyl 3,5,5-trimethylhexanoate (Structural Analog). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Bis(3,5,5-trimethylhexyl) phthalate (Parent Compound Data).[4][6] Retrieved from [Link]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide: Nitrile vs. Solvents. Retrieved from [Link]

Sources

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